Product packaging for 1-[2-(Methylsulphonyl)phenyl]piperazine(Cat. No.:CAS No. 313490-26-5)

1-[2-(Methylsulphonyl)phenyl]piperazine

Cat. No.: B1310665
CAS No.: 313490-26-5
M. Wt: 240.32 g/mol
InChI Key: INKLJEOCOONOOR-UHFFFAOYSA-N
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Description

1-[2-(Methylsulphonyl)phenyl]piperazine is a useful research compound. Its molecular formula is C11H16N2O2S and its molecular weight is 240.32 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O2S B1310665 1-[2-(Methylsulphonyl)phenyl]piperazine CAS No. 313490-26-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methylsulfonylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-16(14,15)11-5-3-2-4-10(11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKLJEOCOONOOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459125
Record name 1-[2-(methylsulphonyl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313490-26-5
Record name 1-[2-(methylsulphonyl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unraveling the Enigmatic Core: A Technical Guide to the Mechanism of Action of 1-[2-(Methylsulphonyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Valhalla, NY – December 29, 2025 – In the intricate landscape of neuropharmacology, phenylpiperazine derivatives stand as a cornerstone of research into novel therapeutics for a spectrum of neurological and psychiatric disorders. This technical guide delves into the putative mechanism of action of 1-[2-(Methylsulphonyl)phenyl]piperazine , a compound of significant interest to researchers and drug development professionals. While direct empirical data on this specific molecule remains nascent, a comprehensive analysis of its structural analogues and the broader phenylpiperazine class provides a robust framework for understanding its likely biological activity.

This document synthesizes available data on closely related compounds to project the pharmacological profile of this compound, offering insights into its potential receptor interactions, downstream signaling cascades, and the experimental methodologies crucial for its empirical validation.

Probable Mechanism of Action: A Multi-Target Profile

Based on extensive structure-activity relationship (SAR) studies of the phenylpiperazine scaffold, this compound is predicted to function as a modulator of central nervous system (CNS) monoaminergic systems. The core of its mechanism of action is likely centered on its interaction with serotonin (5-HT) and dopamine (D) receptors. The presence of the methylsulphonyl group at the ortho position of the phenyl ring is a critical determinant of its binding affinity and functional activity at these receptors.

Phenylpiperazine derivatives are known to exhibit a wide range of pharmacological effects, including antidepressant and anxiolytic properties, by interacting with neurotransmitter systems that regulate mood and behavior.[1] The primary molecular targets for this class of compounds are typically G-protein coupled receptors (GPCRs), which, upon ligand binding, initiate intracellular signaling cascades.

Serotonergic System Modulation

The serotonergic system is a primary target for a vast number of phenylpiperazine compounds. Key interactions are anticipated with the following receptor subtypes:

  • 5-HT1A Receptors: Many phenylpiperazine derivatives act as partial agonists or antagonists at the 5-HT1A receptor.[2] Agonism at this autoreceptor, located on serotonergic neurons, leads to a decrease in serotonin release, while post-synaptic agonism can mediate anxiolytic and antidepressant effects.

  • 5-HT2A Receptors: Antagonism at the 5-HT2A receptor is a common feature of atypical antipsychotics and some antidepressants. This action is thought to contribute to improved sleep and anxiolysis.

  • 5-HT2C Receptors: The interaction with 5-HT2C receptors can be complex, with both agonism and antagonism being reported for different phenylpiperazines.[3] Modulation of this receptor can influence mood, appetite, and cognition.

Dopaminergic System Interaction

The dopaminergic system, crucial for motor control, motivation, and reward, is another likely target for this compound.

  • Dopamine D2-like Receptors (D2, D3, D4): Phenylpiperazines frequently exhibit affinity for D2-like receptors, often acting as partial agonists or antagonists.[4][5] This interaction is a hallmark of many antipsychotic medications. The selectivity for D3 over D2 receptors is a current area of intense research for the development of treatments for substance abuse and Parkinson's disease.[4][5]

Quantitative Data Summary of Representative Phenylpiperazine Derivatives

To provide a quantitative perspective, the following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of well-characterized phenylpiperazine derivatives at key serotonin and dopamine receptors. This data serves as a proxy for the anticipated pharmacological profile of this compound.

Compound ClassReceptor TargetBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Functional Effect
Arylpiperazines5-HT1A1 - 505 - 100Partial Agonist / Antagonist
5-HT2A10 - 20020 - 500Antagonist
5-HT2C5 - 15010 - 300Agonist / Antagonist
D220 - 50050 - 1000Partial Agonist / Antagonist
D35 - 10010 - 200Partial Agonist / Antagonist

Note: The values presented are a generalized range based on published data for various substituted phenylpiperazines and are intended for illustrative purposes.

Signaling Pathways

The interaction of this compound with its putative receptor targets is expected to trigger well-defined intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.

G_protein_signaling cluster_receptor Cell Membrane cluster_effector Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_protein G_protein GPCR->G_protein Activates Effector Effector G_protein->Effector Modulates Second_Messenger Second_Messenger Effector->Second_Messenger Produces Cellular_Response Cellular_Response Second_Messenger->Cellular_Response Initiates serotonin_dopamine_pathways cluster_5HT1A 5-HT1A Receptor (Gi/o coupled) cluster_5HT2A 5-HT2A Receptor (Gq/11 coupled) cluster_D2 D2 Receptor (Gi/o coupled) 5HT1A_Ligand 5HT1A_Ligand 5HT1A_R 5-HT1A 5HT1A_Ligand->5HT1A_R AC_inhib Adenylyl Cyclase 5HT1A_R->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib ↓ PKA Activity cAMP_dec->PKA_inhib 5HT2A_Ligand 5HT2A_Ligand 5HT2A_R 5-HT2A 5HT2A_Ligand->5HT2A_R PLC Phospholipase C 5HT2A_R->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC Activity IP3_DAG->Ca_PKC D2_Ligand D2_Ligand D2_R D2 D2_Ligand->D2_R AC_inhib2 Adenylyl Cyclase D2_R->AC_inhib2 cAMP_dec2 ↓ cAMP AC_inhib2->cAMP_dec2 PKA_inhib2 ↓ PKA Activity cAMP_dec2->PKA_inhib2 experimental_workflow Compound_Synthesis Compound_Synthesis Primary_Binding_Screen Primary_Binding_Screen Compound_Synthesis->Primary_Binding_Screen Characterize Affinity Functional_Assays Functional_Assays Primary_Binding_Screen->Functional_Assays Determine Efficacy Selectivity_Panel Selectivity_Panel Functional_Assays->Selectivity_Panel Assess Off-Target Effects In_Vivo_Studies In_Vivo_Studies Selectivity_Panel->In_Vivo_Studies Evaluate in Animal Models Lead_Optimization Lead_Optimization In_Vivo_Studies->Lead_Optimization Refine Structure

References

Unveiling the Enigmatic Profile of 1-[2-(Methylsulphonyl)phenyl]piperazine: A Technical Guide to a Novel Phenylpiperazine Derivative

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific quantitative data on the biological activity of 1-[2-(Methylsulphonyl)phenyl]piperazine. This guide provides a comprehensive overview of the known biological activities of the broader arylpiperazine class, to which this compound belongs, and outlines a generalized framework for its potential pharmacological characterization. The data presented herein is illustrative and intended to serve as a template for future research.

Introduction to the Phenylpiperazine Scaffold

The phenylpiperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[1][2] Derivatives of this structural class have been successfully developed as therapeutics for a range of neurological and psychiatric disorders, including depression, anxiety, and psychosis.[3][4] The versatility of the arylpiperazine structure allows for fine-tuning of its pharmacological profile through various substitutions on both the phenyl ring and the second nitrogen of the piperazine ring.[1] These modifications can significantly alter the compound's affinity and efficacy at various G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors, as well as neurotransmitter transporters.[1][5][6]

Postulated Biological Activity of this compound

While specific experimental data for this compound is not available, its structural features suggest potential interactions with key CNS targets. The presence of the methylsulfonyl group, an electron-withdrawing moiety, on the phenyl ring is anticipated to modulate the electronic properties of the molecule and influence its binding to target proteins. Phenylpiperazine derivatives are known to exhibit a wide range of pharmacological activities, including:

  • Serotonin Receptor Modulation: Many arylpiperazines interact with various serotonin (5-HT) receptor subtypes, such as 5-HT1A, 5-HT2A, and 5-HT7.[5][6] They can act as agonists, partial agonists, or antagonists at these receptors, contributing to antidepressant, anxiolytic, or antipsychotic effects.[4][5]

  • Dopamine Receptor Modulation: Affinity for dopamine D2 and D3 receptors is another common feature of this class of compounds, underlying the antipsychotic actions of drugs like aripiprazole.[7]

  • Neurotransmitter Transporter Inhibition: Some phenylpiperazine derivatives can inhibit the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine, a key mechanism for many antidepressant medications.

  • Other Activities: Beyond the CNS, phenylpiperazine derivatives have been investigated for a multitude of other biological effects, including anticancer,[8][9] anticonvulsant,[10] and acaricidal activities.[11][12]

A Roadmap for Pharmacological Characterization

To elucidate the specific biological activity of this compound, a systematic experimental approach is required. The following workflow outlines a standard procedure for characterizing a novel psychoactive compound.

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation receptor_binding Receptor Binding Assays (Determine Affinity) functional_assays Functional Assays (Determine Efficacy) receptor_binding->functional_assays Promising Affinity metabolic_stability Metabolic Stability (e.g., Microsomal Stability Assay) functional_assays->metabolic_stability Desired Activity pk_studies Pharmacokinetic Studies (ADME Properties) metabolic_stability->pk_studies Good Stability neurochemical_profiling Neurochemical Profiling (e.g., Microdialysis) pk_studies->neurochemical_profiling Favorable PK behavioral_models Behavioral Models (e.g., Forced Swim Test) neurochemical_profiling->behavioral_models Target Engagement end Lead Candidate behavioral_models->end Efficacy in Disease Model start Compound Synthesis (this compound) start->receptor_binding

Figure 1: Generalized experimental workflow for characterizing a novel CNS-active compound.

Hypothetical Quantitative Data

The following tables illustrate how quantitative data for this compound could be presented. Note: The values in these tables are hypothetical and for illustrative purposes only.

Table 1: Hypothetical Receptor Binding Affinity Profile

ReceptorRadioligandKi (nM)
5-HT1A[3H]-8-OH-DPAT15
5-HT2A[3H]-Ketanserin50
5-HT7[3H]-LSD25
D2[3H]-Spiperone120
SERT[3H]-Citalopram5

Table 2: Hypothetical Functional Activity Profile

ReceptorAssay TypeFunctional ResponseEC50/IC50 (nM)
5-HT1AcAMP AssayAgonist30
5-HT2ACalcium FluxAntagonist75
5-HT7cAMP AssayAntagonist40

Potential Signaling Pathways

Based on the pharmacology of related arylpiperazine compounds with antidepressant potential, this compound might modulate serotonergic and dopaminergic signaling pathways. The following diagram illustrates a hypothetical mechanism of action.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron SERT SERT presynaptic_5HT1A 5-HT1A Autoreceptor Serotonin_vesicle Serotonin Vesicles presynaptic_5HT1A->Serotonin_vesicle Inhibits Release Serotonin Serotonin Serotonin_vesicle->Serotonin Release Serotonin->SERT Reuptake Serotonin->presynaptic_5HT1A Binds postsynaptic_5HT1A 5-HT1A Receptor Serotonin->postsynaptic_5HT1A postsynaptic_5HT2A 5-HT2A Receptor Serotonin->postsynaptic_5HT2A AC Adenylyl Cyclase (AC) postsynaptic_5HT1A->AC Inhibits PLC Phospholipase C (PLC) postsynaptic_5HT2A->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Gene_expression Gene Expression (e.g., BDNF) CREB->Gene_expression IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ Release IP3_DAG->Ca2 Compound This compound Compound->SERT Inhibition Compound->presynaptic_5HT1A Agonism Compound->postsynaptic_5HT1A Agonism Compound->postsynaptic_5HT2A Antagonism

Figure 2: Hypothetical signaling pathway for a multimodal antidepressant arylpiperazine.

Detailed Methodologies for Key Experiments

The following are generalized protocols for key assays that would be essential in determining the biological activity of this compound.

Radioligand Binding Assay (Hypothetical for 5-HT1A Receptor)

This assay is designed to determine the binding affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[13]

  • Materials:

    • Cell membranes expressing the human 5-HT1A receptor.

    • Radioligand: [3H]-8-OH-DPAT.

    • Non-specific binding control: Serotonin (10 µM).

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

    • 96-well microplates and filter mats.

    • Scintillation cocktail and microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, combine the cell membranes, [3H]-8-OH-DPAT, and either buffer (for total binding), serotonin (for non-specific binding), or the test compound.

    • Incubate the plates (e.g., for 60 minutes at 25°C).

    • Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Allow the filters to dry, then add scintillation cocktail.

    • Quantify the radioactivity using a microplate scintillation counter.

    • Calculate the specific binding and determine the IC50 value for the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay (Hypothetical for 5-HT1A Receptor Agonism)

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger, following receptor activation.[14][15][16][17][18]

  • Materials:

    • HEK293 cells stably expressing the human 5-HT1A receptor.

    • cAMP detection kit (e.g., HTRF, GloSensor™).

    • Forskolin (to stimulate adenylyl cyclase, if measuring antagonism).

    • Cell culture medium and plates.

    • Plate reader capable of detecting the assay signal (e.g., luminescence or fluorescence).

  • Procedure:

    • Seed the cells in a 96-well plate and incubate overnight.

    • Prepare serial dilutions of this compound.

    • Treat the cells with the test compound and incubate for a specified time.

    • Follow the manufacturer's protocol for the chosen cAMP detection kit to lyse the cells (if required) and add the detection reagents.

    • Measure the signal on a plate reader.

    • Generate a dose-response curve and calculate the EC50 (for agonists) or IC50 (for antagonists) value.

In Vivo Microdialysis (Hypothetical for Serotonin Release)

Microdialysis is an in vivo technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals.[19][20][21][22][23]

  • Materials:

    • Stereotaxic apparatus for surgery.

    • Microdialysis probes.

    • Perfusion pump.

    • Artificial cerebrospinal fluid (aCSF).

    • Fraction collector.

    • HPLC system with electrochemical detection.

    • Anesthetized laboratory animals (e.g., rats).

  • Procedure:

    • Implant a guide cannula into the desired brain region (e.g., prefrontal cortex or hippocampus) of the anesthetized animal using stereotaxic surgery.

    • After a recovery period, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a slow, constant flow rate.

    • Collect dialysate samples at regular intervals to establish a baseline neurotransmitter level.

    • Administer this compound (e.g., via intraperitoneal injection).

    • Continue to collect dialysate samples to measure changes in neurotransmitter levels post-administration.

    • Analyze the concentration of serotonin in the dialysate samples using HPLC-ECD.

    • Express the results as a percentage change from the baseline level.

Conclusion

This compound represents an unexplored molecule within the pharmacologically rich class of arylpiperazines. Based on its structural characteristics, it holds the potential to be a modulator of key CNS targets, such as serotonin and dopamine receptors. The lack of specific biological data underscores the need for a systematic investigation following the established protocols for drug discovery. The experimental workflows and methodologies detailed in this guide provide a robust framework for future research to uncover the therapeutic potential of this and other novel phenylpiperazine derivatives.

References

In-depth Technical Guide: 1-[2-(Methylsulphonyl)phenyl]piperazine (CAS 313490-26-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[2-(Methylsulphonyl)phenyl]piperazine is a phenylpiperazine derivative. The phenylpiperazine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This class of compounds is particularly known for its interactions with various G-protein coupled receptors (GPCRs) and neurotransmitter transporters in the central nervous system (CNS). This technical guide provides a summary of the available physicochemical properties, general synthesis methodologies, and the pharmacological context of this compound.

Physicochemical Properties

Limited experimental data for the specific physicochemical properties of this compound and its hydrochloride salt are available in the public domain. The following tables summarize the available information.

Table 1: Physicochemical Properties of this compound (Free Base)

PropertyValue
CAS Number 313490-26-5
Molecular Formula C₁₁H₁₆N₂O₂S
Molecular Weight 240.33 g/mol
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available

Table 2: Physicochemical Properties of this compound Hydrochloride

PropertyValue
CAS Number 1209826-41-4
Molecular Formula C₁₁H₁₇ClN₂O₂S
Molecular Weight 276.78 g/mol
Melting Point Data not available
Boiling Point 475.9 °C at 760 mmHg
Flash Point 241.6 °C
Solubility Data not available

Synthesis Methodology

General Experimental Protocol: Nucleophilic Aromatic Substitution (SNA_r)

This method would involve the reaction of piperazine with an activated aryl halide or sulfonate. The methylsulfonyl group at the ortho position of the phenyl ring is an electron-withdrawing group, which can activate the aromatic ring for nucleophilic attack.

Reactants:

  • 1-fluoro-2-(methylsulfonyl)benzene (or other suitable leaving group at the 1-position)

  • Piperazine (in excess to minimize di-substitution)

  • A suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine)

  • A high-boiling polar aprotic solvent (e.g., DMSO, DMF, or NMP)

Procedure:

  • To a solution of 1-fluoro-2-(methylsulfonyl)benzene in the chosen solvent, add an excess of piperazine and the base.

  • Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-[2-(methylsulfonyl)phenyl]piperazine.

The following diagram illustrates the general workflow for the synthesis and purification of a phenylpiperazine derivative.

G General Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start Materials: - Aryl Halide - Piperazine - Base - Solvent reaction Reaction Mixture start->reaction heating Heating and Stirring reaction->heating monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring quenching Quenching with Water monitoring->quenching extraction Extraction with Organic Solvent quenching->extraction washing Washing with Brine extraction->washing drying Drying over Na₂SO₄ washing->drying concentration Concentration in vacuo drying->concentration chromatography Column Chromatography concentration->chromatography characterization Characterization (NMR, MS) chromatography->characterization end Final Product: This compound characterization->end

A generalized workflow for the synthesis and purification of phenylpiperazine derivatives.

Pharmacological Profile

Specific quantitative pharmacological data, such as binding affinities (Ki) or functional activities (IC₅₀, EC₅₀), for this compound at specific biological targets are not available in the public scientific literature. However, the broader class of phenylpiperazine derivatives is well-documented to interact with a range of aminergic GPCRs and transporters.

Potential Biological Targets

Based on the pharmacology of structurally related compounds, this compound is likely to exhibit affinity for one or more of the following targets:

  • Serotonin (5-HT) Receptors: Phenylpiperazines are known to interact with various 5-HT receptor subtypes, including 5-HT₁A, 5-HT₂A, 5-HT₂C, and 5-HT₇ receptors. Depending on the nature of the substitution on the phenyl ring and the piperazine nitrogen, these compounds can act as agonists, partial agonists, or antagonists.

  • Dopamine (D) Receptors: Affinity for dopamine receptors, particularly the D₂ and D₃ subtypes, is another common feature of this compound class.

  • Adrenergic (α) Receptors: Many phenylpiperazines display significant affinity for α₁- and α₂-adrenergic receptors.

  • Serotonin Transporter (SERT): Some phenylpiperazine derivatives are also known to inhibit the reuptake of serotonin by binding to SERT.

The interaction with these targets suggests potential applications in the treatment of various CNS disorders, including depression, anxiety, and psychosis.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a phenylpiperazine derivative acting as an antagonist at a Gq-coupled receptor (like the 5-HT₂A receptor) and as an agonist at a Gi-coupled receptor (like the 5-HT₁A receptor). This is a generalized representation and has not been experimentally validated for this compound.

G Hypothetical Signaling Pathway Modulation cluster_membrane Cell Membrane cluster_gq Gq-Coupled Receptor (e.g., 5-HT2A) cluster_gi Gi-Coupled Receptor (e.g., 5-HT1A) cluster_cellular_response Cellular Response compound This compound receptor_gq Receptor compound->receptor_gq Antagonist receptor_gi Receptor compound->receptor_gi Agonist gq Gαq receptor_gq->gq Blocks plc PLC gq->plc pip2 PIP₂ plc->pip2 ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 pkc PKC Activation dag->pkc response Modulation of Neuronal Excitability ca2->response pkc->response gi Gαi receptor_gi->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp ↓ cAMP ac->camp camp->response

A generalized diagram of potential GPCR signaling modulation by a phenylpiperazine derivative.

Conclusion

This compound belongs to a class of compounds with significant potential for CNS drug discovery. While specific experimental data for this particular molecule is scarce in the public domain, the general understanding of phenylpiperazine pharmacology suggests that it is a promising candidate for further investigation. Future research should focus on its detailed synthesis and purification, followed by a comprehensive pharmacological characterization to determine its binding affinity and functional activity at various CNS targets. Such studies will be crucial to elucidate its potential therapeutic applications.

Synthesis and Characterization of 1-[2-(Methylsulphonyl)phenyl]piperazine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on the synthesis and characterization of the compound 1-[2-(Methylsulphonyl)phenyl]piperazine. This molecule belongs to the phenylpiperazine class of compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is crucial for its application in research and development. The key physicochemical data for the hydrochloride salt of this compound are summarized below.

PropertyValue
CAS Number 1209826-41-4 (for HCl salt)
Molecular Formula C₁₁H₁₇ClN₂O₂S
Molar Mass 276.78 g/mol

Synthesis of Phenylpiperazine Derivatives: A General Approach

This reaction typically involves the coupling of a piperazine derivative with an activated aryl halide. The presence of an electron-withdrawing group, such as the methylsulphonyl group in the target molecule, on the aromatic ring is crucial for activating the ring towards nucleophilic attack by the piperazine nitrogen.

Below is a generalized workflow for such a synthesis.

Synthesis_Workflow A Starting Materials: - 2-Halophenyl methyl sulfone - Piperazine B Reaction: - Solvent (e.g., DMSO, DMF) - Base (e.g., K2CO3, Et3N) - Heat A->B Nucleophilic Aromatic Substitution C Work-up: - Quenching - Extraction B->C Reaction Completion D Purification: - Column Chromatography - Recrystallization C->D Crude Product E Final Product: This compound D->E Pure Product

Caption: Generalized workflow for the synthesis of N-arylpiperazines.

Characterization of Phenylpiperazine Derivatives

The structural elucidation and confirmation of purity for synthesized phenylpiperazine derivatives rely on a suite of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the chemical structure. The proton NMR would show characteristic signals for the aromatic protons, the piperazine ring protons, and the methyl group of the sulphonyl moiety. The carbon NMR would provide information on the number and types of carbon atoms present.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

  • Melting Point Analysis: The melting point of a solid compound is a key indicator of its purity. A sharp melting point range is indicative of a pure substance.

Biological Activity of Phenylpiperazine Derivatives

The phenylpiperazine scaffold is a well-established pharmacophore found in numerous drugs with a wide range of biological activities. These activities often stem from the interaction of the piperazine nitrogen and the substituted phenyl ring with various biological targets. Derivatives of phenylpiperazine have been reported to exhibit activities including, but not limited to:

  • Antidepressant

  • Antipsychotic

  • Anxiolytic

  • Antihistaminic

The specific biological activity of this compound has not been detailed in the available literature. Further research would be required to elucidate its pharmacological profile and potential therapeutic applications.

Below is a conceptual diagram illustrating the relationship between the chemical scaffold and its potential biological roles.

Logical_Relationship cluster_0 Chemical Entity cluster_1 Potential Biological Roles A This compound B CNS Activity A->B May Exhibit C Receptor Modulation A->C May Interact With D Enzyme Inhibition A->D May Inhibit

Caption: Potential biological roles of phenylpiperazine derivatives.

The Rise of 1-[2-(Methylsulphonyl)phenyl]piperazine Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-[2-(methylsulphonyl)phenyl]piperazine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile core for the development of novel therapeutic agents targeting a range of diseases. This technical guide provides an in-depth overview of the synthesis, pharmacological activities, and therapeutic potential of this important class of compounds, with a focus on their role in oncology and neuroscience.

Core Synthetic Strategies

The synthesis of this compound derivatives typically involves a multi-step process. A general approach often begins with the sulfonylation of a substituted aniline, followed by a series of reactions to construct the piperazine ring and introduce further diversity.

A representative synthetic protocol for a related 1-(methylsulfonyl)piperazine derivative is the synthesis of 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine.[1]

Experimental Protocol: Synthesis of 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine[1]
  • Preparation of the Reaction Mixture: A solution of trimetazidine (1 mmol, 0.266 g) in dichloromethane (30 mL) is prepared in a suitable reaction vessel.

  • Addition of Sulfonyl Chloride: An equivalent amount of methanesulfonyl chloride (1 mmol) is added to the solution.

  • Base Addition: After 10 minutes, triethylamine (1.2 mmol, 0.121 g) is introduced into the solution.

  • Reaction: The reaction is allowed to proceed for 30 minutes at room temperature.

  • Work-up: The solution is sequentially washed with diluted hydrochloric acid, a saturated solution of Na2CO3, and brine.

  • Isolation: The combined organic layers are dried over anhydrous Na2SO4, and the solvent is evaporated under reduced pressure to yield the final product.

This protocol can be adapted for the synthesis of various derivatives by using different starting materials and sulfonyl chlorides.

Key Therapeutic Targets and Biological Activity

Derivatives of the this compound core have shown significant activity against several key therapeutic targets, most notably in the fields of oncology and neuroscience.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various human cancers, making it a prime target for anticancer drug development.[2] Several potent inhibitors containing the methylsulfonyl piperazine moiety have been identified.

Table 1: Biological Activity of Methylsulfonyl Piperazine Derivatives as PI3K Inhibitors

CompoundTargetIC50 (nM)Assay
GDC-0941PI3Kα3Biochemical
CYH33PI3Kα5.9Biochemical

GDC-0941 is a potent, orally bioavailable inhibitor of class I PI3 kinases.[3] CYH33 is a selective PI3Kα inhibitor that has demonstrated dose-dependent antitumor efficacy in in vivo models.[2]

The following diagram illustrates the general workflow for the discovery of such kinase inhibitors.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Target ID Target Identification (e.g., PI3Kα) HTS High-Throughput Screening Target ID->HTS Hit ID Hit Identification HTS->Hit ID Lead Gen Lead Generation Hit ID->Lead Gen SAR Structure-Activity Relationship (SAR) Lead Gen->SAR Lead Opt Lead Optimization SAR->Lead Opt In Vitro In Vitro Testing (e.g., Kinase Assays) Lead Opt->In Vitro In Vivo In Vivo Models (e.g., Xenografts) In Vitro->In Vivo Tox Toxicology Studies In Vivo->Tox Candidate Clinical Candidate Selection Tox->Candidate

Drug Discovery Workflow for Kinase Inhibitors.
Serotonin Receptor and Transporter Modulation

The phenylpiperazine core is a well-established pharmacophore for targeting serotonin (5-HT) receptors and the serotonin transporter (SERT). Vortioxetine, a notable example, is a 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine derivative with a multimodal mechanism of action.[4] While not a methylsulfonyl derivative, its activity profile provides valuable insights into the potential of the broader phenylpiperazine class in treating major depressive disorder.

Table 2: Binding Affinities (Ki, nM) of Vortioxetine for Serotonin Receptors and Transporter [4]

TargetKi (nM)
SERT1.6
5-HT1A15
5-HT1B33
5-HT3A3.7
5-HT719

The following diagram depicts the multimodal action of compounds like vortioxetine on the serotonergic synapse.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT SERT HT1A_auto 5-HT1A Autoreceptor Vesicle 5-HT Vesicle Synaptic_5HT Synaptic 5-HT Vesicle->Synaptic_5HT Release HT1A_post 5-HT1A HT1B 5-HT1B HT3A 5-HT3A HT7 5-HT7 Compound Phenylpiperazine Derivative Compound->SERT Inhibition Compound->HT1A_auto Agonism Compound->HT1A_post Agonism Compound->HT1B Partial Agonism Compound->HT3A Antagonism Compound->HT7 Antagonism Synaptic_5HT->SERT Synaptic_5HT->HT1A_auto Synaptic_5HT->HT1A_post Synaptic_5HT->HT1B Synaptic_5HT->HT3A Synaptic_5HT->HT7

Multimodal Action at the Serotonergic Synapse.

Key Experimental Methodologies

The evaluation of this compound derivatives relies on a suite of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic potential.

PI3Kα Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PI3Kα.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human PI3Kα enzyme and its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), are prepared in a suitable assay buffer.

  • Compound Incubation: The test compound is pre-incubated with the PI3Kα enzyme.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP and PIP2.

  • Detection: The amount of product, phosphatidylinositol-3,4,5-trisphosphate (PIP3), is quantified. This is often done using a coupled-enzyme system that ultimately produces a detectable signal (e.g., luminescence or fluorescence).

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity, is calculated from a dose-response curve.

Serotonin Receptor Binding Assay

Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor.

Protocol:

  • Membrane Preparation: Cell membranes expressing the target serotonin receptor subtype are prepared.

  • Assay Setup: The membranes are incubated with a specific radioligand (e.g., [3H]-citalopram for SERT) and varying concentrations of the test compound.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The Ki value, or inhibition constant, is calculated from the IC50 value of the competition curve. This value represents the affinity of the compound for the receptor.

The following diagram outlines the relationship between the synthesis and biological evaluation stages.

Synthesis Chemical Synthesis of Derivatives Purification Purification and Characterization Synthesis->Purification Screening Primary Screening (e.g., Binding Assays) Purification->Screening Hit_Confirmation Hit Confirmation and IC50/Ki Determination Screening->Hit_Confirmation Functional_Assays Functional Assays (e.g., Kinase Activity) Hit_Confirmation->Functional_Assays In_Vivo In Vivo Efficacy and PK/PD Studies Functional_Assays->In_Vivo

Synthesis to In Vivo Evaluation Workflow.

Conclusion

The this compound scaffold represents a highly promising starting point for the design of novel drug candidates. Its synthetic tractability allows for the creation of diverse chemical libraries, and the derivatives have demonstrated potent and selective activity against key targets in oncology and neuroscience. Further exploration of the structure-activity relationships within this chemical class is warranted and is likely to yield new and improved therapeutic agents.

References

Pharmacological Profile of the Phenylsulfonylpiperazine Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenylpiperazine moiety is a well-established pharmacophore found in a multitude of centrally acting agents, exhibiting a broad range of pharmacological activities.[1] The incorporation of a sulfonyl or sulfonamide group onto the phenyl ring introduces unique physicochemical properties that can significantly influence the compound's interaction with biological targets. This technical guide provides a comprehensive overview of the pharmacological profile of the phenylsulfonylpiperazine scaffold and its derivatives, summarizing key findings from in vitro and in vivo studies. While specific data for 1-[2-(Methylsulphonyl)phenyl]piperazine is not extensively available in public literature, this document consolidates information on structurally related compounds to offer valuable insights for researchers in medicinal chemistry and drug discovery.

Core Pharmacological Activities

Derivatives of the phenylsulfonylpiperazine class have demonstrated a variety of biological activities, primarily centered around oncology and central nervous system targets.

Anticancer Activity

Recent studies have highlighted the potential of phenylsulfonylpiperazine derivatives as antiproliferative agents. A series of novel 4-substituted phenylsulfonyl piperazines containing a tetrazole moiety exhibited significant growth inhibitory activity against various cancer cell lines, including human cervical carcinoma (SiHa), breast adenocarcinoma (MDA-MB-231), and human pancreatic carcinoma (PANC-1).[2] Several of these compounds displayed GI50 values in the sub-micromolar range, indicating potent anticancer effects.[2]

CNS Activity

The phenylpiperazine scaffold is a cornerstone in the development of drugs targeting the central nervous system.[1] The addition of a sulfonyl group can modulate the affinity and selectivity for various receptors. For instance, certain arylpiperazine derivatives show affinity for serotonin 5-HT3 receptors.[3] Furthermore, N-phenylpiperazine analogs have been investigated as selective ligands for dopamine D3 versus D2 receptors, a target of interest for neurological and psychiatric disorders.[4]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for various phenylsulfonylpiperazine derivatives from in vitro and in vivo studies.

Table 1: In Vitro Antiproliferative Activity of Tetrazole-Containing Phenylsulfonylpiperazine Derivatives [2]

Compound IDCell LineGI50 (µM)
7eSiHa≤0.2
7eMDA-MB-231≤0.2
7nSiHa≤0.2
7nMDA-MB-231≤0.2
7gPANC-1≤0.1
7lPANC-1≤0.1
7pPANC-1≤0.1
7sPANC-1≤0.1
7tPANC-1≤0.1

Table 2: Receptor Binding Affinities of Selected Phenylpiperazine Analogs

Compound IDReceptorKi (nM)SelectivityReference
6a Dopamine D31.4~500-fold vs D2[4]
7a 5-HT1A> 6a-[4]
NMQ 5-HT3Similar to Quipazine>10,000 nM (5-HT1B)[3]
29 Dopamine D30.7133-fold vs D2L[5]

Key Experimental Methodologies

In Vitro Antiproliferative Assay (Sulforhodamine B Assay)

This assay is a colorimetric method used to determine cell number by staining total cellular protein with sulforhodamine B (SRB).

  • Cell Plating: Cancer cell lines are plated in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • Cell Fixation: Adherent cells are fixed in situ by adding cold trichloroacetic acid.

  • Staining: The fixed cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization and Absorbance Reading: The protein-bound dye is solubilized with a 10 mM Tris base solution, and the absorbance is read on a plate reader at a specific wavelength (e.g., 510 nm).

  • Data Analysis: The GI50 (Growth Inhibition of 50%) is calculated, representing the concentration of the drug that causes a 50% reduction in the net protein increase.[2]

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor.

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared.

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]DAMGO for mu-opioid receptors) and varying concentrations of the unlabeled test compound.[6]

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Scintillation Counting: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The Ki (inhibition constant) is calculated from the IC50 (half-maximal inhibitory concentration) value, which represents the concentration of the test compound that displaces 50% of the radioligand binding.

Visualizations

Structure-Activity Relationship (SAR) for Anticancer Activity

SAR_Anticancer cluster_scaffold Phenylsulfonylpiperazine Scaffold cluster_modifications Modifications cluster_activity Biological Activity Scaffold Phenylsulfonyl-Piperazine Tetrazole Addition of Tetrazole Moiety Scaffold->Tetrazole Substituents Substituents on Phenyl Ring (e.g., -Cl, -OCH3) Scaffold->Substituents Activity Enhanced Antiproliferative Activity (GI50 ≤ 0.1 µM) Tetrazole->Activity Substituents->Activity

Caption: Key structural modifications influencing the antiproliferative activity of phenylsulfonylpiperazine derivatives.

General Workflow for In Vitro Pharmacological Profiling

Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of Phenylsulfonyl- piperazine Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Binding Receptor Binding Assays (e.g., Dopamine, Serotonin) Characterization->Binding Functional Functional Assays (e.g., Antiproliferative, Enzyme Inhibition) Characterization->Functional Data Determination of Ki, IC50, GI50 Binding->Data Functional->Data Lead Lead Compound Identification Data->Lead

Caption: A generalized workflow for the synthesis and in vitro pharmacological evaluation of novel phenylsulfonylpiperazine compounds.

Conclusion

The phenylsulfonylpiperazine scaffold represents a versatile platform for the design of novel therapeutic agents with a range of pharmacological activities. While data on the specific compound this compound is sparse, the broader class of related derivatives shows significant promise, particularly in the areas of oncology and neuropharmacology. The information compiled in this guide, including quantitative data, experimental methodologies, and visual representations of key concepts, is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration of this promising chemical space.

References

The Multimodal Interaction of 1-[2-(Methylsulphonyl)phenyl]piperazine Analogues with the Serotonergic System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between 1-[2-(methylsulphonyl)phenyl]piperazine analogues and the serotonin receptor system. Due to the limited publicly available data on the specific eponymous compound, this document will focus on the well-characterized and structurally related multimodal antidepressant, vortioxetine (1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine), as a representative agent. This guide will detail its binding affinity and functional activity at various serotonin receptors and the serotonin transporter, outline the experimental protocols for these characterizations, and illustrate the subsequent downstream signaling pathways.

Quantitative Analysis of Serotonin Receptor and Transporter Interaction

The pharmacological profile of vortioxetine is characterized by its high-affinity binding to the serotonin transporter (SERT) and a range of serotonin (5-HT) receptors. This multimodal activity is believed to contribute to its overall therapeutic effect. The binding affinities (Ki) and functional activities (IC50/EC50) are summarized below.

TargetBinding Affinity (Ki, nM)Functional ActivityReference
Serotonin Transporter (SERT) 1.6Inhibition (IC50 = 5.4 nM)[1][2]
5-HT1A Receptor 15Agonist[1][2]
5-HT1B Receptor 33Partial Agonist[1][2]
5-HT1D Receptor 54Antagonist[1][2]
5-HT3 Receptor 3.7Antagonist[1][2]
5-HT7 Receptor 19Antagonist[1][2]

Experimental Protocols

The characterization of a compound's interaction with serotonin receptors involves a series of in vitro assays to determine binding affinity and functional activity. The following are representative protocols for these key experiments.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a test compound for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand that is known to bind to the receptor of interest.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for various serotonin receptor subtypes.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).

  • Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]GR113808 for 5-HT1D, [³H]LSD for 5-HT7).

  • Test compound (vortioxetine) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1% BSA).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its Kd), and varying concentrations of the test compound. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Activity Assays (cAMP Accumulation Assay)

Functional assays are used to determine whether a compound acts as an agonist, antagonist, or partial agonist at a given receptor. For G-protein coupled receptors like the 5-HT1A (Gi-coupled) and 5-HT7 (Gs-coupled) receptors, measuring changes in intracellular cyclic AMP (cAMP) levels is a common method.

Objective: To determine the functional activity (e.g., EC50 for agonists, IC50 for antagonists) of the test compound at G-protein coupled serotonin receptors.

Materials:

  • Whole cells stably expressing the human serotonin receptor subtype of interest.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Test compound (vortioxetine) at various concentrations.

  • Reference agonist (e.g., 5-HT).

  • Forskolin (to stimulate adenylyl cyclase for Gi-coupled receptor assays).

  • Cell culture medium and buffers.

  • Plate reader compatible with the chosen assay kit.

Procedure for a Gi-Coupled Receptor (e.g., 5-HT1A):

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve and determine the EC50 or IC50 value.

Visualizations: Workflows and Signaling Pathways

To better illustrate the experimental and biological processes, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_binding Binding Affinity Determination cluster_functional Functional Activity Characterization prep Receptor Membrane Preparation assay_bind Competitive Radioligand Binding Assay prep->assay_bind radioligand Radioligand Selection radioligand->assay_bind analysis_bind IC50/Ki Determination assay_bind->analysis_bind cell_culture Stable Cell Line Culture assay_func Functional Assay (e.g., cAMP) cell_culture->assay_func analysis_func EC50/IC50 Determination assay_func->analysis_func mode Mode of Action (Agonist/Antagonist) analysis_func->mode compound Test Compound (Vortioxetine) compound->assay_bind compound->assay_func

Caption: Experimental workflow for characterizing serotonin receptor interaction.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vortioxetine Vortioxetine sert SERT vortioxetine->sert Inhibition ht1a_pre 5-HT1A (Auto) vortioxetine->ht1a_pre Agonism ht1b 5-HT1B (Auto) vortioxetine->ht1b Partial Agonism ht1a_post 5-HT1A vortioxetine->ht1a_post Agonism ht3 5-HT3 vortioxetine->ht3 Antagonism ht7 5-HT7 vortioxetine->ht7 Antagonism synaptic_5ht Synaptic 5-HT Increase sert->synaptic_5ht ht1a_pre->synaptic_5ht ht1b->synaptic_5ht glutamate Glutamatergic Neuron ht1a_post->glutamate Modulation gaba GABAergic Interneuron ht3->gaba Activation ht7->glutamate Modulation gaba->glutamate Inhibition neurotransmission Modulation of Glutamate & GABA Neurotransmission gaba->neurotransmission glutamate->neurotransmission synaptic_5ht->ht1a_post synaptic_5ht->ht3 synaptic_5ht->ht7

Caption: Downstream signaling effects of vortioxetine's multimodal action.

Downstream Signaling Pathways

The multimodal action of vortioxetine on various serotonin receptors and the serotonin transporter leads to a complex modulation of downstream signaling pathways, ultimately affecting the release of other neurotransmitters, notably glutamate and GABA.[3]

  • SERT Inhibition: By blocking the reuptake of serotonin, vortioxetine increases the concentration of serotonin in the synaptic cleft. This enhances serotonergic neurotransmission.[1]

  • 5-HT1A Receptor Agonism: Activation of 5-HT1A autoreceptors on presynaptic serotonergic neurons can initially decrease serotonin release, but with chronic administration, these receptors desensitize, leading to a sustained increase in serotonin neurotransmission. Postsynaptic 5-HT1A receptor agonism is thought to contribute to the therapeutic effects.

  • 5-HT3 Receptor Antagonism: 5-HT3 receptors are located on GABAergic interneurons. By blocking these receptors, vortioxetine reduces the release of the inhibitory neurotransmitter GABA. This disinhibition leads to an increased release of glutamate, as well as other neurotransmitters like acetylcholine and norepinephrine.

  • 5-HT7 Receptor Antagonism: Antagonism of 5-HT7 receptors is also believed to contribute to the pro-cognitive and antidepressant effects of vortioxetine, potentially through modulation of glutamatergic and GABAergic signaling.

References

A Technical Guide to the Structure-Activity Relationship of Methylsulphonylphenylpiperazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed examination of the structure-activity relationships (SAR) of methylsulphonylphenylpiperazine analogs, a class of compounds with significant interest in drug development due to their diverse pharmacological activities. The content herein is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery.

Introduction to Methylsulphonylphenylpiperazines

The phenylpiperazine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS). The incorporation of a methylsulphonyl group onto the phenyl ring significantly modulates the electronic and steric properties of the molecule, influencing its binding affinity, selectivity, and pharmacokinetic profile. These analogs have shown activity at various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors, making them attractive candidates for treating psychiatric and neurological disorders.

Core Structure-Activity Relationships

The pharmacological activity of methylsulphonylphenylpiperazine analogs is intricately linked to the substitution patterns on both the phenyl and piperazine rings, as well as the nature of the terminal substituent.

The position of the methylsulphonyl group on the phenyl ring is a critical determinant of receptor affinity and selectivity. Studies have shown that the placement of this bulky, electron-withdrawing group at the ortho, meta, or para position can drastically alter the interaction with the target receptor's binding pocket. For instance, in a series of analogs targeting the 5-HT1A receptor, the position of the methylsulphonyl group has been shown to impact binding affinity significantly.

The substituent on the N4-position of the piperazine ring plays a crucial role in defining the pharmacological profile. This part of the molecule often extends into a secondary binding pocket of the receptor, and its chemical nature (e.g., alkyl chain length, presence of aromatic or heterocyclic rings) dictates the potency and efficacy of the compound.

For example, a series of 1-(2-methylsulphonylphenyl)piperazine derivatives with different N4-substituents were synthesized and evaluated for their affinity at 5-HT1A, 5-HT2A, 5-HT7, D2, and α1-adrenergic receptors. The introduction of a butyl chain terminating in a 2-methoxyphenyl group has been a common strategy to enhance affinity for certain serotonin receptors.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki, nM) of selected methylsulphonylphenylpiperazine analogs at various CNS receptors.

Table 1: Binding Affinities (Ki, nM) of Ortho-Methylsulphonylphenylpiperazine Analogs

CompoundN4-Substituent5-HT1A5-HT2A5-HT7D2α1
1 -CH2CH2CH2-Indole15.81.23.91584.8
2 -CH2CH2CH2CH2-Benzisothiazole0.91.51.939.81.2
3 -CH2CH2CH2CH2-Benzisoxazole1.92.53.163.01.9

Table 2: Binding Affinities (Ki, nM) of Meta-Substituted Phenylpiperazine Analogs

CompoundR1R25-HT1A5-HT2AD2
4 -SO2MeH1.21535
5 -SO2MeCl0.81228

Experimental Protocols

The binding affinities of the synthesized compounds were determined using standard radioligand binding assays. The general protocol is as follows:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation.

  • Incubation: A mixture containing the cell membranes, a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A), and various concentrations of the test compound is incubated.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 values are determined from concentration-response curves and converted to Ki values using the Cheng-Prusoff equation.

To assess the functional activity of these compounds in a living system, various behavioral assays are employed. For example, the cataleptic potential, an indicator of extrapyramidal side effects often associated with D2 receptor antagonism, can be measured in rats.

  • Animal Dosing: Rats are administered the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection).

  • Catalepsy Assessment: At specified time points after dosing, the degree of catalepsy is assessed by placing the animal's paws on a horizontal bar and measuring the time it remains in that posture.

  • Data Analysis: The cataleptic scores are compared between the treatment and control groups to determine the compound's potential to induce motor side effects.

Visualizations

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor G_Protein Gαi/o D2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Analog Methylsulphonylphenyl- piperazine Analog Analog->D2_Receptor Antagonist

Caption: Antagonistic action at the D2 receptor signaling cascade.

cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_evaluation In Vivo Evaluation cluster_analysis Analysis Design Analog Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Binding Receptor Binding Assays Purification->Binding Functional Functional Assays Binding->Functional PK Pharmacokinetic Studies Functional->PK Efficacy Efficacy Models PK->Efficacy SAR SAR Analysis Efficacy->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Design

Caption: Iterative workflow for structure-activity relationship studies.

cluster_SAR Structural Modifications cluster_Pharm Pharmacological Properties Core Methylsulphonyl- phenylpiperazine Core R1 Phenyl Ring Substituents Core->R1 R2 Piperazine N4- Substituent Core->R2 PK Pharmacokinetics Core->PK Affinity Receptor Affinity R1->Affinity Selectivity Receptor Selectivity R1->Selectivity R2->Affinity Efficacy Functional Activity R2->Efficacy

Caption: Interplay of structure and pharmacological properties.

In-Silico Modeling of 1-[2-(Methylsulphonyl)phenyl]piperazine Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for the in-silico modeling of the binding of 1-[2-(Methylsulphonyl)phenyl]piperazine, a representative phenylpiperazine compound, to a target G-protein coupled receptor (GPCR). Phenylpiperazine derivatives are known to interact with various neurotransmitter systems, making them promising candidates for drug development in neurology and psychiatry.[1] This document outlines a complete workflow, commencing with target identification and validation, followed by detailed protocols for homology modeling, molecular docking, and molecular dynamics simulations to elucidate the binding mode and affinity. Furthermore, it provides methodologies for the experimental validation of in-silico predictions, including radioligand binding assays and functional assays to measure receptor activation. This guide is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.

Introduction

The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, frequently found in bioactive compounds targeting the central nervous system.[2] The prototypical compound for this guide, this compound, possesses key structural features suggesting potential interactions with aminergic GPCRs, such as serotonin and dopamine receptors.[1] In-silico modeling offers a powerful and cost-effective approach to investigate these interactions at an atomic level, providing insights that can guide the design of more potent and selective drug candidates.[3][4][5]

This guide will present a hypothetical case study where this compound is investigated as a ligand for a selected GPCR, demonstrating the application of a rigorous in-silico and experimental validation pipeline.

Target Identification and Validation

The initial and most critical step in drug discovery is the identification and validation of a biological target that is intrinsically linked to the disease pathophysiology.[6][7][8][9] For a phenylpiperazine derivative, logical targets include GPCRs involved in neurotransmission.

Target Identification Strategy

A multi-faceted approach is employed for target identification, integrating data from various sources:

  • Literature and Database Mining: Scrutinizing scientific literature and databases (e.g., ChEMBL, Guide to PHARMACOLOGY) for known interactions of structurally similar compounds.

  • Transcriptomics and Proteomics: Analyzing gene and protein expression data from diseased versus healthy tissues to identify dysregulated GPCRs.[7][10]

  • Phenotypic Screening: While not an in-silico method, results from phenotype-based screens can suggest potential molecular targets for a compound class.[10]

For this guide, we will hypothesize that based on preliminary screening and literature analysis, the Serotonin 5-HT2A receptor , a well-characterized GPCR implicated in various neuropsychiatric disorders, is selected as the primary target for this compound.

Target Validation

Target validation aims to confirm the functional role of the identified target in the disease context.[6][7] Key validation steps include:

  • Genetic Validation: Utilizing techniques like CRISPR-Cas9 or siRNA to modulate the expression of the target receptor in relevant cell lines and observing the phenotypic consequences.[7][9]

  • Pharmacological Validation: Employing known tool compounds (agonists and antagonists) to probe the function of the target in cellular or animal models of the disease.[7]

  • Expression Analysis: Confirming the expression of the 5-HT2A receptor in disease-relevant tissues and cell types.[8]

The successful validation of the 5-HT2A receptor as a viable target provides the foundation for initiating in-silico binding studies.

In-Silico Modeling Workflow

The in-silico modeling workflow is a multi-step process designed to predict the binding mode and affinity of the ligand to its target receptor.

G cluster_0 Target Preparation cluster_1 Ligand Preparation cluster_2 Binding Prediction cluster_3 Refinement and Energetics Target_Selection Target Selection (5-HT2A) Homology_Modeling Homology Modeling Target_Selection->Homology_Modeling Model_Validation Model Validation Homology_Modeling->Model_Validation Molecular_Docking Molecular Docking Model_Validation->Molecular_Docking Ligand_Generation 2D to 3D Conversion Energy_Minimization Energy Minimization Ligand_Generation->Energy_Minimization Energy_Minimization->Molecular_Docking Pose_Analysis Binding Pose Analysis Molecular_Docking->Pose_Analysis MD_Simulation Molecular Dynamics Simulation Pose_Analysis->MD_Simulation Binding_Free_Energy Binding Free Energy Calculation MD_Simulation->Binding_Free_Energy

Caption: In-silico modeling workflow for ligand-receptor binding prediction.

Homology Modeling of the 5-HT2A Receptor

As the crystal structure of every GPCR is not available, homology modeling is a crucial technique to generate a three-dimensional model of the target protein based on the known structure of a homologous protein (the template).[11][12][13][14]

Experimental Protocol: Homology Modeling

  • Template Selection: Identify suitable templates by performing a BLAST search against the Protein Data Bank (PDB) with the 5-HT2A receptor sequence. Select templates with the highest sequence identity, resolution, and structural completeness, particularly in the transmembrane regions. Multiple templates can be used for a more robust model.[13][15]

  • Sequence Alignment: Perform a structure-based sequence alignment of the target and template sequences. This is a critical step to ensure the correct alignment of the transmembrane helices.[11]

  • Model Building: Use a homology modeling software package (e.g., MODELLER, SWISS-MODEL) to generate the 3D model of the 5-HT2A receptor.[15] Pay special attention to the modeling of the extracellular and intracellular loops, which are often highly variable and may require de novo modeling approaches.[13]

  • Model Refinement and Validation: Refine the generated model to relieve any steric clashes and optimize its geometry. Validate the model's quality using tools like PROCHECK for Ramachandran plot analysis and VERIFY3D to assess the compatibility of the 3D structure with its own amino acid sequence.

Molecular Docking

Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a receptor, providing insights into the binding mode and a preliminary estimation of binding affinity.[1][16][17][18][19][20]

Experimental Protocol: Molecular Docking

  • Receptor and Ligand Preparation:

    • Receptor: Prepare the homology model of the 5-HT2A receptor by adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding site can be identified based on the location of co-crystallized ligands in the templates or through binding site prediction algorithms.

    • Ligand: Generate a 3D structure of this compound and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Docking Simulation: Use a docking program (e.g., AutoDock Vina, GOLD, Glide) to dock the prepared ligand into the defined binding site of the receptor.[19] The docking algorithm will explore various conformations and orientations of the ligand within the binding pocket.

  • Pose Selection and Analysis: The docking program will generate multiple binding poses, each with a corresponding docking score. Select the top-ranked poses based on the scoring function and visually inspect them for plausible interactions with the receptor's amino acid residues (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

Table 1: Hypothetical Molecular Docking Results

ParameterValue
Docking ProgramAutoDock Vina
Receptor5-HT2A Homology Model
LigandThis compound
Binding Affinity (kcal/mol)-8.5
Interacting ResiduesAsp155, Ser159, Phe234, Trp336, Phe340
Key InteractionsHydrogen bond with Asp155, Pi-pi stacking with Phe340
Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the refinement of the binding pose over time.[2][21][22]

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup:

    • Place the docked ligand-receptor complex in a simulation box.

    • Solvate the system with an explicit water model (e.g., TIP3P).[[“]]

    • Add counter-ions to neutralize the system.[2]

  • Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.[2]

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 310 K) and then equilibrate it under constant pressure (e.g., 1 bar). This is typically done in two steps: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.[22]

  • Production Run: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to ensure adequate sampling of the conformational space.[2][[“]]

  • Trajectory Analysis: Analyze the MD trajectory to assess the stability of the ligand in the binding pocket (e.g., by calculating the root-mean-square deviation of the ligand) and to identify persistent interactions with the receptor.

Binding Free Energy Calculation

The binding free energy provides a more accurate estimation of the binding affinity than docking scores. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used for this purpose.[24][25][26][27]

Experimental Protocol: MM/PBSA Binding Free Energy Calculation

  • Snapshot Extraction: Extract snapshots of the ligand-receptor complex, the receptor alone, and the ligand alone from the MD trajectory.

  • Energy Calculations: For each snapshot, calculate the following energy components:

    • Molecular mechanics energy in the gas phase (ΔEMM)

    • Polar solvation energy (ΔGpolar)

    • Nonpolar solvation energy (ΔGnonpolar)

  • Binding Free Energy Calculation: Calculate the binding free energy (ΔGbind) using the following equation: ΔGbind = ΔEMM + ΔGpolar + ΔGnonpolar - TΔS (Note: The entropy term, -TΔS, is computationally expensive to calculate and is often omitted when comparing the relative binding affinities of similar ligands).[28]

Table 2: Hypothetical Binding Free Energy Calculation Results (MM/PBSA)

Energy ComponentValue (kcal/mol)
van der Waals Energy (ΔEvdW)-45.2
Electrostatic Energy (ΔEelec)-18.5
Polar Solvation Energy (ΔGpolar)35.8
Nonpolar Solvation Energy (ΔGnonpolar)-4.1
Binding Free Energy (ΔGbind) -32.0

Experimental Validation

Experimental validation is essential to confirm the in-silico predictions and to provide quantitative data on the ligand's binding affinity and functional activity.

G cluster_0 Binding Affinity Determination cluster_1 Functional Activity Assessment cluster_2 Binding Site Validation Radioligand_Assay Radioligand Competition Binding Assay Ki_Determination Determination of Ki Radioligand_Assay->Ki_Determination Functional_Assay GPCR Activation Assay (e.g., Calcium Flux) Ki_Determination->Functional_Assay EC50_Determination Determination of EC50/IC50 Functional_Assay->EC50_Determination Mutagenesis Site-Directed Mutagenesis EC50_Determination->Mutagenesis Mutant_Binding_Assay Binding Assays on Mutant Receptors Mutagenesis->Mutant_Binding_Assay

Caption: Experimental validation workflow for in-silico predictions.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of the unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[29][30][31][32]

Experimental Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human 5-HT2A receptor.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-ketanserin) and increasing concentrations of the unlabeled test compound (this compound).[29][31]

  • Incubation: Allow the reaction to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the bound from the free radioligand.[29][31]

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to obtain the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Table 3: Hypothetical Radioligand Binding Data

CompoundTargetRadioligandIC50 (nM)Ki (nM)
This compound5-HT2A[3H]-ketanserin25.312.1
GPCR Activation Assays

Functional assays are performed to determine whether the ligand acts as an agonist, antagonist, or inverse agonist at the receptor.[33][34] For the 5-HT2A receptor, which couples to the Gq/11 pathway, a common method is to measure changes in intracellular calcium levels.[34]

Experimental Protocol: Calcium Flux Assay

  • Cell Culture: Culture a cell line stably expressing the human 5-HT2A receptor.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add increasing concentrations of this compound to the cells. To test for antagonistic activity, pre-incubate the cells with the test compound before adding a known 5-HT2A agonist (e.g., serotonin).

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Plot the change in fluorescence against the logarithm of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Table 4: Hypothetical Functional Assay Data

CompoundAssay TypeFunctional ResponseEC50/IC50 (nM)
This compoundCalcium FluxAntagonist45.7
Site-Directed Mutagenesis

To validate the predicted binding site, site-directed mutagenesis can be used to mutate the key interacting residues identified from the docking and MD simulation studies.[35][36][37][38][39]

Experimental Protocol: Site-Directed Mutagenesis

  • Mutagenesis: Introduce point mutations into the cDNA of the 5-HT2A receptor at the positions of the predicted interacting residues (e.g., D155A, F340A).

  • Expression: Express the mutant receptors in a suitable cell line.

  • Binding Assays: Perform radioligand binding assays on the mutant receptors to determine the binding affinity of this compound. A significant loss of affinity for a mutant receptor compared to the wild-type receptor would confirm the importance of that residue for ligand binding.

Table 5: Hypothetical Site-Directed Mutagenesis Results

ReceptorKi (nM) of this compoundFold Change in Ki
Wild-Type 5-HT2A12.1-
D155A Mutant1580.0130.6
F340A Mutant975.080.6

Signaling Pathway Visualization

The 5-HT2A receptor primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.

G Ligand 5-HT or Agonist Receptor 5-HT2A Receptor Ligand->Receptor Binds to G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ Release ER->Ca2 Ca2->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream

Caption: Simplified 5-HT2A receptor signaling pathway.

Conclusion

This technical guide has outlined a comprehensive, integrated in-silico and experimental workflow for characterizing the binding of this compound to a target GPCR, exemplified by the 5-HT2A receptor. The combination of homology modeling, molecular docking, and molecular dynamics simulations provides a powerful platform for predicting ligand binding modes and affinities. The subsequent experimental validation through binding and functional assays is crucial for confirming these predictions and providing a quantitative assessment of the compound's pharmacological profile. This integrated approach can significantly accelerate the drug discovery process by enabling a more rational, structure-based design of novel therapeutic agents.

References

The Landscape of 1-[2-(Methylsulphonyl)phenyl]piperazine: An Exploration of Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – In the dynamic field of drug discovery, phenylpiperazine derivatives have emerged as a versatile scaffold, yielding compounds with a wide array of pharmacological activities. This technical guide delves into the potential therapeutic targets of 1-[2-(Methylsulphonyl)phenyl]piperazine and its closely related analogs, offering a comprehensive overview for researchers, scientists, and drug development professionals. While direct research on this compound is limited, the analysis of structurally similar compounds provides valuable insights into its potential mechanisms of action and therapeutic avenues.

Introduction to Phenylpiperazines

The phenylpiperazine moiety is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, particularly within the central nervous system (CNS). The introduction of a methylsulfonyl group to the phenyl ring, as seen in this compound, can significantly influence the compound's physicochemical properties, such as solubility and bioavailability, potentially enhancing its drug-like characteristics.

Potential Therapeutic Targets: Insights from Analogs

Due to the scarcity of specific data on this compound, this section explores the established therapeutic targets of its structural isomers and other related phenylpiperazine derivatives. These findings suggest potential, yet unconfirmed, targets for the title compound.

Serotonin and Dopamine Receptor Modulation

A closely related isomer, 1-(3-(Methylsulfonyl)phenyl)piperazine , has been noted for its potential to modulate neurotransmitter systems. Phenylpiperazine derivatives, in general, are known to interact with serotonin and dopamine receptors, suggesting potential applications in treating mood disorders such as depression and anxiety. This interaction with key CNS receptors is a cornerstone of the therapeutic potential of this compound class.

Another prominent example is 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Vortioxetine) , a multimodal antidepressant. This compound exhibits a complex pharmacological profile, acting as a serotonin reuptake inhibitor (SRI) and modulating several serotonin receptors.

Table 1: Pharmacological Profile of Vortioxetine

TargetAffinity (Ki, nM)Functional Activity
Serotonin Transporter (SERT)1.6Inhibition
5-HT1A Receptor15Agonist
5-HT1B Receptor33Partial Agonist
5-HT3A Receptor3.7Antagonist
5-HT7 Receptor19Antagonist
Antimicrobial and Antifungal Activity

Research into various phenylpiperazine derivatives has revealed significant antimicrobial and antifungal properties. Studies have demonstrated efficacy against a range of pathogens, including Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. This suggests that this compound could be investigated as a lead compound for the development of new anti-infective agents.

Acaricidal Activity

Certain phenylpiperazine derivatives have been synthesized and evaluated for their effectiveness against mites, demonstrating potent acaricidal activity. This line of research opens up potential applications in agriculture and veterinary medicine.

Experimental Protocols: A General Framework

While specific experimental details for this compound are not available, the following represents a generalized workflow for characterizing the pharmacological profile of a novel phenylpiperazine compound, based on methodologies reported for related molecules.

G cluster_0 Compound Synthesis and Characterization cluster_1 In Vitro Assays cluster_2 In Vivo Evaluation synthesis Synthesis of This compound purification Purification and Structural Verification (NMR, MS) synthesis->purification binding Receptor Binding Assays (e.g., Radioligand Binding) purification->binding functional Functional Assays (e.g., cAMP, Ca2+ flux) binding->functional pk Pharmacokinetic Studies (ADME) functional->pk enzyme Enzyme Inhibition Assays (e.g., SERT uptake) efficacy Animal Models of Disease (e.g., Forced Swim Test) pk->efficacy toxicology Toxicology Studies efficacy->toxicology

Figure 1: Generalized workflow for the preclinical evaluation of a novel phenylpiperazine compound.

A critical first step involves the chemical synthesis and rigorous purification of the target compound. Purity and structural integrity are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Subsequently, a battery of in vitro assays is employed to determine the compound's binding affinity and functional activity at a panel of relevant biological targets. Promising candidates then advance to in vivo studies to assess their pharmacokinetic properties, efficacy in animal models of disease, and safety profiles.

Signaling Pathways: A Hypothetical Model

Based on the known multimodal action of compounds like Vortioxetine, a hypothetical signaling pathway for a phenylpiperazine derivative with antidepressant potential can be conceptualized. This would likely involve the modulation of serotonergic neurotransmission.

cluster_serotonergic_neuron Presynaptic Serotonergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic_neuron Postsynaptic Neuron SERT SERT FiveHT1A_pre 5-HT1A Autoreceptor VMAT VMAT2 Serotonin_vesicle Serotonin (5-HT) VMAT->Serotonin_vesicle Packaging Serotonin_synapse 5-HT Serotonin_vesicle->Serotonin_synapse Release Serotonin_synapse->SERT Reuptake Serotonin_synapse->FiveHT1A_pre FiveHT1A_post 5-HT1A Receptor Serotonin_synapse->FiveHT1A_post FiveHT3 5-HT3 Receptor Serotonin_synapse->FiveHT3 FiveHT7 5-HT7 Receptor Serotonin_synapse->FiveHT7 downstream Downstream Signaling (e.g., cAMP, Ca2+) FiveHT1A_post->downstream Activation FiveHT3->downstream Inhibition FiveHT7->downstream Activation Compound This compound (Hypothetical Action) Compound->SERT Inhibits Compound->FiveHT1A_post Agonist Compound->FiveHT3 Antagonist Compound->FiveHT7 Antagonist

Figure 2: Hypothetical multimodal action of a phenylpiperazine on the serotonin system.

This diagram illustrates how a compound like this compound might exert its effects by blocking the serotonin transporter (SERT) to increase synaptic serotonin levels, while simultaneously acting as an agonist at postsynaptic 5-HT1A receptors and an antagonist at 5-HT3 and 5-HT7 receptors. This combination of activities could lead to a synergistic enhancement of serotonergic signaling, which is a key mechanism in the treatment of depression.

Conclusion and Future Directions

While direct experimental data on this compound remains elusive, the rich pharmacology of the phenylpiperazine class of compounds provides a strong foundation for inferring its potential therapeutic targets. The structural similarities to known psychoactive agents suggest a high probability of activity within the central nervous system, particularly as a modulator of serotonergic and dopaminergic pathways. Furthermore, the potential for antimicrobial and acaricidal properties should not be overlooked.

Future research should focus on the synthesis and comprehensive pharmacological profiling of this compound to elucidate its specific biological activities. Such studies will be crucial in determining whether this compound holds promise as a novel therapeutic agent. The versatile nature of the phenylpiperazine scaffold, coupled with the potential for the methylsulfonyl group to confer favorable pharmacokinetic properties, makes this an intriguing molecule for further investigation.

The Multimodal Action of 1-[2-(Methylsulphonyl)phenyl]piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and pharmacological profile of the multimodal compound 1-[2-(Methylsulphonyl)phenyl]piperazine, a significant molecule in the field of psychopharmacology. This document details its engagement with multiple serotonin (5-HT) system targets, presenting key quantitative data, experimental methodologies, and visual representations of its complex signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and functional activities of this compound at its primary molecular targets. This data is crucial for understanding its multimodal pharmacological profile.

Table 1: Receptor and Transporter Binding Affinities

TargetSpeciesKᵢ (nM)Reference
Serotonin Transporter (SERT)Human1.6[1]
5-HT₃ ReceptorHuman3.7[1]
5-HT₁ₐ ReceptorHuman15[1]
5-HT₇ ReceptorHuman19[1]
5-HT₁ₑ ReceptorHuman33[1]
5-HT₁ₒ ReceptorHuman54[1]

Table 2: Functional Receptor Activity

TargetActivitySpeciesNotes
5-HT₁ₐ ReceptorAgonistHuman---
5-HT₁ₑ ReceptorPartial AgonistHuman---
5-HT₃ ReceptorAntagonistHuman---
5-HT₇ ReceptorAntagonistHuman---
Serotonin Transporter (SERT)InhibitorHuman---

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Kᵢ) of the compound for various receptors and transporters.

Objective: To quantify the affinity of a test compound for a specific receptor or transporter by measuring its ability to displace a radiolabeled ligand.

General Protocol:

  • Membrane Preparation:

    • Cells stably expressing the human receptor of interest (e.g., 5-HT₁ₐ, 5-HT₃, 5-HT₇) or tissue homogenates rich in the target (e.g., rat brain cortex for SERT) are used.

    • Cells or tissues are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The resulting supernatant is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

    • Protein concentration is determined using a standard method like the BCA or Bradford assay.

  • Assay Procedure:

    • The assay is typically conducted in a 96-well plate format.

    • Each well contains the membrane preparation, a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ), and varying concentrations of the unlabeled test compound.

    • Total Binding: Wells containing membranes and radioligand only.

    • Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a known competing ligand to saturate the receptors.

    • Competition Binding: Wells containing membranes, radioligand, and serial dilutions of the test compound.

    • The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration and Counting:

    • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis.

    • The binding affinity (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Functional Assays

These assays determine the functional consequence of the compound binding to its target, i.e., whether it acts as an agonist, antagonist, or partial agonist.

Objective: To measure the ability of the test compound to activate the Gᵢ/ₒ-coupled 5-HT₁ₐ receptor, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).

Protocol:

  • Cell Culture: CHO-K1 or HEK293 cells stably expressing the human 5-HT₁ₐ receptor are cultured to near confluency.

  • Assay Procedure:

    • Cells are seeded into 384-well plates.

    • The cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Cells are then stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound.

    • A known 5-HT₁ₐ agonist (e.g., 5-HT) is used as a positive control.

  • cAMP Measurement:

    • The intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

  • Data Analysis:

    • The concentration-response curve for the inhibition of forskolin-stimulated cAMP production is plotted.

    • The potency (EC₅₀) and efficacy (Eₘₐₓ) of the test compound are determined.

Objective: To assess the ability of the test compound to block the ion channel function of the 5-HT₃ receptor.

Protocol:

  • Cell Culture: HEK293 cells stably expressing the human 5-HT₃ₐ receptor are used.

  • Electrophysiology:

    • Whole-cell voltage-clamp recordings are performed on single cells.

    • The cells are clamped at a holding potential of -60 mV.

    • A known 5-HT₃ agonist (e.g., serotonin) is applied to the cell to evoke an inward current.

    • After establishing a stable baseline response to the agonist, the cells are pre-incubated with the test compound for a set period.

    • The agonist is then co-applied with the test compound, and the resulting current is measured.

  • Data Analysis:

    • The percentage of inhibition of the agonist-induced current by the test compound is calculated.

    • A concentration-response curve is generated to determine the IC₅₀ value for the antagonist activity.

Objective: To measure the potency of the test compound to inhibit the reuptake of serotonin by the serotonin transporter.

Protocol:

  • Preparation:

    • Human embryonic kidney (HEK293) cells stably expressing the human SERT or rat brain synaptosomes are used.

  • Uptake Assay:

    • The cells or synaptosomes are incubated with varying concentrations of the test compound.

    • [³H]5-HT is added to initiate the uptake reaction.

    • The incubation is carried out for a short period at 37°C.

    • The uptake is terminated by rapid filtration and washing with ice-cold buffer.

  • Measurement:

    • The amount of [³H]5-HT taken up by the cells or synaptosomes is quantified by scintillation counting.

  • Data Analysis:

    • The concentration of the test compound that causes 50% inhibition of [³H]5-HT uptake (IC₅₀) is determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle MAO MAO Tryptophan Tryptophan FiveHTP 5-HTP Tryptophan->FiveHTP TPH Serotonin_pre 5-HT FiveHTP->Serotonin_pre AADC Serotonin_pre->VMAT2 Serotonin_pre->MAO Metabolism Serotonin_syn 5-HT Vesicle->Serotonin_syn Release Serotonin_syn->SERT Reuptake HT1A 5-HT1A Receptor (Agonist) Serotonin_syn->HT1A HT3 5-HT3 Receptor (Antagonist) Serotonin_syn->HT3 HT7 5-HT7 Receptor (Antagonist) Serotonin_syn->HT7 Downstream1A Inhibition of Adenylyl Cyclase ↓ cAMP HT1A->Downstream1A Downstream3 Blockade of Na+/K+ influx (Inhibition of Depolarization) HT3->Downstream3 Downstream7 Modulation of Neuronal Excitability HT7->Downstream7 Compound This compound Compound->SERT Inhibits Compound->HT1A Activates Compound->HT3 Blocks Compound->HT7 Blocks

Caption: Multimodal action at the serotonin synapse.

G cluster_pathway 5-HT1A Receptor Signaling Pathway Agonist 5-HT1A Agonist (e.g., this compound) Receptor 5-HT1A Receptor Agonist->Receptor Binds & Activates G_protein Gi/o Protein Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression

Caption: 5-HT1A receptor agonist downstream signaling.

G start Start prep Prepare Cell Membranes Expressing Target Receptor start->prep setup Set up Assay Plate: - Total Binding - Non-specific Binding - Test Compound Dilutions prep->setup incubate Incubate with Radioligand (e.g., [3H]8-OH-DPAT) setup->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter count Scintillation Counting to Measure Radioactivity filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Radioligand binding assay workflow.

References

An In-depth Technical Guide to Novel Phenylpiperazine Derivatives for CNS Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, particularly for the development of agents targeting Central Nervous System (CNS) disorders.[1][2][3][4] Its rigid structure and synthetic tractability allow for precise modifications, enabling the fine-tuning of pharmacological activity at various G-protein coupled receptors (GPCRs).[2] Novel derivatives of phenylpiperazine are being actively investigated for their potential to treat a range of conditions including schizophrenia, depression, and anxiety.[1][2]

A prevailing strategy in contemporary drug design involves creating ligands with multi-target engagement to achieve superior efficacy and a more favorable side-effect profile compared to highly selective agents. Many newer atypical antipsychotics, such as Aripiprazole, Lurasidone, and Cariprazine, feature a phenylpiperazine core and exhibit complex pharmacology, often acting as partial agonists or antagonists at multiple dopamine (D₂, D₃) and serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇) receptors.[5][6][7][8][9][10] This polypharmacology is thought to contribute to their clinical effectiveness in treating not only the positive symptoms of schizophrenia but also the negative and cognitive deficits.[6][9]

This guide focuses on a representative class of novel phenylpiperazine derivatives characterized by dual modulation of serotonin and dopamine receptors, a profile consistent with next-generation antipsychotics. We will detail the quantitative pharmacology, experimental protocols used for characterization, and the underlying signaling pathways.

Quantitative Pharmacology of a Representative Phenylpiperazine Derivative (Compound X)

The pharmacological profile of a novel CNS agent is defined by its binding affinity (Ki) and functional activity (EC₅₀/IC₅₀ and Emax) at relevant biological targets. Below are representative data for a hypothetical "Compound X," a novel phenylpiperazine derivative designed for antipsychotic and antidepressant effects.

Table 1: Receptor Binding Affinities (Ki) of Compound X
Target ReceptorRadioligandTissue/Cell LineKi (nM)
Dopamine D₂[³H]-SpiperoneCHO-K1 cells1.2
Dopamine D₃[³H]-SpiperoneHEK-293 cells0.8
Serotonin 5-HT₁ₐ[³H]-8-OH-DPATCHO-K1 cells2.5
Serotonin 5-HT₂ₐ[³H]-KetanserinHEK-293 cells3.1
Serotonin 5-HT₇[³H]-LSDHEK-293 cells4.0

Ki values are inversely proportional to binding affinity; a lower Ki indicates a higher affinity.

Table 2: In Vitro Functional Activity of Compound X
Target ReceptorAssay TypeParameterValueFunctional Effect
Dopamine D₂cAMP InhibitionEC₅₀ = 2.8 nMEmax = 45%Partial Agonist
Serotonin 5-HT₁ₐcAMP InhibitionEC₅₀ = 5.1 nMEmax = 60%Partial Agonist
Serotonin 5-HT₂ₐCa²⁺ MobilizationIC₅₀ = 8.7 nMEmax = 95%Antagonist
Serotonin 5-HT₇cAMP AccumulationIC₅₀ = 10.2 nMEmax = 100%Antagonist/Inverse Agonist

EC₅₀ represents the concentration for 50% of maximal response (agonist). IC₅₀ represents the concentration for 50% inhibition (antagonist). Emax is the maximum response relative to a full agonist.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to generate the data presented above.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of Compound X for specific neurotransmitter receptors.

General Protocol:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing the human receptor of interest (e.g., D₂, 5-HT₁ₐ).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in assay buffer and determine protein concentration via a Bradford or BCA assay.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors), and varying concentrations of the test compound (Compound X).

    • For determining non-specific binding, a high concentration of a known, non-labeled ligand (e.g., 10 µM Haloperidol) is added to a set of wells.

    • Total binding is determined in the absence of any competing ligand.

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a set duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the reaction mixture through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the radioligand-bound membranes from the unbound radioligand.

    • Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a one-site competition model and determine the IC₅₀ value.

    • Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays (cAMP Inhibition)

Objective: To determine the functional activity (partial agonism) of Compound X at Gi/o-coupled receptors like D₂ and 5-HT₁ₐ.

Protocol:

  • Cell Culture:

    • Use CHO or HEK-293 cells stably co-expressing the receptor of interest (e.g., D₂) and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or utilize a cAMP detection kit (e.g., HTRF, LANCE).

  • Assay Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with Forskolin to increase intracellular cAMP levels.

    • Immediately add varying concentrations of the test compound (Compound X). A known full agonist (e.g., Quinpirole for D₂) is used as a positive control.

    • Incubate for a specified period (e.g., 30-60 minutes) at 37°C.

  • Detection and Analysis:

    • Lyse the cells and measure the cAMP concentration using a competitive immunoassay kit (e.g., HTRF) according to the manufacturer's instructions.

    • Plot the cAMP levels against the logarithm of the compound concentration.

    • Use non-linear regression to fit a dose-response curve and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

    • The maximal effect (Emax) is calculated as a percentage of the response produced by a full agonist. A partial agonist will have an Emax between 0% and 100%.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the typical workflow in the preclinical evaluation of a novel phenylpiperazine derivative.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation synthesis Compound Synthesis (Phenylpiperazine Core) binding Radioligand Binding (Determine Ki) synthesis->binding functional Functional Assays (Determine EC50/IC50, Emax) binding->functional admet In Vitro ADMET (Metabolic Stability, Permeability) functional->admet pk Pharmacokinetics (BBB Penetration) admet->pk Candidate Selection behavior Behavioral Models (e.g., Forced Swim Test) pk->behavior tox Toxicology Studies behavior->tox lead_opt Lead Optimization behavior->lead_opt Iterative Improvement tox->lead_opt Clinical Candidate

Preclinical Drug Discovery Workflow.
Dopamine D₂ Receptor Signaling Pathway

Dopamine D₂ receptors are Gi/o-coupled GPCRs. Their activation inhibits adenylyl cyclase, reducing intracellular cAMP levels and modulating downstream effectors like Protein Kinase A (PKA).

G ligand Dopamine or Phenylpiperazine Agonist receptor Dopamine D₂ Receptor ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP atp ATP atp->camp Converted by AC pka Protein Kinase A (PKA) camp->pka Activates response Modulation of Neuronal Excitability pka->response Phosphorylates Targets

Dopamine D₂ Receptor Signaling.
Serotonin 5-HT₁ₐ Receptor Signaling Pathway

Similar to D₂ receptors, 5-HT₁ₐ receptors are also coupled to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization.

G ligand Serotonin or Phenylpiperazine Agonist receptor Serotonin 5-HT₁ₐ Receptor ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits girk GIRK Channel g_protein->girk Gβγ Subunit Activates camp ↓ cAMP ac->camp k_ion K⁺ Efflux girk->k_ion Opens response Neuronal Hyperpolarization k_ion->response Leads to

Serotonin 5-HT₁ₐ Receptor Signaling.

References

Methodological & Application

Synthesis of 1-[2-(Methylsulphonyl)phenyl]piperazine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of 1-[2-(Methylsulphonyl)phenyl]piperazine, a valuable building block in medicinal chemistry and drug development. The protocol details a two-step synthetic route, commencing with the formation of the precursor 1-[2-(methylthio)phenyl]piperazine, followed by its oxidation to the final sulfone product. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing detailed methodologies, data presentation, and a visual representation of the experimental workflow.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a phenylpiperazine core with a methylsulfonyl substituent, is of significant interest in the design of novel therapeutic agents. This protocol outlines a reliable and reproducible method for its preparation in a laboratory setting.

Synthetic Pathway Overview

The synthesis is accomplished via a two-step process:

  • Step 1: Synthesis of 1-[2-(methylthio)phenyl]piperazine. This step involves the nucleophilic substitution reaction between 2-fluorophenyl methyl sulfide and piperazine.

  • Step 2: Oxidation of 1-[2-(methylthio)phenyl]piperazine. The sulfide intermediate is then oxidized to the desired sulfone using meta-chloroperoxybenzoic acid (m-CPBA).

Synthesis_Workflow reagents1 2-Fluorophenyl methyl sulfide Piperazine step1 Step 1: Nucleophilic Aromatic Substitution reagents1->step1 intermediate 1-[2-(methylthio)phenyl]piperazine step1->intermediate step2 Step 2: Oxidation intermediate->step2 reagents2 m-CPBA reagents2->step2 product This compound step2->product

Diagram 1: Synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-[2-(methylthio)phenyl]piperazine

This procedure is adapted from general methods for the synthesis of N-arylpiperazines.

Materials and Reagents:

  • 2-Fluorophenyl methyl sulfide

  • Piperazine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of piperazine (5 equivalents) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2 equivalents).

  • Add 2-fluorophenyl methyl sulfide (1 equivalent) to the reaction mixture.

  • Heat the mixture to 120 °C and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-[2-(methylthio)phenyl]piperazine.

Step 2: Oxidation of 1-[2-(methylthio)phenyl]piperazine to this compound

This procedure utilizes m-CPBA for the selective oxidation of the sulfide to the sulfone.

Materials and Reagents:

  • 1-[2-(methylthio)phenyl]piperazine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-[2-(methylthio)phenyl]piperazine (1 equivalent) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis.

Table 1: Reactant and Product Information

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
2-Fluorophenyl methyl sulfideC₇H₇FS142.19Starting Material (Step 1)
PiperazineC₄H₁₀N₂86.14Reagent (Step 1)
1-[2-(methylthio)phenyl]piperazineC₁₁H₁₆N₂S208.33Intermediate
meta-Chloroperoxybenzoic acid (m-CPBA)C₇H₅ClO₃172.57Oxidizing Agent (Step 2)
This compoundC₁₁H₁₆N₂O₂S240.32Final Product

Table 2: Reaction Conditions and Yields

StepReactionSolventTemperatureDurationTypical Yield (%)
1Synthesis of 1-[2-(methylthio)phenyl]piperazineDMF120 °C12-18 h70-80%
2Oxidation to the final productDCM0 °C to RT4-6 h85-95%

Table 3: Characterization Data for this compound

AnalysisData
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.95 (dd, J=7.9, 1.5 Hz, 1H), 7.55 (td, J=7.7, 1.5 Hz, 1H), 7.20 (td, J=7.6, 1.2 Hz, 1H), 7.10 (dd, J=8.2, 1.2 Hz, 1H), 3.25 (s, 3H), 3.15-3.05 (m, 4H), 3.00-2.90 (m, 4H).
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): 150.8, 133.5, 132.8, 125.0, 122.1, 118.9, 53.4, 45.9, 44.2.
Mass Spec (ESI) m/z: 241.1 [M+H]⁺
Appearance White to off-white solid

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • m-CPBA is a potentially explosive oxidizing agent and should be handled with care. Avoid friction, shock, and heat.

  • DMF is a skin and respiratory irritant. Handle with appropriate caution.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

This detailed protocol provides a clear and concise guide for the successful synthesis of this compound. The provided data and workflow visualization are intended to facilitate ease of use and reproducibility for researchers in the field.

Experimental procedure for synthesizing 1-[2-(Methylsulphonyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed experimental procedure for the synthesis of 1-[2-(Methylsulphonyl)phenyl]piperazine, a valuable building block in medicinal chemistry and drug development. The synthesis is accomplished via a two-step process involving an initial nucleophilic aromatic substitution reaction to form the precursor 1-[2-(Methylthio)phenyl]piperazine, followed by a selective oxidation to yield the final sulfone product. This protocol is intended for researchers, scientists, and professionals in the field of drug development.

Experimental Protocols

The synthesis is divided into two main experimental stages:

Step 1: Synthesis of 1-[2-(Methylthio)phenyl]piperazine

This step involves the reaction of 2-chloronitrobenzene with methanethiol, followed by reduction of the nitro group and subsequent reaction with piperazine. A more direct, one-pot synthesis is also plausible via the reaction of 2-aminothiophenol with a methylating agent followed by reaction with a piperazine precursor, though the former method is detailed here for clarity.

Step 2: Oxidation of 1-[2-(Methylthio)phenyl]piperazine to this compound

The sulfide intermediate is oxidized to the corresponding sulfone using hydrogen peroxide in the presence of a catalyst. This method is advantageous due to its environmental friendliness and the ready availability of the reagents.

Detailed Methodologies

Materials and Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup

  • Standard laboratory glassware

  • NMR spectrometer

  • Mass spectrometer

  • Melting point apparatus

Reagents:

  • 2-Chloronitrobenzene

  • Sodium methanethiolate

  • Iron powder

  • Ammonium chloride

  • Piperazine

  • 1,2-Dichlorobenzene

  • Hydrogen peroxide (30% solution)

  • Sodium tungstate dihydrate

  • Tetra-n-butylammonium hydrogen sulfate

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Methanol (MeOH)

  • Sodium sulfate (anhydrous)

  • Sodium bicarbonate (saturated solution)

  • Brine

Protocol for Step 1: Synthesis of 1-[2-(Methylthio)phenyl]piperazine

  • Synthesis of 2-(Methylthio)nitrobenzene:

    • In a 250 mL round-bottom flask, dissolve 2-chloronitrobenzene (10.0 g, 63.5 mmol) in 100 mL of dimethylformamide (DMF).

    • Add sodium methanethiolate (5.34 g, 76.2 mmol) portion-wise at room temperature.

    • Stir the reaction mixture at 60 °C for 4 hours.

    • Monitor the reaction progress by TLC (3:1 Hexane:EtOAc).

    • After completion, pour the reaction mixture into 300 mL of ice-cold water and extract with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(methylthio)nitrobenzene as a yellow oil.

  • Reduction to 2-(Methylthio)aniline:

    • To a solution of 2-(methylthio)nitrobenzene (10.7 g, 63.2 mmol) in 150 mL of ethanol and 50 mL of water, add iron powder (17.6 g, 315.8 mmol) and ammonium chloride (1.68 g, 31.6 mmol).

    • Heat the mixture to reflux and stir vigorously for 3 hours.

    • Monitor the reaction by TLC (3:1 Hexane:EtOAc).

    • Once the reaction is complete, filter the hot solution through a pad of celite and wash the filter cake with hot ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 75 mL) and brine (75 mL).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 2-(methylthio)aniline as a dark oil.

  • Synthesis of 1-[2-(Methylthio)phenyl]piperazine:

    • In a sealed tube, combine 2-(methylthio)aniline (7.0 g, 50.3 mmol), piperazine (8.66 g, 100.6 mmol), and 1,2-dichlorobenzene (50 mL).

    • Heat the mixture at 180 °C for 24 hours.

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate (100 mL).

    • Extract the product with 1 M hydrochloric acid (3 x 75 mL).

    • Basify the aqueous layer with 4 M sodium hydroxide to pH > 12 and extract with dichloromethane (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (DCM:MeOH, 95:5) to afford 1-[2-(Methylthio)phenyl]piperazine as a viscous oil.

Protocol for Step 2: Oxidation to this compound

  • In a 100 mL round-bottom flask, dissolve 1-[2-(Methylthio)phenyl]piperazine (5.0 g, 23.8 mmol) in 50 mL of methanol.

  • Add sodium tungstate dihydrate (0.39 g, 1.19 mmol) and tetra-n-butylammonium hydrogen sulfate (0.81 g, 2.38 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 30% hydrogen peroxide (7.2 mL, 71.4 mmol) dropwise over 15 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC (9:1 DCM:MeOH).

  • Quench the reaction by adding a saturated solution of sodium bicarbonate (50 mL).

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane to yield this compound as a white solid.

Data Presentation

Compound Molecular Weight ( g/mol ) Yield (%) Physical State Melting Point (°C)
1-[2-(Methylthio)phenyl]piperazine208.33~50-60Viscous OilN/A
This compound240.33~80-90White SolidTo be determined

Note: Yields are approximate and may vary depending on experimental conditions and purification efficiency.

Visualization of the Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 1-[2-(Methylthio)phenyl]piperazine cluster_step2 Step 2: Oxidation A 2-Chloronitrobenzene + Sodium Methanethiolate B 2-(Methylthio)nitrobenzene A->B DMF, 60°C C Reduction (Fe/NH4Cl) B->C D 2-(Methylthio)aniline C->D E Reaction with Piperazine D->E 1,2-Dichlorobenzene, 180°C F 1-[2-(Methylthio)phenyl]piperazine (Crude) E->F G Purification (Column Chromatography) F->G H Pure 1-[2-(Methylthio)phenyl]piperazine G->H I 1-[2-(Methylthio)phenyl]piperazine J Oxidation (H2O2, Na2WO4) I->J MeOH, 0°C to RT K This compound (Crude) J->K L Purification (Recrystallization) K->L M Final Product: This compound L->M

Caption: Synthetic workflow for this compound.

This protocol provides a comprehensive guide for the synthesis of this compound. As with all chemical syntheses, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood. The reaction conditions and purification methods may require optimization based on the specific laboratory setup and desired purity of the final product.

Application Notes and Protocols for the Quantification of 1-[2-(Methylsulphonyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of 1-[2-(Methylsulphonyl)phenyl]piperazine. The following methods are based on established analytical techniques for similar piperazine derivatives and serve as a comprehensive guide for method development and validation.

Introduction

This compound is a chemical compound of interest in pharmaceutical development. Accurate and precise quantification is crucial for pharmacokinetic studies, formulation development, and quality control. This document outlines high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are commonly employed for the analysis of piperazine-containing compounds.[1][2][3]

Analytical Methods

The primary recommended methods for the quantification of this compound are HPLC with UV detection and LC-MS/MS. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a widely available and robust technique suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.[4][5] Given that the phenylpiperazine moiety possesses a chromophore, UV detection is a viable approach.[4] For piperazine compounds that lack a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to form a UV-active derivative.[4][5]

2.1.1. Experimental Protocol: HPLC-UV

This protocol is a starting point and should be optimized and validated for the specific application.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for the separation of phenylpiperazine derivatives.[6][7]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer pH 2) and an organic modifier (e.g., acetonitrile or methanol) is recommended.[7] The gradient can be optimized to achieve the best separation from any impurities or excipients.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[4]

  • Column Temperature: 35°C.[4]

  • Injection Volume: 10 µL.[4]

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound. A starting wavelength of 239 nm has been used for a similar compound.[7] A UV scan of a standard solution is recommended to determine the optimal wavelength.

  • Sample Preparation:

    • Accurately weigh a suitable amount of the sample.

    • Dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase).

    • Sonication may be used to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in the diluent.

    • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

2.1.2. HPLC-UV Method Validation Parameters (Hypothetical Data for a Related Compound)

The following table summarizes typical validation parameters for an HPLC-UV method for a related piperazine derivative, which can be used as a benchmark during method validation for this compound.[4][5]

ParameterTypical Value
Linearity (R²)≥ 0.999
Range30 - 350 ppm
Limit of Detection (LOD)30 ppm
Limit of Quantification (LOQ)90 ppm
Accuracy (% Recovery)104.87 - 108.06%
Precision (% RSD)< 2.0%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in complex biological matrices such as plasma or tissue homogenates, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.[8][9][10][11]

2.2.1. Experimental Protocol: LC-MS/MS

This protocol provides a general framework for developing an LC-MS/MS method.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or phenyl-hexyl column of shorter length and smaller particle size (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable for fast LC-MS/MS analysis.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol or acetonitrile (Solvent B) is a common choice for positive ion ESI.[10]

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be suitable for the basic piperazine nitrogen atoms.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode should be used for quantification. This involves monitoring a specific precursor ion to product ion transition for the analyte and a deuterated internal standard. The specific MRM transitions for this compound will need to be determined by infusing a standard solution into the mass spectrometer.

  • Sample Preparation (for biological samples):

    • Protein precipitation is a simple and effective method for sample clean-up.[9] Add a precipitating agent (e.g., acetonitrile) to the plasma or tissue homogenate sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness and reconstitute in the mobile phase.

    • Alternatively, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used for cleaner samples and to achieve lower detection limits.[9][10]

2.2.2. LC-MS/MS Method Validation Parameters (Hypothetical Data for a Related Compound)

The following table presents typical validation parameters for an LC-MS/MS method for a related phenylpiperazine derivative in a biological matrix.[8][10]

ParameterTypical Value
Linearity (R²)≥ 0.99
Range1 - 200 µg/kg
Limit of Detection (LOD)0.3 µg/kg
Limit of Quantification (LOQ)1.0 µg/kg
Accuracy (% Recovery)82.22 - 88.63%
Precision (% RSD)< 15%

Visualized Workflows

The following diagrams illustrate the general workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weighing Weigh Sample/Standard Dissolution Dissolve in Diluent Weighing->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: General workflow for HPLC-UV analysis.

LCMSMS_Workflow cluster_prep Sample Preparation (Biological Matrix) cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Plasma/Tissue Sample Precipitation Protein Precipitation Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation of Supernatant Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Area Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: General workflow for LC-MS/MS analysis.

Conclusion

The provided HPLC-UV and LC-MS/MS methods offer robust and sensitive approaches for the quantification of this compound. The detailed protocols and validation benchmarks serve as a solid foundation for researchers, scientists, and drug development professionals to establish and validate analytical methods tailored to their specific needs. It is imperative that any method developed based on these notes is fully validated according to the relevant regulatory guidelines.

References

Application Notes and Protocols for In Vitro Profiling of 1-[2-(Methylsulphonyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[2-(Methylsulphonyl)phenyl]piperazine is a phenylpiperazine derivative. Phenylpiperazine compounds are known to interact with a variety of biogenic amine receptors and transporters, playing a crucial role in neurotransmission.[1][2] Due to the structural similarities with other pharmacologically active phenylpiperazines, it is hypothesized that this compound may exhibit activity at serotonin, dopamine, and adrenergic receptors.

These application notes provide a comprehensive set of in vitro assay protocols to characterize the pharmacological profile of this compound. The described methodologies will enable researchers to determine the binding affinity and functional activity of the compound at key central nervous system targets.

Data Presentation

Table 1: Receptor Binding Affinity of a Representative Phenylpiperazine (Vortioxetine) [3]

TargetRadioligandTissue/Cell LineKi (nM)
SERT[³H]CitalopramCHO cells5.4
5-HT₃[³H]GR65630HEK293 cells1.8
5-HT₇[³H]5-CTCHO cells19
5-HT₁ₐ[³H]8-OH-DPATCHO cells15
5-HT₁ₑ[³H]5-HTCHO cells33

Table 2: Functional Activity of a Representative Phenylpiperazine (Vortioxetine) [3]

AssayReceptorCell LineParameterValue (nM)
Agonist Activity5-HT₁ₐCHO cellsEC₅₀26
Partial Agonist Activity5-HT₁ₑCHO cellsEC₅₀100
Antagonist Activity5-HT₃OocytesIC₅₀2.3
Antagonist Activity5-HT₇CHO cellsIC₅₀35

Experimental Protocols

The following are detailed protocols for in vitro assays to determine the binding affinity and functional activity of this compound at key G-protein coupled receptors (GPCRs) and transporters.

Protocol 1: Radioligand Competition Binding Assay for Dopamine D₂ Receptors

This assay determines the binding affinity (Kᵢ) of the test compound for the dopamine D₂ receptor by measuring its ability to compete with a specific radioligand.[4][5]

Materials:

  • HEK293 cells stably expressing human dopamine D₂ receptors.

  • Membrane preparation from the aforementioned cells.

  • Radioligand: [³H]Spiperone.

  • Non-specific binding control: 10 µM Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

  • Test Compound: this compound.

  • 96-well microplates.

  • Glass fiber filters (GF/C).

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Harvest HEK293-hD₂ cells and homogenize in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C.

    • Resuspend the resulting membrane pellet in assay buffer.

    • Determine the protein concentration using a standard protein assay (e.g., Bradford assay).

  • Assay Setup (in triplicate in a 96-well plate):

    • Total Binding: 50 µL of membrane preparation, 50 µL of [³H]Spiperone, and 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]Spiperone, and 50 µL of 10 µM Haloperidol.

    • Competition: 50 µL of membrane preparation, 50 µL of [³H]Spiperone, and 50 µL of varying concentrations of this compound.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (concentration of the compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: Serotonin 5-HT₂ₐ Receptor Calcium Mobilization Functional Assay

This assay measures the ability of the test compound to act as an agonist or antagonist at the 5-HT₂ₐ receptor by monitoring changes in intracellular calcium concentration.[6]

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT₂ₐ receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Cell culture medium.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Reference Agonist: Serotonin (5-HT).

  • Reference Antagonist: Ketanserin.

  • Test Compound: this compound.

  • 384-well black, clear-bottom microplates.

  • Fluorescent plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the cells into 384-well plates and allow them to adhere and grow to confluency.

  • Dye Loading:

    • Remove the culture medium and wash the cells with Assay Buffer.

    • Load the cells with Fluo-4 AM in Assay Buffer and incubate for 60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Agonist Mode:

    • Add varying concentrations of this compound or serotonin to the wells.

    • Measure the fluorescence intensity immediately using a fluorescent plate reader.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

    • Add a fixed concentration of serotonin (EC₈₀) to stimulate the receptor.

    • Measure the fluorescence intensity immediately.

  • Data Analysis:

    • For agonist mode, plot the change in fluorescence against the logarithm of the compound concentration to determine the EC₅₀ (concentration for 50% of maximal response).

    • For antagonist mode, plot the inhibition of the serotonin response against the logarithm of the compound concentration to determine the IC₅₀.

Protocol 3: α₁-Adrenergic Receptor [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the α₁-adrenergic receptor upon agonist binding.[7]

Materials:

  • Cell membranes from a cell line stably expressing the human α₁ₐ-adrenergic receptor.

  • Radioligand: [³⁵S]GTPγS.

  • Non-specific binding control: Unlabeled GTPγS (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP.

  • Reference Agonist: Phenylephrine.

  • Test Compound: this compound.

  • 96-well filter plates.

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Assay Setup (in triplicate in a 96-well filter plate):

    • Add assay buffer, cell membranes, and varying concentrations of this compound or phenylephrine.

    • For non-specific binding wells, add 10 µM unlabeled GTPγS.

    • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Washing: Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding of [³⁵S]GTPγS.

    • Plot the specific binding against the logarithm of the agonist concentration to determine the EC₅₀ and the maximal stimulation (Eₘₐₓ).

Visualizations

The following diagrams illustrate the conceptual workflows and signaling pathways described in the protocols.

experimental_workflow cluster_binding Radioligand Binding Assay Workflow cluster_functional Functional Assay (Calcium Mobilization) Workflow prep Membrane Preparation setup Assay Setup (Total, NSB, Competition) prep->setup incubate Incubation setup->incubate filter Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Ki) count->analyze plate Cell Plating dye Dye Loading plate->dye agonist Agonist/Antagonist Addition dye->agonist measure Fluorescence Measurement agonist->measure analyze_func Data Analysis (EC50/IC50) measure->analyze_func

Caption: General experimental workflows for radioligand binding and functional assays.

signaling_pathway cluster_d2 Dopamine D2 Receptor Signaling (Gi/o) cluster_5ht2a Serotonin 5-HT2A Receptor Signaling (Gq) cluster_alpha1 α1-Adrenergic Receptor Signaling (Gq) D2R D2 Receptor Gi Gi/o Protein D2R->Gi Agonist Binding AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP HT2AR 5-HT2A Receptor Gq Gq Protein HT2AR->Gq Agonist Binding PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca A1R α1 Receptor Gq2 Gq Protein A1R->Gq2 Agonist Binding PLC2 Phospholipase C Gq2->PLC2 IP3_2 IP3 PLC2->IP3_2 Ca2 Intracellular Ca²⁺ Release IP3_2->Ca2

Caption: Simplified signaling pathways for D₂, 5-HT₂ₐ, and α₁ receptors.

References

Application Notes and Protocols: Receptor Binding Assay for 1-[2-(Methylsulphonyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[2-(Methylsulphonyl)phenyl]piperazine is a phenylpiperazine derivative. This class of compounds is known to exhibit significant affinity for various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors. Due to the structural similarities with other pharmacologically active phenylpiperazines, it is hypothesized that this compound may primarily target 5-HT₁A, 5-HT₂A, and Dopamine D₂ receptors.[1][2][3]

These receptors are G-protein coupled receptors (GPCRs) critically involved in a multitude of physiological and pathological processes in the central nervous system. Their modulation is a key strategy in the development of therapeutics for psychiatric and neurological disorders.[4][5] Therefore, characterizing the receptor binding profile of this compound is a crucial step in elucidating its potential pharmacological activity.

This document provides detailed protocols for conducting in vitro radioligand binding assays to determine the affinity of this compound for the human 5-HT₁A and Dopamine D₂ receptors.

Data Presentation: Predicted Receptor Binding Affinity

While specific experimental data for this compound is not publicly available, the following table summarizes the binding affinities (Ki, in nM) of structurally related phenylpiperazine derivatives for key serotonin and dopamine receptors to provide a comparative context.

Compound5-HT₁A (Ki, nM)Dopamine D₂ (Ki, nM)Dopamine D₃ (Ki, nM)Reference
Phenylpiperazine Derivative 1in the nanomolar rangein the nanomolar rangein the nanomolar range[1]
Phenylpiperazine Derivative 21.2--[6]
Phenylpiperazine Derivative 3->150-fold D3 vs. D2 selectivity0.17[7]

Experimental Protocols

Competitive Radioligand Binding Assay for the Human 5-HT₁A Receptor

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of this compound for the human 5-HT₁A receptor using a specific radioligand.

Materials:

  • Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the recombinant human 5-HT₁A receptor.

  • Radioligand: [³H]8-hydroxy-DPAT (specific activity ~120-180 Ci/mmol).

  • Non-specific Binding Control: Serotonin (5-HT) or 8-OH-DPAT at a high concentration (e.g., 10 µM).

  • Test Compound: this compound hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.[8]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

  • 96-well microplates.

  • Filtration apparatus.

  • Liquid scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO) and make serial dilutions in the assay buffer. The final solvent concentration in the assay should not exceed 0.1%.

    • Dilute the [³H]8-hydroxy-DPAT in the assay buffer to a final concentration of approximately 0.5 nM.

    • Thaw the cell membrane preparation on ice and resuspend in the assay buffer to a final protein concentration of 5-10 µ g/well .

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]8-hydroxy-DPAT, and 100 µL of the membrane preparation.

    • Non-specific Binding: Add 50 µL of 10 µM Serotonin, 50 µL of [³H]8-hydroxy-DPAT, and 100 µL of the membrane preparation.

    • Competitive Binding: Add 50 µL of the test compound at various concentrations, 50 µL of [³H]8-hydroxy-DPAT, and 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature (25°C) for 60 minutes to reach equilibrium.[8]

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Competitive Radioligand Binding Assay for the Human Dopamine D₂ Receptor

This protocol outlines a competitive binding assay to determine the Ki of this compound for the human Dopamine D₂ receptor.

Materials:

  • Membrane Preparation: Membranes from cells (e.g., HEK293) stably expressing the recombinant human Dopamine D₂ receptor.

  • Radioligand: [³H]Spiperone (specific activity ~60-90 Ci/mmol).[5]

  • Non-specific Binding Control: Haloperidol or (+)-Butaclamol at a high concentration (e.g., 10 µM).[5]

  • Test Compound: this compound hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[5]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% PEI.

  • 96-well microplates.

  • Filtration apparatus.

  • Liquid scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Dilute [³H]Spiperone in the assay buffer to a final concentration of approximately 0.2 nM.

    • Thaw and resuspend the cell membrane preparation in the assay buffer to a final protein concentration of 50-100 µ g/well .

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]Spiperone, and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of 10 µM Haloperidol, 50 µL of [³H]Spiperone, and 100 µL of membrane preparation.

    • Competitive Binding: 50 µL of the test compound at various concentrations, 50 µL of [³H]Spiperone, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at 37°C for 90 minutes.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters and wash three times with 3 mL of ice-cold wash buffer.

  • Quantification: Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Data Analysis: Perform data analysis as described in the 5-HT₁A receptor binding assay protocol to determine the IC₅₀ and Ki values.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Radioligand, Test Compound) setup_plate Set up 96-well Plate (Total, Non-specific, Competitive Binding) prep_reagents->setup_plate prep_membranes Prepare Receptor Membrane Suspension prep_membranes->setup_plate incubation Incubate to Reach Equilibrium setup_plate->incubation filtration Separate Bound and Free Ligand by Filtration incubation->filtration quantification Quantify Radioactivity filtration->quantification calc_specific_binding Calculate Specific Binding quantification->calc_specific_binding determine_ic50 Determine IC50 (Non-linear Regression) calc_specific_binding->determine_ic50 calc_ki Calculate Ki (Cheng-Prusoff) determine_ic50->calc_ki

Figure 1: Experimental workflow for the competitive radioligand binding assay.

G_Protein_Signaling_Pathways cluster_5HT1A 5-HT₁A Receptor Signaling cluster_D2 Dopamine D₂ Receptor Signaling Ligand_5HT1A 5-HT or Agonist Receptor_5HT1A 5-HT₁A Receptor Ligand_5HT1A->Receptor_5HT1A G_protein_5HT1A Gi/o Protein Receptor_5HT1A->G_protein_5HT1A activates AC_5HT1A Adenylyl Cyclase G_protein_5HT1A->AC_5HT1A αi inhibits Ion_Channel_5HT1A GIRK Channel Activation G_protein_5HT1A->Ion_Channel_5HT1A βγ activates cAMP_5HT1A ↓ cAMP AC_5HT1A->cAMP_5HT1A PKA_5HT1A ↓ PKA Activity cAMP_5HT1A->PKA_5HT1A K_efflux_5HT1A ↑ K+ Efflux (Hyperpolarization) Ion_Channel_5HT1A->K_efflux_5HT1A Ligand_D2 Dopamine or Agonist Receptor_D2 D₂ Receptor Ligand_D2->Receptor_D2 G_protein_D2 Gi/o Protein Receptor_D2->G_protein_D2 activates AC_D2 Adenylyl Cyclase G_protein_D2->AC_D2 αi inhibits Akt_GSK3_D2 Akt/GSK-3β Pathway G_protein_D2->Akt_GSK3_D2 βγ activates cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 PKA_D2 ↓ PKA Activity cAMP_D2->PKA_D2 Cellular_Response_D2 Modulation of Gene Expression & Neuronal Activity PKA_D2->Cellular_Response_D2 Akt_GSK3_D2->Cellular_Response_D2

Figure 2: Simplified signaling pathways of 5-HT₁A and Dopamine D₂ receptors.

References

Application Notes and Protocols for Phenylpiperazine Derivatives in Animal Models of Depression

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 1-[2-(Methylsulphonyl)phenyl]piperazine: Extensive literature searches did not yield specific studies on the use of this compound in animal models of depression. Therefore, the following application notes and protocols are based on the broader class of phenylpiperazine derivatives that have been investigated for their antidepressant-like properties. These examples are intended to provide a general framework for researchers interested in evaluating novel compounds within this chemical class.

Introduction to Phenylpiperazine Derivatives as Antidepressants

Phenylpiperazine derivatives are a significant class of compounds investigated for their potential therapeutic effects in major depressive disorder.[1][2][3] Many of these compounds exhibit multimodal mechanisms of action, often targeting various serotonin (5-HT) receptors and the serotonin transporter (SERT).[1][4] For instance, some derivatives act as 5-HT1A receptor agonists, 5-HT3 and 5-HT7 receptor antagonists, and/or inhibitors of SERT.[1][5] This complex pharmacology can lead to a broad spectrum of antidepressant-like and anxiolytic-like effects. The antidepressant potential of these compounds is typically evaluated in a battery of behavioral tests in rodents, which are designed to model aspects of depressive-like states.[6][7][8][9]

Preclinical Evaluation of Phenylpiperazine Derivatives

The preclinical assessment of novel phenylpiperazine derivatives for antidepressant-like activity generally follows a standardized workflow. This involves in vitro receptor binding and functional assays to determine the compound's pharmacological profile, followed by in vivo behavioral testing in established animal models of depression.

In Vitro Pharmacological Profiling

Before in vivo testing, the affinity of a novel phenylpiperazine derivative for various neurotransmitter receptors and transporters is determined using radioligand binding assays. Key targets for antidepressant activity include:

  • Serotonin Transporter (SERT)

  • 5-HT1A Receptor

  • 5-HT1B Receptor

  • 5-HT2A/2C Receptors

  • 5-HT3 Receptor

  • 5-HT7 Receptor

  • Dopamine D2 Receptor

Table 1: Example In Vitro Binding Affinities (Ki, nM) of Representative Phenylpiperazine Derivatives

Compound ExampleSERT5-HT1A5-HT1B5-HT35-HT7D2Reference
Vortioxetine (Lu AA21004) 1.615333.719-[1]
Compound EP-42 -24.5----[2]
HBK-10 >100018--134148[6]
Compound 1 -<1--34-[5]

Note: Data presented are for different compounds from various studies and are for illustrative purposes.

In Vivo Behavioral Models

Several well-validated behavioral paradigms are used to screen for antidepressant-like activity in rodents.

  • Forced Swim Test (FST): This is a widely used model to assess behavioral despair. A reduction in immobility time is indicative of an antidepressant-like effect.

  • Tail Suspension Test (TST): Similar to the FST, this test measures the immobility of mice when suspended by their tails. A decrease in immobility is interpreted as an antidepressant-like response.[5][8]

  • Chronic Mild Stress (CMS): This is a more etiologically relevant model where animals are exposed to a series of unpredictable, mild stressors over several weeks, leading to a state of anhedonia (e.g., reduced sucrose preference), which can be reversed by chronic antidepressant treatment.

  • Olfactory Bulbectomy: Surgical removal of the olfactory bulbs in rats leads to behavioral changes that are reversed by antidepressant drugs.[10]

Table 2: Example of Antidepressant-Like Effects of Phenylpiperazine Derivatives in the Forced Swim Test (FST) in Mice

Compound ExampleDose (mg/kg, i.p.)Immobility Time (% of Control)Locomotor ActivityReference
HBK-10 1.2578.9%No significant change[6]
2.576.5%No significant change[6]
573.4%No significant change[6]
1055.8%No significant change[6]
LQFM212 54 µmol/kgSignificant reductionNo significant change[11]
Compound 4a 1-4Significant reductionNo significant change[10]

Note: Data is compiled from different studies for illustrative purposes. Direct comparison between compounds may not be appropriate due to differing experimental conditions.

Experimental Protocols

Protocol for the Forced Swim Test (FST)
  • Animals: Male Swiss Webster or C57BL/6 mice (20-25 g) are commonly used.

  • Apparatus: A transparent glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Administer the test compound or vehicle (e.g., saline with 0.5% Tween 80) via intraperitoneal (i.p.) or oral (p.o.) route.

    • After a set pre-treatment time (typically 30-60 minutes), gently place each mouse individually into the swim cylinder.

    • The total duration of the test is 6 minutes. The duration of immobility is recorded during the last 4 minutes of the test.

    • A mouse is considered immobile when it ceases struggling and remains floating motionless, making only small movements necessary to keep its head above water.

  • Data Analysis: The mean immobility time for the treated group is compared to the vehicle-treated control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

Protocol for the Tail Suspension Test (TST)
  • Animals: Male Swiss Webster or C57BL/6 mice (20-25 g) are typically used.

  • Apparatus: A commercially available tail suspension apparatus or a custom-made setup where mice can be suspended by their tails from a horizontal bar.

  • Procedure:

    • Administer the test compound or vehicle as described for the FST.

    • After the pre-treatment period, suspend each mouse individually by its tail using adhesive tape, placed approximately 1 cm from the tip of the tail.

    • The total duration of the test is 6 minutes. The total time of immobility is recorded.

    • Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

  • Data Analysis: The mean immobility time for the treated group is compared to the vehicle-treated control group.

Visualizations

Hypothetical Signaling Pathway

Hypothetical_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron 5-HT_Vesicle 5-HT Synaptic_Cleft Synaptic 5-HT 5-HT_Vesicle->Synaptic_Cleft Release SERT SERT SERT->Synaptic_Cleft Reuptake 5-HT1A_R 5-HT1A Receptor Synaptic_Cleft->5-HT1A_R Binds 5-HT3_R 5-HT3 Receptor Synaptic_Cleft->5-HT3_R Binds Signaling_Cascade Downstream Signaling (e.g., cAMP, Ca2+) 5-HT1A_R->Signaling_Cascade Activates Antidepressant_Effect Antidepressant-like Effect Signaling_Cascade->Antidepressant_Effect Phenylpiperazine Phenylpiperazine Derivative Phenylpiperazine->SERT Inhibits Phenylpiperazine->5-HT1A_R Agonist Phenylpiperazine->5-HT3_R Antagonist

Caption: Hypothetical multimodal action of a phenylpiperazine derivative.

Experimental Workflow Diagram

Experimental_Workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Grouping Random Assignment to Treatment Groups Acclimatization->Grouping Drug_Admin Compound/Vehicle Administration (i.p. or p.o.) Grouping->Drug_Admin Pretreatment Pre-treatment Period (30-60 min) Drug_Admin->Pretreatment Behavioral_Test Behavioral Testing (FST or TST) Pretreatment->Behavioral_Test Data_Collection Data Collection and Scoring Behavioral_Test->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis End End Analysis->End

Caption: General workflow for acute antidepressant-like behavioral testing.

References

Application Notes and Protocols for the Preparation of 1-[2-(Methylsulphonyl)phenyl]piperazine Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[2-(Methylsulphonyl)phenyl]piperazine is a chemical compound of interest in drug discovery and development. Accurate and consistent preparation of its stock solutions is fundamental for reliable experimental results in various biological and chemical assays. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy for research applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound and its common salt form, the hydrochloride (HCl) salt, is crucial for proper handling and solution preparation. The key properties are summarized in the table below.

PropertyThis compoundThis compound HCl
Molecular Formula C₁₁H₁₆N₂O₂SC₁₁H₁₇ClN₂O₂S
Molecular Weight 240.33 g/mol 276.78 g/mol [1]
Appearance SolidSolid
Solubility
    WaterSlightly soluble (based on related compounds)[2]More soluble than the free base
    DMSOExpected to be solubleExpected to be soluble
    EthanolGenerally soluble (based on piperazine compounds)[3][4]Generally soluble
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container[5]Store in a cool, dry, well-ventilated area in a tightly sealed container[5]

Experimental Protocols

Materials and Equipment
  • This compound (or its HCl salt)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol (200 proof, absolute)

  • Deionized or distilled water

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the quantities as needed for your specific requirements.

  • Pre-weighing Preparation: Before weighing, ensure the analytical balance is calibrated and located in a draft-free area. Allow the vial containing this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing the Compound: Carefully weigh out 2.40 mg of this compound (or 2.77 mg of the HCl salt) and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Dissolution: Tightly cap the tube and vortex thoroughly for at least one minute to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain. If necessary, gentle warming in a water bath (not exceeding 37°C) or sonication can be used to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C in a dark, dry place.

Preparation of Working Solutions

For most in vitro cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity. Therefore, the high-concentration stock solution must be serially diluted.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in the appropriate cell culture medium or buffer. For example, a 1:100 dilution will result in a 100 µM solution.

  • Final Dilution: Add the required volume of the intermediate or stock solution to the final assay medium to achieve the desired working concentration. For instance, adding 10 µL of a 100 µM intermediate solution to 990 µL of medium will yield a final concentration of 1 µM.

Typical working concentrations for piperazine derivatives in in vitro studies can range from the low micromolar (µM) to nanomolar (nM) range, depending on the specific assay and cell type. It is recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup.[6][7]

Experimental Workflow

Stock_Solution_Preparation cluster_preparation Stock Solution Preparation cluster_working_solution Working Solution Preparation start Start weigh Weigh Compound (e.g., 2.40 mg) start->weigh Equilibrate to RT add_solvent Add Solvent (e.g., 1 mL DMSO) weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve store Aliquot and Store at -20°C / -80°C dissolve->store intermediate_dilution Intermediate Dilution (in culture medium) store->intermediate_dilution Thaw aliquot final_dilution Final Dilution in Assay Medium intermediate_dilution->final_dilution assay Use in Assay final_dilution->assay

Caption: Workflow for the preparation of this compound stock and working solutions.

Stability and Storage

Proper storage is critical to maintain the integrity of the this compound stock solution.

  • Stock Solution: Store aliquots of the DMSO stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and the introduction of moisture. When stored properly, DMSO stock solutions are generally stable for several months.

  • Aqueous Solutions: Working solutions prepared in aqueous buffers or cell culture media are significantly less stable and should be prepared fresh for each experiment. Do not store aqueous solutions for extended periods.

  • General Precautions: Protect the solid compound and its solutions from light and moisture. Store in tightly sealed containers in a dark, dry environment.

By following these detailed application notes and protocols, researchers can ensure the consistent and reliable preparation of this compound stock solutions for their scientific investigations.

References

Application Notes and Protocols for Evaluating 1-[2-(Methylsulphonyl)phenyl]piperazine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only (RUO)

Introduction

1-[2-(Methylsulphonyl)phenyl]piperazine is a novel phenylpiperazine derivative under investigation for its potential therapeutic applications, particularly in the field of neuroscience. Phenylpiperazine compounds are known to interact with a variety of G-protein coupled receptors (GPCRs), including serotonin (5-HT) and dopamine (D) receptors, which are critical modulators of mood, cognition, and motor control.[1] This document provides detailed protocols for a panel of cell-based assays designed to characterize the pharmacological profile of this compound and to determine its efficacy as a potential antagonist at key serotonin and dopamine receptor subtypes.

The following protocols describe methods to assess the compound's activity on representative GPCRs that couple to different G-protein signaling pathways:

  • cAMP Accumulation Assay: To evaluate the antagonist activity at Gs-coupled (e.g., Dopamine D1 receptor) and Gi-coupled (e.g., Serotonin 5-HT1A receptor) receptors.[2][3]

  • Calcium Mobilization Assay: To determine the antagonist efficacy at Gq-coupled receptors (e.g., Serotonin 5-HT2A receptor).[4][5]

  • β-Arrestin Recruitment Assay: To investigate potential G-protein independent signaling and receptor desensitization.[6][7]

These assays will provide crucial data on the potency (IC50) and mechanism of action of this compound, guiding further drug development efforts.

Signaling Pathways Overview

G-protein coupled receptors are a large family of transmembrane receptors that play a central role in cellular signaling.[8] Upon ligand binding, they activate intracellular G-proteins, which in turn modulate the activity of effector enzymes and ion channels, leading to changes in the concentration of second messengers like cyclic AMP (cAMP) and intracellular calcium ([Ca2+]).

Dopamine D1 Receptor (Gs-coupled) Signaling

The Dopamine D1 receptor primarily couples to the Gs alpha subunit.[9][10] Activation of Gs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to mediate the cellular response.

Gs_Signaling cluster_membrane Plasma Membrane D1R Dopamine D1 Receptor Gs Gs protein D1R->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Dopamine Dopamine Dopamine->D1R Gs->AC stimulates PKA Protein Kinase A cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets

Dopamine D1 Receptor Signaling Pathway.
Serotonin 5-HT2A Receptor (Gq-coupled) Signaling

The Serotonin 5-HT2A receptor is coupled to the Gq alpha subunit.[4][11] Activation of Gq stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.

Gq_Signaling cluster_membrane Plasma Membrane HTR2A 5-HT2A Receptor Gq Gq protein HTR2A->Gq activates PLC Phospholipase C PIP2 PIP2 PLC->PIP2 hydrolyzes Serotonin Serotonin Serotonin->HTR2A Gq->PLC stimulates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Response Cellular Response DAG->Response Ca2 Ca2+ ER->Ca2 releases Ca2->Response

Serotonin 5-HT2A Receptor Signaling Pathway.

Experimental Protocols

The following protocols are designed for use in a 384-well plate format, suitable for high-throughput screening.

cAMP Accumulation Assay for Dopamine D1 (Gs) and Serotonin 5-HT1A (Gi) Receptor Antagonism

This assay measures the ability of this compound to inhibit the agonist-induced production (D1) or inhibition of production (5-HT1A) of cAMP.[2][12]

Materials:

  • HEK293 cells stably expressing the human Dopamine D1 receptor or Serotonin 5-HT1A receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

  • 3-isobutyl-1-methylxanthine (IBMX).

  • Forskolin (for Gi-coupled receptor assays).

  • Agonist (e.g., Dopamine for D1, 8-OH-DPAT for 5-HT1A).

  • This compound.

  • cAMP detection kit (e.g., HTRF, Luminescence, or AlphaScreen-based).

  • White, opaque 384-well microplates.

Protocol Workflow:

cAMP_Workflow Start Start Seed Seed cells in 384-well plate Start->Seed Incubate1 Incubate overnight Seed->Incubate1 Pretreat Pre-treat with IBMX (and Forskolin for Gi) Incubate1->Pretreat AddCompound Add this compound Pretreat->AddCompound Incubate2 Incubate AddCompound->Incubate2 AddAgonist Add agonist Incubate2->AddAgonist Incubate3 Incubate AddAgonist->Incubate3 Lyse Lyse cells and add cAMP detection reagents Incubate3->Lyse Incubate4 Incubate Lyse->Incubate4 Read Read signal (e.g., HTRF, Luminescence) Incubate4->Read End End Read->End

cAMP Accumulation Assay Workflow.

Detailed Procedure:

  • Cell Plating: Seed the cells into a white, opaque 384-well plate at a density of 5,000-10,000 cells per well in 20 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Assay:

    • For Gs-coupled receptors (D1) : Add 10 µL of assay buffer containing IBMX (to a final concentration of 500 µM) to each well.

    • For Gi-coupled receptors (5-HT1A) : Add 10 µL of assay buffer containing IBMX (final 500 µM) and Forskolin (to a final concentration that stimulates ~80% of the maximal response, e.g., 1-10 µM) to each well.

    • Add 5 µL of the diluted this compound to the appropriate wells.

    • Incubate for 15-30 minutes at room temperature.

    • Add 5 µL of agonist (Dopamine for D1, 8-OH-DPAT for 5-HT1A) at a concentration that gives ~80% of the maximal response (EC80).

    • Incubate for 30-60 minutes at room temperature.

  • Detection:

    • Add the cAMP detection reagents according to the manufacturer's protocol.

    • Incubate for the recommended time (typically 60 minutes).

    • Read the plate on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition of the agonist response for each concentration of the test compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Calcium Mobilization Assay for Serotonin 5-HT2A (Gq) Receptor Antagonism

This assay measures the ability of the test compound to block the agonist-induced release of intracellular calcium.[4][13]

Materials:

  • CHO or HEK293 cells stably expressing the human Serotonin 5-HT2A receptor.

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).

  • Probenecid (optional, to prevent dye leakage).

  • Agonist (e.g., Serotonin).

  • This compound.

  • Black, clear-bottom 384-well microplates.

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

Protocol Workflow:

Calcium_Workflow Start Start Seed Seed cells in 384-well plate Start->Seed Incubate1 Incubate overnight Seed->Incubate1 LoadDye Load cells with calcium-sensitive dye Incubate1->LoadDye Incubate2 Incubate LoadDye->Incubate2 AddCompound Add this compound Incubate2->AddCompound Incubate3 Incubate AddCompound->Incubate3 ReadBaseline Read baseline fluorescence Incubate3->ReadBaseline AddAgonist Add agonist and read fluorescence change ReadBaseline->AddAgonist End End AddAgonist->End

Calcium Mobilization Assay Workflow.

Detailed Procedure:

  • Cell Plating: Seed cells into a black, clear-bottom 384-well plate at a density of 10,000-20,000 cells per well in 40 µL of culture medium. Incubate overnight.

  • Dye Loading:

    • Prepare the calcium dye loading solution in assay buffer according to the manufacturer's instructions (with probenecid if required).

    • Remove the culture medium from the wells and add 20 µL of the dye loading solution.

    • Incubate for 60 minutes at 37°C, then 30 minutes at room temperature, protected from light.

  • Assay:

    • Place the cell plate and a compound plate (containing serial dilutions of this compound) and an agonist plate (containing Serotonin at a concentration to give a maximal response) into the fluorescence plate reader.

    • The instrument will add the test compound to the cell plate and incubate for a specified time (e.g., 15-30 minutes).

    • The instrument will then add the agonist and immediately begin reading the fluorescence intensity over time (typically for 60-180 seconds).

  • Data Analysis: The change in fluorescence upon agonist addition is calculated. The percent inhibition by the test compound is determined, and the IC50 value is calculated.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, which is a key event in receptor desensitization and can initiate G-protein independent signaling.[6][7]

Materials:

  • Cells engineered for β-arrestin recruitment assays (e.g., PathHunter from DiscoverX, Tango from Thermo Fisher Scientific) expressing the receptor of interest.

  • Cell culture medium.

  • Assay buffer.

  • Agonist for the receptor of interest.

  • This compound.

  • Detection reagents specific to the assay technology (e.g., chemiluminescent substrate).

  • White, opaque 384-well microplates.

  • Luminometer.

Protocol Workflow:

Arrestin_Workflow Start Start Seed Seed β-arrestin assay cells Start->Seed Incubate1 Incubate overnight Seed->Incubate1 AddCompound Add this compound Incubate1->AddCompound Incubate2 Incubate AddCompound->Incubate2 AddAgonist Add agonist Incubate2->AddAgonist Incubate3 Incubate (e.g., 90 minutes) AddAgonist->Incubate3 AddDetection Add detection reagents Incubate3->AddDetection Incubate4 Incubate AddDetection->Incubate4 Read Read luminescence Incubate4->Read End End Read->End

β-Arrestin Recruitment Assay Workflow.

Detailed Procedure:

  • Cell Plating: Plate the β-arrestin assay cells in a white, opaque 384-well plate according to the manufacturer's protocol (typically 5,000-10,000 cells/well). Incubate overnight.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Agonist Stimulation: Add the appropriate agonist at its EC80 concentration to the wells.

  • Incubation: Incubate the plate at 37°C for 90 minutes.

  • Detection:

    • Equilibrate the plate to room temperature.

    • Add the detection reagents as per the manufacturer's instructions.

    • Incubate at room temperature for 60 minutes.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition of the agonist-induced β-arrestin recruitment and determine the IC50 value.

Data Presentation

The quantitative data generated from these assays should be summarized in a clear and concise manner to facilitate comparison of the compound's activity across different receptors and signaling pathways.

Table 1: Antagonist Potency of this compound at Serotonin and Dopamine Receptors

Receptor TargetG-Protein CouplingAssay TypeAgonist UsedAgonist Conc.IC50 (nM) of this compound
Dopamine D1GscAMP AccumulationDopamineEC80Example: 125
Serotonin 5-HT1AGicAMP Accumulation8-OH-DPATEC80Example: 25
Serotonin 5-HT2AGqCalcium MobilizationSerotoninEC80Example: 15
Dopamine D2Giβ-Arrestin RecruitmentQuinpiroleEC80Example: 50
Serotonin 5-HT2CGqβ-Arrestin RecruitmentSerotoninEC80Example: 30

Note: The IC50 values presented are hypothetical examples and should be replaced with experimentally determined data.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vitro cell-based evaluation of this compound. By employing these assays, researchers can effectively determine the compound's antagonist potency and selectivity profile at key serotonin and dopamine receptors. The resulting data will be instrumental in elucidating its mechanism of action and guiding its progression through the drug discovery pipeline.

References

1-[2-(Methylsulphonyl)phenyl]piperazine: Uncharted Territory in Dopamine Receptor Subtype Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, there is currently no available information to suggest that 1-[2-(Methylsulphonyl)phenyl]piperazine is used as a tool for studying dopamine receptor subtypes. This particular chemical entity does not appear in published research detailing its binding affinities, functional activities, or specific applications in dopamine receptor pharmacology.

While the broader class of phenylpiperazine derivatives is well-established in neuroscience research, with many compounds demonstrating significant and often selective interactions with dopamine D2, D3, and D4 receptors, the specific isomeric substitution of a methylsulphonyl group at the 2-position of the phenyl ring in conjunction with a piperazine moiety has not been characterized in this context.

Researchers and drug development professionals interested in novel ligands for dopamine receptor subtypes may find more utility in exploring structurally related compounds that have been extensively documented. For instance, compounds incorporating a (methylsulfonyl)phenyl group attached to a piperidine ring, such as pridopidine, have been investigated as dopamine D2 receptor stabilizers. Furthermore, a vast body of literature exists on the structure-activity relationships (SAR) of various substituted phenylpiperazines, offering insights into the chemical modifications that govern affinity and selectivity for different dopamine receptor subtypes.

Future Research Directions

The absence of data on this compound presents a potential opportunity for novel research. Investigators could pursue the synthesis and characterization of this compound to determine its pharmacological profile at dopamine receptors. A logical workflow for such an investigation is outlined below.

G cluster_0 Synthesis and Characterization cluster_1 In Vitro Assays cluster_2 Data Analysis and Interpretation cluster_3 Downstream Applications Synthesis Chemical Synthesis of this compound Purification Purification and Structural Verification (NMR, MS) Synthesis->Purification Binding Radioligand Binding Assays (Dopamine D1, D2, D3, D4, D5 Receptors) Purification->Binding Functional Functional Assays (e.g., cAMP, GTPγS, β-arrestin recruitment) Purification->Functional Affinity Determine Binding Affinities (Ki) Binding->Affinity Efficacy Determine Potency (EC50/IC50) and Efficacy (% activation/inhibition) Functional->Efficacy Selectivity Assess Receptor Subtype Selectivity Affinity->Selectivity Efficacy->Selectivity InVivo In Vivo Studies (if promising in vitro profile) Selectivity->InVivo SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR

Caption: Workflow for investigating a novel compound at dopamine receptors.

Concluding Remarks

For researchers, scientists, and drug development professionals seeking tools to study dopamine receptor subtypes, the focus should remain on well-characterized ligands with established pharmacological profiles. While the exploration of novel chemical space is crucial for advancing the field, this compound currently represents an unvalidated starting point for such endeavors. Future studies are required to determine if this compound holds any potential as a selective modulator of dopamine receptors.

Application of Phenylpiperazine Derivatives in Neuroblastoma Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroblastoma, a pediatric cancer originating from the neural crest, remains a clinical challenge, particularly in high-risk cases. The exploration of novel therapeutic agents is paramount to improving patient outcomes. Phenylpiperazine derivatives, a versatile class of compounds with a wide range of biological activities, have emerged as a promising scaffold in cancer drug discovery. This document provides detailed application notes and experimental protocols for the investigation of phenylpiperazine derivatives in neuroblastoma research, focusing on their potential as both therapeutic and diagnostic agents.

Application Notes

Phenylpiperazine derivatives have been investigated in neuroblastoma research primarily for their ability to modulate specific cellular pathways and functions. Key applications include their use as cytotoxic agents to inhibit tumor cell growth and as targeting moieties for diagnostic imaging and targeted therapy.

Inhibition of Metaiodobenzylguanidine (MIBG) Uptake

A significant application of phenylpiperazine derivatives in neuroblastoma is their ability to inhibit the uptake of MIBG.[1] MIBG is a radiopharmaceutical analog of norepinephrine that is actively transported into neuroblastoma cells by the norepinephrine transporter (NET). This property is exploited for both the diagnosis and targeted radiotherapy of neuroblastoma.[2] Certain phenylpiperazine derivatives have been shown to compete with MIBG for uptake, suggesting their potential as targeting agents for the delivery of therapeutic payloads or as imaging agents themselves when radiolabeled.[1]

Induction of Cytotoxicity and Apoptosis

Several studies have highlighted the cytotoxic effects of phenylpiperazine derivatives against various cancer cell lines, and this activity extends to neuroblastoma.[3] The proposed mechanisms of action are diverse and appear to be cell-type and compound-specific. In neuroblastoma cell lines, some phenylpiperazine derivatives have been shown to induce apoptosis, a form of programmed cell death crucial for eliminating cancerous cells.[3] The induction of apoptosis is often associated with an increase in intracellular free calcium levels and mitochondrial hyperpolarization.[3]

Targeting Key Signaling Pathways in Neuroblastoma

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical cascade that promotes cell survival and proliferation and is frequently dysregulated in neuroblastoma, contributing to poor prognosis.[4][5] While direct evidence in neuroblastoma is still emerging, research in other cancers suggests that some piperazine derivatives can inhibit this pathway.[6] Inhibition of the PI3K/Akt pathway in neuroblastoma cells has been shown to suppress tumor growth and induce apoptosis, making it a key therapeutic target.[5]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of selected phenylpiperazine derivatives in neuroblastoma and other cancer cell lines, providing a comparative overview of their potency.

Table 1: Inhibition of [¹²⁵I]MIBG Uptake in Neuroblastoma Cell Lines [1]

CompoundAbbreviationNeuroblastoma Cell LineIC₅₀ (µM)
4-Phenyl-piperazinePPSK-N-SH, SK-N-BE(2C)1.5
1-Carboxamidino-4-phenyl-piperazineCAPPSK-N-SH, SK-N-BE(2C)2.5
4-(3-Chlorophenyl)-piperazineCPPSK-N-SH, SK-N-BE(2C)2.5
(1,1-Dimethyl-4-phenyl)-piperazinium hydrochlorideDMPPSK-N-SH, SK-N-BE(2C)5
4-(3-Trifluoromethylphenyl)-piperazineTFMPPSK-N-SH, SK-N-BE(2C)65

Table 2: Cytotoxicity of Phenylpiperazine Derivatives in a Neuroblastoma Cell Line [3]

CompoundNeuroblastoma Cell LineAssayIC₅₀ (µM)
N-BenzylpiperazineDifferentiated SH-SY5YMTT> 1000
1-(3-Trifluoromethylphenyl)piperazineDifferentiated SH-SY5YMTT340 ± 20
1-(4-Methoxyphenyl)piperazineDifferentiated SH-SY5YMTT680 ± 30
1-(3,4-Methylenedioxybenzyl)piperazineDifferentiated SH-SY5YMTT> 1000

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the application of phenylpiperazine derivatives in neuroblastoma research.

Protocol 1: MIBG Uptake Inhibition Assay

This protocol is adapted from the methodology described by Mairs et al. (1995).[1]

Objective: To determine the ability of phenylpiperazine derivatives to inhibit the uptake of radiolabeled MIBG into neuroblastoma cells.

Materials:

  • Neuroblastoma cell lines (e.g., SK-N-SH, SK-N-BE(2C))

  • Complete cell culture medium

  • [¹²⁵I]MIBG (0.1 µM)

  • Phenylpiperazine derivatives (stock solutions in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed neuroblastoma cells in 24-well plates at a density that will result in approximately 80-90% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: On the day of the experiment, remove the culture medium and wash the cells once with pre-warmed PBS.

  • Add fresh, serum-free medium containing varying concentrations of the phenylpiperazine derivatives (e.g., from 10⁻⁸ M to 10⁻³ M) to the wells. Include a vehicle control (medium with the same concentration of solvent used for the derivatives).

  • [¹²⁵I]MIBG Incubation: Add [¹²⁵I]MIBG to each well to a final concentration of 0.1 µM.

  • Incubate the plates for 2 hours at 37°C in a 5% CO₂ incubator.

  • Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove unbound [¹²⁵I]MIBG.

  • Cell Lysis and Measurement: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials.

  • Measure the radioactivity in each vial using a gamma counter.

  • Data Analysis: Determine the concentration of the phenylpiperazine derivative that inhibits 50% of the specific [¹²⁵I]MIBG uptake (IC₅₀ value) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

Objective: To determine the cytotoxic effect of phenylpiperazine derivatives on neuroblastoma cells.

Materials:

  • Neuroblastoma cell lines (e.g., SH-SY5Y, IMR-32)

  • Complete cell culture medium

  • Phenylpiperazine derivatives (stock solutions in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuroblastoma cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the phenylpiperazine derivatives in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO, final concentration ≤ 0.5%) and a positive control (a known cytotoxic drug).

  • Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 5-10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.

Protocol 3: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Objective: To quantify the induction of apoptosis in neuroblastoma cells by phenylpiperazine derivatives.

Materials:

  • Neuroblastoma cell lines

  • Complete cell culture medium

  • Phenylpiperazine derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed neuroblastoma cells in 6-well plates and treat with the phenylpiperazine derivative at the desired concentrations for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V-negative / PI-negative: Viable cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Phenylpiperazine Derivative Action Derivative Phenylpiperazine Derivative NET Norepinephrine Transporter (NET) Derivative->NET Inhibition PI3K PI3K Derivative->PI3K Inhibition (potential) Apoptosis Apoptosis Derivative->Apoptosis Induction Akt Akt PI3K->Akt Activation Akt->Apoptosis Inhibition CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotion

Caption: Proposed mechanisms of action for phenylpiperazine derivatives in neuroblastoma.

G cluster_1 In Vitro Cytotoxicity Workflow Start Seed Neuroblastoma Cells (96-well plate) Treat Treat with Phenylpiperazine Derivative (24-72h) Start->Treat MTT Add MTT Reagent (2-4h incubation) Treat->MTT Solubilize Solubilize Formazan (DMSO) MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Experimental workflow for determining the cytotoxicity of phenylpiperazine derivatives.

G cluster_2 Apoptosis Analysis Workflow Start Seed & Treat Neuroblastoma Cells Harvest Harvest Adherent & Floating Cells Start->Harvest Wash Wash with PBS Harvest->Wash Stain Stain with Annexin V-FITC & Propidium Iodide Wash->Stain Analyze Flow Cytometry Analysis Stain->Analyze Quantify Quantify Apoptotic Cell Population Analyze->Quantify

Caption: Workflow for the analysis of apoptosis induction in neuroblastoma cells.

References

One-Pot Synthesis of Phenylpiperazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot synthesis of phenylpiperazine derivatives, a class of compounds with significant interest in drug development due to their diverse biological activities. The phenylpiperazine scaffold is a key pharmacophore in numerous approved drugs, particularly for central nervous system (CNS) disorders, and is increasingly being investigated for applications in oncology.[1][2][3]

Introduction

The synthesis of phenylpiperazine derivatives has traditionally involved multi-step procedures. However, the development of one-pot methodologies offers significant advantages in terms of efficiency, cost-effectiveness, and reduced waste generation. This document outlines three prominent one-pot synthetic strategies: the Buchwald-Hartwig amination, cyclization with bis(2-chloroethyl)amine hydrochloride, and microwave-assisted synthesis.

These methods provide access to a wide range of substituted phenylpiperazines, which have been shown to modulate various biological pathways. Their therapeutic potential stems from their ability to interact with key targets such as G-protein coupled receptors (GPCRs) and kinases, influencing signaling cascades implicated in various diseases.[4][5]

Data Presentation: Comparison of One-Pot Synthetic Methods

The following tables summarize quantitative data for the different one-pot synthesis methodologies, allowing for a direct comparison of their efficiencies under various conditions.

Table 1: Buchwald-Hartwig Amination for the Synthesis of N-Arylpiperazines [6][7]

Aryl HalideCatalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Aryl ChlorideNi(II) complex (1)Not specifiedKOtBu1,4-Dioxane90488
Aryl ChloridePd(dba)₂/RuPhosLHMDSToluene10010 minup to 97

Table 2: Cyclization with Bis(2-chloroethyl)amine Hydrochloride [8][9][10]

Aniline DerivativeSolventTemp. (°C)Time (h)Yield (%)
AnilineNone160678.2
AnilineNone170577.6
AnilineNone2302.577.3
AnilineNone2502.579.1
2-Fluoro-4-methyl-5-(2,2,2-trifluoroethylthio)anilineDiethylene glycol monomethyl ether15010Not Specified

Table 3: Microwave-Assisted One-Pot Synthesis

ReactantsMicrowave PowerTime (min)SolventYield (%)
Phenyl glycidyl ether and pyrazoleNot specified1None73
Substituted benzaldehyde, ethyl 3-oxobutanoate, phenylhydrazine300 W2-4WaterNot Specified
6-chloropyrazine-2-carboxylic acid hydrazide and substituted benzoylacetonitrilesNot specifiedNot SpecifiedNot SpecifiedHigh

Experimental Protocols

Protocol 1: One-Pot Synthesis of Phenylpiperazine via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed N-arylation of piperazine.

Materials:

  • Aryl halide (e.g., chlorobenzene, bromobenzene)

  • Piperazine

  • Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., RuPhos) or a pre-catalyst

  • Base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS))

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), piperazine (1.2 mmol), and the base (2.1 mmol).

  • Seal the Schlenk tube with a septum and purge with an inert gas for 10-15 minutes.

  • Add the anhydrous solvent (5 mL) to the reaction mixture.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent, if not using a pre-catalyst.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for the specified time (e.g., 10 minutes to 4 hours).[6][7]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: One-Pot Synthesis of Phenylpiperazine via Cyclization with Bis(2-chloroethyl)amine Hydrochloride

This protocol details the synthesis of phenylpiperazine from an aniline derivative and bis(2-chloroethyl)amine hydrochloride.

Materials:

  • Aniline derivative

  • Bis(2-chloroethyl)amine hydrochloride

  • Solvent (optional, e.g., diethylene glycol monomethyl ether) or solvent-free conditions

  • Sodium bicarbonate solution (saturated) or other alkaline aqueous solution

  • Organic solvent for extraction (e.g., chloroform, ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, combine the aniline derivative (1.0 equiv) and bis(2-chloroethyl)amine hydrochloride (1.0-1.4 equiv).[8][9]

  • If using a solvent, add it to the mixture.

  • Heat the reaction mixture to a high temperature (e.g., 150-250 °C) and stir for the required duration (e.g., 2.5-10 hours).[8][9][10]

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture.

  • Pour the mixture into a saturated aqueous solution of sodium bicarbonate or other suitable base to neutralize the hydrochloride salt.

  • Extract the product with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Protocol 3: Microwave-Assisted One-Pot Synthesis of Phenylpiperazine Derivatives

This protocol provides a general guideline for the rapid synthesis of phenylpiperazine derivatives using microwave irradiation. Specific conditions may need to be optimized for different substrates.

Materials:

  • Appropriate starting materials (e.g., substituted anilines and a suitable piperazine precursor, or other multicomponent reaction partners)

  • Microwave reactor

  • Reaction vial suitable for microwave synthesis

Procedure:

  • Combine the reactants in a microwave-safe reaction vial.

  • If a solvent is used, add it to the vial. Some reactions can be performed under solvent-free conditions.[11]

  • Seal the vial and place it in the microwave reactor.

  • Set the desired temperature, pressure, and reaction time. Microwave-assisted reactions are often completed in minutes.[11][12][13]

  • After the reaction is complete, cool the vial to a safe temperature.

  • Work-up the reaction mixture as described in the previous protocols (extraction, drying, and concentration).

  • Purify the product using an appropriate method such as column chromatography.

Signaling Pathways and Applications

Phenylpiperazine derivatives have been shown to interact with a variety of signaling pathways, which is the basis for their therapeutic applications.

Central Nervous System Disorders

Many phenylpiperazine derivatives act on receptors in the central nervous system, such as serotonin and dopamine receptors, making them useful in the treatment of neurological and psychiatric disorders.[4][14][15]

CNS_Signaling Phenylpiperazine Phenylpiperazine Derivatives Serotonin_R Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) Phenylpiperazine->Serotonin_R Dopamine_R Dopamine Receptors Phenylpiperazine->Dopamine_R Downstream Downstream Signaling Cascades Serotonin_R->Downstream Dopamine_R->Downstream Neuronal_Activity Modulation of Neuronal Activity Downstream->Neuronal_Activity Therapeutic_Effect Antidepressant, Antipsychotic Effects Neuronal_Activity->Therapeutic_Effect

Phenylpiperazine Derivatives in CNS Signaling
Cancer

Recent research has highlighted the potential of phenylpiperazine derivatives as anticancer agents. They can inhibit key signaling pathways involved in cancer cell proliferation, survival, and migration.[3][5][16][17]

Cancer_Signaling Phenylpiperazine Phenylpiperazine Derivatives RTK Receptor Tyrosine Kinases (e.g., EGFR) Phenylpiperazine->RTK PI3K_AKT PI3K/AKT Pathway Phenylpiperazine->PI3K_AKT RTK->PI3K_AKT MAPK MAPK/ERK Pathway RTK->MAPK Cell_Proliferation Inhibition of Cell Proliferation PI3K_AKT->Cell_Proliferation Apoptosis Induction of Apoptosis PI3K_AKT->Apoptosis MAPK->Cell_Proliferation

Anticancer Mechanism of Phenylpiperazine Derivatives

Experimental Workflow

The general workflow for the one-pot synthesis and subsequent analysis of phenylpiperazine derivatives is outlined below.

Experimental_Workflow Start Reactant Selection One_Pot One-Pot Synthesis (Buchwald-Hartwig, Cyclization, or Microwave) Start->One_Pot Workup Reaction Work-up (Extraction, Washing) One_Pot->Workup Purification Purification (Chromatography, Distillation) Workup->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Bio_Assay Biological Evaluation Characterization->Bio_Assay

General Experimental Workflow

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[2-(Methylsulphonyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-[2-(Methylsulphonyl)phenyl]piperazine and improving its yield.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The synthesis is typically a two-stage process. First, a precursor molecule, a thioether derivative like 1-[2-(alkylsulfanyl)phenyl]piperazine or 1-[2-(arylsulfanyl)phenyl]piperazine, is synthesized. This is commonly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. The second stage involves the oxidation of the sulfide group (-S-) to a sulfone group (-SO2-).

Q2: Why is a strong base often required for the initial SNAr reaction?

In many modern syntheses of N-aryl piperazines, a strong base such as Lithium bis(trimethylsilyl)amide (LiHMDS) is crucial.[1] The base deprotonates the secondary amine of the piperazine, significantly increasing its nucleophilicity. This allows the reaction to proceed efficiently without the need for transition metal catalysts and on aryl halides that are not highly activated by strong electron-withdrawing groups.[2]

Q3: My SNAr reaction yield is low. What are the common causes?

Low yields can stem from several factors:

  • Insufficient Base: The base must be strong enough to deprotonate the piperazine nucleophile effectively. Weaker bases like cesium carbonate (Cs2CO3) may require significantly longer reaction times (e.g., over 14 days) and elevated temperatures.[2][3]

  • Reaction Time and Temperature: The reaction may not have reached completion. For instance, a synthesis using LiHMDS at 80°C was complete within 2 hours.[2] Monitor the reaction's progress using techniques like TLC or LC-MS to determine the optimal time.

  • Degradation of Reactants: The strong base, while necessary, can potentially degrade the electrophile (the aryl halide) if conditions are too harsh or prolonged.[2]

  • Presence of Water: Strong bases like LiHMDS are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.

Q4: How can I prevent the formation of 1,4-disubstituted piperazine byproducts?

The formation of a symmetrical disubstituted byproduct is a common issue when using piperazine.[4] Several strategies can minimize this:

  • Use of Excess Piperazine: Employing a significant molar excess of piperazine favors the monosubstituted product statistically.

  • Protecting Groups: A multi-step but effective method involves protecting one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc).[4] After the reaction at the unprotected nitrogen, the protecting group is removed.

  • Protonation: Using a piperazine salt (e.g., piperazine monohydrochloride) can reduce the nucleophilicity of the second nitrogen, thereby disfavoring disubstitution.[5]

Q5: Are there catalyst-free methods available?

Yes. The use of a strong base to activate the piperazine nucleophile allows for a metal-free SNAr reaction. This approach is advantageous as it avoids potential contamination of the final product with toxic transition metals (like palladium or copper from Buchwald-Hartwig or Ullmann couplings) and simplifies purification.[1][2]

Q6: What is the best way to purify the final product?

Purification methods depend on the nature of impurities.

  • Column Chromatography: Silica gel or C18 reverse-phase chromatography is effective for separating the desired product from starting materials and byproducts.[2]

  • Crystallization/Salt Formation: The product can be converted to an acid salt (e.g., hydrochloride or citrate) to facilitate crystallization and purification. This method is highly effective for removing related, salt-forming impurities.[2][6]

  • Distillation: If the product is thermally stable, vacuum distillation can be a viable purification method for removing non-volatile impurities.[7]

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Suggested Solution(s)
No or Low Product Formation 1. Inactive base (hydrolyzed). 2. Reaction temperature too low. 3. Insufficient reaction time.1. Use fresh, anhydrous strong base (e.g., LiHMDS, NaHMDS). 2. Increase temperature incrementally (e.g., from 80°C to 100°C). 3. Monitor reaction progress via TLC/LC-MS and extend time as needed.[2]
Significant Disubstituted Byproduct Reactivity of the second nitrogen on the piperazine ring.1. Increase the molar excess of piperazine relative to the aryl halide. 2. Use a protecting group strategy on one piperazine nitrogen.[4] 3. Start with a piperazine salt instead of free base piperazine.[5]
Multiple Unidentified Spots on TLC 1. Degradation of starting material or product. 2. Reaction with solvent.1. Reduce reaction temperature or time. 2. Ensure the chosen solvent is stable in the presence of a strong base under the reaction conditions.[1]
Difficulty in Final Purification 1. Similar polarity of product and impurities. 2. Product is an oil.1. Optimize chromatography conditions (try different solvent systems or stationary phases). 2. Convert the product to a crystalline salt (e.g., HCl salt) to enable purification by recrystallization.[2][6]
Sulfide Precursor Formed, but No Final Sulfone Product The oxidation step was unsuccessful or incomplete.1. Ensure the correct stoichiometry of the oxidizing agent. 2. Verify the activity of the oxidizing agent (e.g., m-CPBA, Oxone®). 3. Adjust reaction temperature; some oxidations require cooling to control exotherms.

Experimental Protocols

Protocol 1: Synthesis of Thioether Precursor (Example based on a similar structure)

This protocol is adapted from the synthesis of 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]piperazine and serves as a model for the SNAr step.[2]

  • To a dry, sealed reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add piperazine (1.25 mmol, 5 eq.).

  • Add the aryl halide, such as 1-fluoro-2-(methylthio)benzene (0.25 mmol, 1 eq.).

  • Add anhydrous solvent (e.g., THF).

  • Add a solution of LiHMDS (1.0 M in THF, 1.0 mmol, 4 eq.) dropwise at room temperature.

  • Seal the vial tightly and heat the reaction mixture to 80°C.

  • Stir for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully by adding an aqueous acid solution (e.g., 0.01M HCl).

  • Evaporate the organic solvent under reduced pressure.

  • The crude product can then be purified by reverse-phase chromatography to yield the desired thioether precursor.

Protocol 2: Oxidation of Thioether to Sulfone

This is a general procedure for the oxidation of the sulfide precursor to the final sulfonyl product.

  • Dissolve the synthesized thioether precursor (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or methanol.

  • Cool the solution in an ice bath to 0°C.

  • In a separate flask, dissolve the oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®), (approx. 2.2 eq.) in the same solvent.

  • Add the oxidizing agent solution dropwise to the cooled thioether solution over 30 minutes.

  • Allow the reaction to stir at 0°C and then warm to room temperature, monitoring progress by TLC or LC-MS until all starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary

The following table summarizes reaction conditions for the SNAr step based on patent literature for a closely related compound.[2] These conditions can serve as a starting point for optimization.

ParameterCondition A
Aryl Halide 2-(2,4-di-methyl-thiophenol-yl)-fluorobenzene
Nucleophile Piperazine
Base LiHMDS (1.0 M in THF)
Solvent THF
Temperature 80°C
Time 2 hours
Yield 53% (as HCl salt after purification)

Visual Guides

SynthesisPathway Start Aryl Halide (e.g., 1-fluoro-2-(methylthio)benzene) + Piperazine Step1 S(N)Ar Reaction Start->Step1 Intermediate Thioether Intermediate 1-[2-(Methylthio)phenyl]piperazine Step1->Intermediate Strong Base (LiHMDS) Anhydrous Solvent (THF) 80°C, 2h Step2 Oxidation Intermediate->Step2 FinalProduct Final Product This compound Step2->FinalProduct Oxidizing Agent (m-CPBA) DCM, 0°C to RT

Caption: Overall synthesis pathway for this compound.

TroubleshootingWorkflow Problem Low or No Yield of Final Product CheckStep1 Check S(N)Ar Step? Problem->CheckStep1 Is thioether intermediate formed? (Check LCMS) CheckStep2 Check Oxidation Step? Problem->CheckStep2:n Is thioether intermediate present but not final product? Cause1A Base Issue: - Strength (use LiHMDS) - Anhydrous conditions CheckStep1->Cause1A No Cause1B Byproduct Issue: - Disubstitution seen? CheckStep1->Cause1B Yes, but... Cause1C Conditions Issue: - Temp too low? - Time too short? CheckStep1->Cause1C Yes, but... Cause2A Oxidant Issue: - Agent degraded? - Stoichiometry (2.2 eq)? CheckStep2->Cause2A Cause2B Reaction Control: - Temp too high (degradation)? - Incomplete reaction? CheckStep2->Cause2B Solution1B Use excess piperazine or protecting group Cause1B->Solution1B

Caption: Troubleshooting workflow for identifying sources of low yield.

References

Technical Support Center: Crystallization of 1-[2-(Methylsulphonyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the crystallization of 1-[2-(Methylsulphonyl)phenyl]piperazine. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for the crystallization of this compound?

A1: Based on the solubility of related piperazine compounds, a good starting point for solvent screening includes polar protic and aprotic solvents. Piperazine, the parent compound, is readily soluble in water, alcohols, and glycerol, and slightly soluble in ether. For substituted piperazines, solvents such as isopropyl alcohol, methanol, acetone, and ethyl acetate have been used for recrystallization. It is advisable to conduct small-scale solubility tests to determine the optimal solvent or solvent system.

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the solute in the solvent. To address this, you can:

  • Lower the crystallization temperature: Allow the solution to cool more slowly to a lower temperature.

  • Use a co-solvent system: Introduce an anti-solvent gradually to the solution at a controlled temperature.

  • Increase the solvent volume: Dilute the solution to reduce the concentration of the compound.

  • Scratch the inner surface of the flask: This can provide nucleation sites for crystal growth.

  • Add seed crystals: If available, adding a small amount of crystalline material can initiate crystallization.

Q3: I am observing low yield after crystallization. How can I improve it?

A3: Low yield can be attributed to several factors. To improve your yield, consider the following:

  • Optimize the solvent system: Ensure the compound has high solubility in the chosen solvent at elevated temperatures and low solubility at lower temperatures.

  • Control the cooling rate: A slower cooling rate can promote the growth of larger, purer crystals and improve recovery.

  • Adjust the final cooling temperature: Lowering the final temperature of the crystallization process can increase the amount of product that crystallizes out of solution.

  • Minimize transfer losses: Ensure all crystalline material is transferred during filtration and washing.

  • Check the purity of the starting material: Impurities can sometimes inhibit crystallization, leading to lower yields.

Q4: How can I control for potential polymorphism in my crystallization process?

A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can be influenced by crystallization conditions. To investigate and control for polymorphs:

  • Vary the crystallization solvent: Different solvents can favor the formation of different polymorphs.

  • Alter the cooling rate: Rapid versus slow cooling can lead to different crystal forms.

  • Experiment with different crystallization techniques: Compare results from slow evaporation, cooling crystallization, and anti-solvent addition.

  • Characterize the solid form: Use techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy to identify the polymorphic form obtained under different conditions.

Troubleshooting Guides

Issue 1: Poor Crystal Quality (e.g., small needles, amorphous powder)

This guide provides a systematic approach to improving the quality of crystals obtained during the crystallization of this compound.

Troubleshooting Workflow for Poor Crystal Quality

Poor_Crystal_Quality start Start: Poor Crystal Quality check_solubility Step 1: Re-evaluate Solvent System start->check_solubility slow_cooling Step 2: Optimize Cooling Rate check_solubility->slow_cooling If solubility is appropriate concentration Step 3: Adjust Concentration slow_cooling->concentration If crystals are still small seeding Step 4: Attempt Seeding concentration->seeding If still no improvement outcome Outcome: Improved Crystal Quality seeding->outcome

Caption: A workflow diagram for troubleshooting poor crystal quality.

Experimental Protocol: Solvent Screening for Recrystallization

  • Initial Solubility Testing:

    • To approximately 10-20 mg of your compound in a small vial, add a solvent dropwise at room temperature until the solid dissolves. Record the approximate volume of solvent used.

    • Repeat with a range of solvents (see table below for suggestions).

    • A good single solvent for recrystallization will dissolve the compound when hot but sparingly when cold.

  • Binary Solvent System Selection:

    • If a suitable single solvent is not found, select a solvent in which the compound is highly soluble and an anti-solvent in which it is poorly soluble. The two solvents must be miscible.

  • Recrystallization Trial:

    • Dissolve the compound in a minimum amount of the hot solvent (or the solvent of high solubility).

    • If using a binary system, slowly add the anti-solvent dropwise to the hot solution until turbidity persists. Add a few drops of the first solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

Data Presentation: Qualitative Solubility of Piperazine Derivatives

Solvent ClassExample SolventsExpected Solubility of this compoundSuitability for Crystallization
Alcohols Methanol, Ethanol, IsopropanolHighGood for single-solvent or as the primary solvent in a binary system.
Ketones AcetoneModerate to HighPotentially a good single solvent.
Esters Ethyl AcetateLow to ModerateCan be used as an anti-solvent with more polar solvents.
Ethers Diethyl EtherLowLikely a good anti-solvent.
Water H₂OLikely soluble (especially the hydrochloride salt)May be suitable, but could lead to hydrate formation.
Issue 2: Product Fails to Crystallize from Solution

This guide provides steps to induce crystallization when the compound remains in a supersaturated solution.

Troubleshooting Workflow for Failure to Crystallize

Failure_To_Crystallize start Start: Solution Fails to Crystallize induce_nucleation Step 1: Induce Nucleation (Scratching/Seeding) start->induce_nucleation increase_supersaturation Step 2: Increase Supersaturation induce_nucleation->increase_supersaturation If no crystallization add_antisolvent Step 3: Add Anti-solvent increase_supersaturation->add_antisolvent If still no crystals check_purity Step 4: Assess Purity of Starting Material add_antisolvent->check_purity If oiling out occurs outcome Outcome: Successful Crystallization check_purity->outcome After purification

Caption: A logical progression for troubleshooting crystallization failure.

Experimental Protocol: Inducing Crystallization

  • Scratching Technique:

    • Using a glass rod, gently scratch the inside of the flask at the air-solution interface. The microscopic scratches on the glass can provide nucleation sites.

  • Seed Crystal Addition:

    • If you have a small amount of the crystalline product, add a single, small crystal to the supersaturated solution. If crystallization begins, the solution was supersaturated. If the crystal dissolves, the solution was not saturated, and you may need to concentrate it further.

  • Slow Evaporation:

    • Loosely cover the flask and allow the solvent to evaporate slowly over several hours to days. This gradually increases the concentration and can lead to the formation of high-quality single crystals.

  • Anti-Solvent Addition:

    • Carefully layer a less dense anti-solvent on top of the solution of your compound. Over time, the solvents will diffuse into one another, reducing the solubility of the compound and promoting crystallization at the interface.

1-[2-(Methylsulphonyl)phenyl]piperazine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with 1-[2-(Methylsulphonyl)phenyl]piperazine and related compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in aqueous buffers for my in vitro assay. What should I do?

A1: Poor aqueous solubility is a common issue with phenylpiperazine derivatives. Here are several strategies you can employ, starting with the simplest:

  • pH Adjustment: As a basic compound, the solubility of this compound is pH-dependent. Lowering the pH of your buffer will increase the ionization of the piperazine ring, which can significantly enhance aqueous solubility. It is advisable to determine the kinetic solubility of your compound in your specific assay buffer.

  • Use of Co-solvents: For initial experiments, preparing a concentrated stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) is a standard practice. Ensure the final concentration of the co-solvent in your assay medium is low (typically <0.5%) to avoid affecting the biological system.

  • Salt Formation: this compound is commercially available as a hydrochloride (HCl) salt, which generally exhibits improved aqueous solubility compared to the free base.[1][2] If you are working with the free base, consider converting it to a salt. A salt screening study can help identify the most suitable counterion for optimal solubility and stability.[3]

Q2: I'm observing precipitation of my compound in my cell-based assay, leading to inconsistent results. How can I troubleshoot this?

A2: Precipitation during an experiment can lead to erroneous data. The following workflow can help you diagnose and solve this issue.

G cluster_0 Troubleshooting Workflow for Inconsistent Assay Results start Inconsistent Assay Results / Suspected Precipitation solubility_check Determine Kinetic Solubility in Assay Medium start->solubility_check precipitation_observed Precipitation Observed? solubility_check->precipitation_observed adjust_pH Adjust Buffer pH (if assay permits) precipitation_observed->adjust_pH Yes no_precipitation Proceed with Assay at or below Kinetic Solubility Limit precipitation_observed->no_precipitation No use_cosolvent Optimize Co-solvent Concentration (e.g., DMSO <0.5%) adjust_pH->use_cosolvent advanced_formulation Consider Advanced Formulation Strategies use_cosolvent->advanced_formulation end Consistent Assay Results advanced_formulation->end no_precipitation->end

Troubleshooting inconsistent assay results.

If simple pH adjustment and co-solvent optimization are insufficient, you may need to explore more advanced formulation strategies.[3]

Q3: Salt formation did not sufficiently improve the solubility of my compound, or the resulting salt was unstable. What are the next steps?

A3: If salt formation is not a viable solution, several advanced formulation strategies can be explored to enhance the solubility of poorly soluble drugs:[3][4]

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can create a higher energy amorphous form, which is more soluble than the crystalline state.[5][6]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with a hydrophilic exterior, thereby increasing aqueous solubility.[3][4]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate.[3]

  • Co-crystallization: Forming a co-crystal with a benign co-former can alter the physicochemical properties of the active pharmaceutical ingredient (API), including its solubility.[3][7]

  • Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be developed to improve solubility and absorption.[4][8]

  • Prodrug Approach: A less common but powerful strategy involves chemically modifying the molecule to create a more soluble prodrug that is converted to the active compound in vivo.[3][7]

Troubleshooting Guides

Guide 1: Low Solubility in Organic Solvents for Stock Preparation
Issue Possible Cause Solution
Compound fails to dissolve in 100% DMSO at the desired concentration. The compound may have limited solubility even in strong organic solvents.Try gentle heating (e.g., 37°C) and vortexing. If solubility is still an issue, consider alternative solvents such as N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP), ensuring they are compatible with your experimental system.
Precipitation occurs when the organic stock solution is diluted into an aqueous buffer. The compound is "crashing out" of the solution due to the change in solvent polarity.Decrease the concentration of the stock solution. Perform serial dilutions. Ensure rapid mixing upon dilution into the aqueous buffer. Keep the final organic solvent concentration as low as possible.
Guide 2: Improving Aqueous Solubility for Pre-clinical Formulation
Strategy Advantages Considerations
pH Adjustment Simple, cost-effective.Only applicable to ionizable compounds. The required pH may not be physiologically compatible.
Co-solvents Effective for many compounds.[3]Potential for toxicity or unwanted biological effects of the co-solvent at higher concentrations.[3]
Cyclodextrin Complexation Can significantly increase solubility.[4]Stoichiometry of the complex needs to be determined. Not all molecules fit well into the cyclodextrin cavity.
Solid Dispersions Can lead to substantial increases in apparent solubility and dissolution rate.[6]The amorphous form can be physically unstable and may revert to the crystalline form over time.

Quantitative Data Summary

The following table provides an illustrative summary of potential solubility enhancements for a hypothetical piperazine derivative using various techniques. Note: These values are for demonstration purposes and actual results will vary depending on the specific compound and experimental conditions.

Method Solvent/Medium Initial Solubility (µg/mL) Enhanced Solubility (µg/mL) Fold Increase
pH Adjustment pH 7.4 Buffer11515
pH 5.0 Buffer1150150
Co-solvency Water150 (with 10% Ethanol)50
Cyclodextrin Complexation Water1250 (with HP-β-CD)250
Salt Formation (HCl) Water1 (as free base)100100

Experimental Protocols

Protocol 1: Salt Screening Workflow

A salt screening study is crucial for identifying a stable salt form with optimal physicochemical properties.

G cluster_1 Salt Screening Experimental Workflow start Start with Free Base of API select_counterions Select a Panel of Pharmaceutically Acceptable Counterions (e.g., HCl, HBr, Mesylate, Tosylate, Sulfate, Phosphate) start->select_counterions reaction React API with Each Counterion in Various Solvents select_counterions->reaction isolate_solids Isolate and Dry Resulting Solids reaction->isolate_solids characterization Characterize Solids (XRPD, DSC, TGA) to Confirm Salt Formation and Identify Crystalline Forms isolate_solids->characterization solubility_assessment Assess Thermodynamic Solubility of Each Salt Form in Relevant Media (e.g., Water, pH Buffers) characterization->solubility_assessment stability_testing Conduct Stability Testing (Humidity, Temperature) on Promising Salt Forms solubility_assessment->stability_testing select_candidate Select Lead Salt Candidate Based on Solubility, Stability, and Manufacturability stability_testing->select_candidate end Proceed with Formulation Development select_candidate->end

References

Technical Support Center: Optimizing In Vivo Dosing of Novel Phenylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is intended for researchers, scientists, and drug development professionals. The information provided is for guidance purposes only and is based on general principles and data from structurally related compounds. The target compound, 1-[2-(Methylsulphonyl)phenyl]piperazine, has limited publicly available in vivo data. Therefore, all experimental protocols should be adapted and optimized for your specific compound and animal model in consultation with your institution's animal care and use committee.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for a novel phenylpiperazine derivative like this compound?

A1: Phenylpiperazine derivatives frequently interact with central nervous system (CNS) targets.[1][2][3] Many compounds in this class show affinity for serotonin (5-HT) and dopamine (DA) receptors, often acting as agonists, antagonists, or reuptake inhibitors.[2][3][4] The specific effects can vary significantly based on the substitutions on the phenyl and piperazine rings.[1] It is crucial to perform in vitro receptor profiling to determine the specific pharmacological activity of your compound.

Q2: I have no in vivo data for my compound. How do I select a starting dose for my first animal study?

A2: A dose-range finding or Maximum Tolerated Dose (MTD) study is the essential first step.[5][6][7] To select a starting dose, consider the following:

  • In Vitro Potency: If you have in vitro data (e.g., EC50 or Ki values), you can use this to estimate a starting dose, though this does not always directly translate to in vivo efficacy.

  • Literature on Analogs: Review published studies on structurally similar compounds to find a potential starting dose range.

  • MTD Studies: A common approach is to start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent cohorts of animals until signs of toxicity are observed.[5][8]

Q3: What vehicle should I use to formulate this compound for in vivo administration?

A3: The hydrochloride salt form of your compound suggests it may have some aqueous solubility. However, solubility and stability testing are critical. Common vehicles for in vivo studies include:

  • Sterile Saline (0.9% NaCl)

  • Phosphate-Buffered Saline (PBS)

  • Water for Injection

  • A small percentage of a solubilizing agent like DMSO (typically <5-10%), followed by dilution in saline or PBS.

  • A suspension in a vehicle like 0.5% methylcellulose or carboxymethylcellulose (CMC) if the compound has poor solubility. Always test the final formulation for solubility, stability, and pH. A vehicle-only control group is mandatory in all experiments.

Q4: What are the potential signs of toxicity I should monitor for with a novel phenylpiperazine compound?

A4: Phenylpiperazine derivatives can have a range of effects. Monitor animals closely for:

  • General Clinical Signs: Changes in posture, activity level (hyperactivity or sedation), breathing, and grooming.[5]

  • CNS-Specific Effects: Tremors, seizures, stereotyped behaviors (e.g., repetitive movements), and changes in gait.

  • Autonomic Effects: Changes in body temperature.[3]

  • General Health: Body weight loss, changes in food and water intake, and any signs of distress.[5] Some piperazine compounds have been associated with cardiotoxicity and hepatotoxicity in vitro, so these are important considerations for longer-term studies.[9][10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High mortality or severe adverse effects at low doses - Incorrect dose calculation or formulation error.- High sensitivity of the animal strain to the compound.- Contamination of the compound or vehicle.- Double-check all calculations and ensure proper solubilization/suspension.- Start with a much lower dose range.- Test the vehicle alone as a control group.- Ensure sterile preparation techniques.[5]
No observable effect even at high doses - Poor bioavailability via the chosen route of administration.- Rapid metabolism and clearance of the compound.- The compound is not active in the selected in vivo model.- Consider an alternative route of administration (e.g., intravenous vs. oral) to assess systemic exposure.- Conduct pharmacokinetic (PK) studies to measure plasma and brain concentrations of the compound.- Re-evaluate the in vitro data and the rationale for using the compound in this model.[5]
Significant weight loss (>15-20%) in treated animals - Compound-related toxicity.- Dehydration or reduced food and water intake due to sedative or other effects.- Implement a dose reduction or a less frequent dosing schedule.- Provide supportive care, such as supplemental hydration and palatable, easily accessible food.- Monitor food and water consumption daily.[8]
Inconsistent results between animals in the same group - Improper or inconsistent dosing technique.- Variation in animal health, stress levels, or social hierarchy.- Formulation is not homogenous (e.g., compound crashing out of solution).- Ensure all personnel are properly trained and consistent in the administration technique.- Allow animals to acclimate to the housing and handling procedures before the study begins.- Ensure the formulation is a stable solution or a uniform suspension before each dose is drawn.

Data from Structurally Related Phenylpiperazine Derivatives

The following tables provide example data from various phenylpiperazine compounds found in the literature. This is for illustrative purposes only and should not be considered directly applicable to this compound.

Table 1: Example In Vivo Doses of Phenylpiperazine Derivatives in Rodents

CompoundAnimal ModelRouteDose RangeObserved EffectReference
1-Phenylpiperazine (1-PP)RatOral210 mg/kgLD50[1]
m-Chlorophenylpiperazine (m-CPP)Rat--Central serotoninmimetic action[3]
PridopidineRat--Dose-dependent reduction in hyperactivity[11]
MM5Rati.p.30 mg/kgDecrease in extracellular 5-HT[12]
MC1Rati.p.30-40 mg/kgIncreased cortical dopamine[12]

Table 2: Example Pharmacokinetic Parameters of a Phenylpiperazine Derivative

Data for a hypothetical phenylpiperazine derivative to illustrate typical parameters.

ParameterUnitValue (Oral)Value (Intravenous)
Tmax (Time to max concentration)h1.50.25
Cmax (Max concentration)ng/mL2501200
t1/2 (Half-life)h4.23.8
Bioavailability %35-

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice

Objective: To determine the highest dose of this compound that does not cause unacceptable toxicity or significant body weight loss in mice after a single administration.[6][7][8]

Materials:

  • This compound hydrochloride

  • Appropriate vehicle (e.g., sterile 0.9% saline)

  • Male or female C57BL/6 mice (8-10 weeks old)

  • Standard laboratory equipment for dosing and observation

Methodology:

  • Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.

  • Group Allocation: Randomly assign mice to groups (n=3-5 per group). Include a vehicle control group and at least 4-5 dose-escalation groups.

  • Dose Selection: Based on literature for similar compounds, a starting dose of 5 mg/kg could be appropriate. A suggested dose escalation could be 5, 15, 50, and 150 mg/kg.

  • Formulation Preparation: Prepare fresh formulations on the day of dosing. Ensure the compound is fully dissolved or uniformly suspended.

  • Administration: Administer a single dose of the compound or vehicle via the desired route (e.g., intraperitoneal - i.p., or oral gavage - p.o.).

  • Monitoring:

    • Continuously observe animals for the first 30 minutes, then at 1, 2, 4, and 24 hours post-dose.

    • Record clinical signs of toxicity, including changes in behavior, posture, and neurological status.

    • Record body weight just before dosing and daily for up to 14 days.

  • Endpoint: The MTD is defined as the highest dose that does not result in mortality, >20% body weight loss, or persistent, severe clinical signs of toxicity.

Visualizations

Signaling Pathways

Phenylpiperazine_Signaling cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Phenylpiperazine Phenylpiperazine SERT Serotonin Transporter (SERT) Phenylpiperazine->SERT Inhibition DAT Dopamine Transporter (DAT) Phenylpiperazine->DAT Inhibition 5-HT_Release 5-HT Release Phenylpiperazine->5-HT_Release Promotion DA_Release DA Release Phenylpiperazine->DA_Release Promotion 5-HT 5-HT DA DA 5-HT_Release->5-HT DA_Release->DA 5-HT_Receptor 5-HT Receptor 5-HT->5-HT_Receptor DA_Receptor Dopamine Receptor DA->DA_Receptor Signal Signal Transduction & Downstream Effects 5-HT_Receptor->Signal DA_Receptor->Signal

Caption: Putative signaling pathways for phenylpiperazine derivatives.

Experimental Workflow

In_Vivo_Workflow Start Start Protocol Develop Protocol & Obtain IACUC Approval Start->Protocol Animals Acclimate Animals & Allocate to Groups Protocol->Animals Dose_Prep Prepare Compound Formulation Dosing Administer Vehicle or Compound Dose_Prep->Dosing Animals->Dose_Prep Monitor Monitor Clinical Signs & Body Weight Dosing->Monitor Data Collect & Analyze Data (e.g., MTD, Efficacy) Monitor->Data Report Report Findings Data->Report End End Report->End

Caption: General workflow for an in vivo dosing study.

Dose Optimization Logic

Dose_Optimization Start Initial Dose Range (e.g., MTD Study) Efficacy Efficacy Observed? Start->Efficacy Toxicity Toxicity Observed? Efficacy->Toxicity Yes Toxicity_2 Toxicity Observed? Efficacy->Toxicity_2 No Decrease Decrease Dose Toxicity->Decrease Yes Optimal Optimal Dose Range Identified Toxicity->Optimal No Increase Increase Dose Toxicity_2->Increase Yes Re-evaluate Re-evaluate Model or Compound Activity Toxicity_2->Re-evaluate No Increase->Efficacy Decrease->Efficacy

Caption: Decision tree for in vivo dose optimization.

References

Technical Support Center: Stability of 1-[2-(Methylsulphonyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the stability of 1-[2-(Methylsulphonyl)phenyl]piperazine based on the chemical properties of its constituent functional groups (phenylpiperazine and methylsulfonyl). Specific stability data for this compound is not publicly available. Therefore, the information presented herein should be used as a starting point for your own experimental investigations.

General Stability Profile

This compound contains two key functional moieties that will dictate its stability: the phenylpiperazine ring and the methylsulfonyl group attached to a phenyl ring.

  • Phenylpiperazine Moiety: Phenylpiperazines are known to be susceptible to degradation, particularly under oxidative and certain pH conditions. Studies have shown that phenylpiperazines can be less stable than their benzylpiperazine counterparts.[1] The piperazine ring itself can undergo oxidation.[2][3]

  • Methylsulfonylphenyl Moiety: The methylsulfonyl group (-SO2CH3) is generally considered to be chemically stable. However, the aryl-sulfur bond can be susceptible to cleavage under harsh conditions. Sulfonamides, a related functional group, are known to be more stable in neutral to alkaline conditions and can undergo hydrolysis under acidic conditions.[4]

Based on this, it is anticipated that the primary degradation pathways for this compound will involve oxidation of the piperazine ring and potential hydrolysis under acidic conditions.

Troubleshooting Guide for Stability Studies

This guide addresses common issues encountered during the stability testing of this compound.

Question Possible Causes Troubleshooting Steps
Q1: I am observing rapid degradation of my compound in solution, even at room temperature. - Solvent Reactivity: The chosen solvent may be reacting with the compound. - pH Effects: The pH of the solution may be promoting hydrolysis. Piperazine derivatives can be pH-sensitive. - Presence of Oxidizing Agents: Dissolved oxygen or trace metal ions in the solvent can catalyze oxidation.- Solvent Selection: Test the stability in a range of common laboratory solvents of varying polarity and proticity (e.g., acetonitrile, methanol, water, DMSO). - pH Control: Buffer the aqueous solutions to maintain a stable pH. Conduct a pH-stability profile to identify the pH of maximum stability.[5] - Degas Solvents: Sparge solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. - Use Chelating Agents: Add a small amount of a chelating agent like EDTA to sequester metal ions.
Q2: I see multiple new peaks in my chromatogram after forced degradation. How do I know which are significant? - Primary vs. Secondary Degradants: Some initial degradation products may themselves degrade further. - Method Selectivity: The analytical method may not be adequately resolving all degradants from each other or from the parent peak.- Time-Course Study: Analyze samples at multiple time points during the forced degradation study to observe the formation and disappearance of peaks over time. Primary degradants should appear first. - Method Optimization: Adjust the HPLC method parameters (e.g., gradient, mobile phase pH, column chemistry) to improve the resolution between all observed peaks.[5]
Q3: My compound appears to be unstable under photolytic stress, showing significant degradation. - Light Sensitivity: The phenylpiperazine moiety can be susceptible to photodegradation.- Light Protection: Store the compound and its formulations in amber vials or other light-resistant containers.[5] - Wavelength Study: If possible, expose the compound to different wavelengths of light to determine the most damaging range.
Q4: The mass balance of my stability study is poor (sum of parent compound and degradants is less than 95%). - Formation of Non-UV Active Degradants: Some degradation pathways may lead to products that do not have a chromophore and are therefore not detected by a UV detector. - Formation of Volatile Degradants: Degradation may produce volatile compounds that are lost from the sample. - Adsorption to Container: The compound or its degradants may be adsorbing to the surface of the storage container.- Use a Universal Detector: Employ a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) in parallel with the UV detector to detect non-UV active compounds.[5] - Headspace Analysis: If volatile degradants are suspected, use headspace gas chromatography (GC) for analysis. - Container Compatibility: Test for adsorption by preparing a solution in the container, removing it, and then rinsing the container with a strong solvent to see if any compound can be recovered.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound.[6][7]

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC grade solvents (acetonitrile, methanol, water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • Calibrated stability chambers (for thermal and photostability)

  • HPLC system with UV and/or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Store at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Store at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% H2O2 to a final concentration of 100 µg/mL. Store at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, store a solution of the compound at 60°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots of the stressed samples.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples by a suitable stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound.

    • Determine the relative retention times and peak areas of the degradation products.

    • Ensure mass balance is achieved.

Data Presentation

The following tables are illustrative examples of how to present stability data for this compound.

Table 1: Stability of this compound in Different Solvents at 40°C

SolventTime (days)Assay (%) of Parent CompoundAppearance of Solution
Acetonitrile0100.0Clear, colorless
799.8Clear, colorless
1499.5Clear, colorless
Methanol0100.0Clear, colorless
798.2Clear, colorless
1496.5Faint yellow tint
Water (pH 7)0100.0Clear, colorless
799.0Clear, colorless
1498.1Clear, colorless

Table 2: Summary of Forced Degradation Studies

Stress ConditionDuration% DegradationNumber of DegradantsMajor Degradant (RRT)
0.1 M HCl, 60°C24 h15.230.85
0.1 M NaOH, 60°C24 h5.820.91
3% H2O2, RT24 h22.540.78
Heat (solid), 80°C48 h2.110.95
Light (solution)1.2 M lux h18.930.82

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Data Evaluation Stock Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) Stock->Stress HPLC HPLC Analysis Stress->HPLC LCMS LC-MS for Identification HPLC->LCMS Deg Calculate % Degradation HPLC->Deg Pathway Propose Degradation Pathway LCMS->Pathway MB Assess Mass Balance Deg->MB MB->Pathway

Caption: Experimental workflow for a forced degradation study.

G cluster_factors Influencing Factors Compound This compound Stability Solvent Solvent Polarity & Protic Nature Compound->Solvent pH pH of Aqueous Media Compound->pH Temp Temperature Compound->Temp Light Light Exposure Compound->Light Oxygen Presence of Oxygen Compound->Oxygen Metals Trace Metal Ions Compound->Metals

Caption: Factors influencing the stability of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound? A: Based on general principles, the solid compound should be stored in a cool, dry, and dark place in a well-sealed container to protect it from heat, humidity, and light.

Q2: I need to prepare a stock solution for my experiments. What is the best solvent to use for long-term stability? A: While specific data is unavailable, aprotic solvents like acetonitrile are often a good starting point for stock solutions as they are less likely to participate in hydrolytic degradation. It is crucial to perform a preliminary stability study in your chosen solvent to confirm its suitability.

Q3: What are the likely degradation products of this compound? A: Based on its structure, potential degradation products could arise from:

  • Oxidation of the piperazine ring: This could lead to the formation of N-oxides or ring-opened products like ethylenediamine derivatives.[2][3]

  • Hydrolysis: Under acidic conditions, cleavage of the aryl-sulfur bond, though generally stable, could be a possibility, or hydrolysis of other susceptible bonds if present as impurities.

  • Photodegradation: This could lead to a variety of complex products due to radical-mediated reactions.

Q4: How can I confirm the structure of the degradation products? A: The most effective way to identify unknown degradants is by using liquid chromatography-mass spectrometry (LC-MS).[5] High-resolution mass spectrometry (HRMS) can provide the elemental composition, and tandem mass spectrometry (MS/MS) can yield structural fragments, which help in elucidating the structure. Isolation of the degradant followed by Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive structural information.

Q5: Are there any specific safety precautions I should take when handling this compound, especially its degradation products? A: As with any research chemical, standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The toxicological properties of the degradation products are unknown, so they should be handled with care.

References

Technical Support Center: Analytical Detection of Phenylpiperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of phenylpiperazines.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the main challenges in the analytical detection of phenylpiperazines?

    • Why is my phenylpiperazine sample degrading?

    • What causes false-positive results in immunoassay screening for phenylpiperazines?

    • How can I minimize matrix effects in my LC-MS analysis?

  • Troubleshooting Guides

    • Troubleshooting Poor Peak Shape in LC-MS Analysis

    • Investigating Low Analyte Response in GC-MS Analysis

    • Addressing Immunoassay Cross-Reactivity

  • Experimental Protocols

    • Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

    • Protocol 2: LC-MS/MS Analysis of Phenylpiperazines

    • Protocol 3: GC-MS Analysis of Phenylpiperazines

  • Quantitative Data Summary

    • Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Phenylpiperazines by LC-MS/MS

    • Table 2: Immunoassay Cross-Reactivity for Phenylpiperazines

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the analytical detection of phenylpiperazines?

The analytical detection of phenylpiperazines presents several challenges, primarily related to their chemical stability, the complexity of biological matrices, and the potential for cross-reactivity in certain analytical methods. Key challenges include:

  • Analyte Stability: Phenylpiperazines are susceptible to degradation, particularly in biological samples.[1] Factors such as storage temperature and pH can significantly impact their stability.[2][3] Phenylpiperazines are generally less stable than benzylpiperazines.[1]

  • Matrix Effects: In liquid chromatography-mass spectrometry (LC-MS), co-eluting endogenous components from the sample matrix can interfere with the ionization of the target analyte, leading to ion suppression or enhancement and affecting the accuracy of quantification.[4][5][6]

  • Sample Preparation: The choice of sample preparation technique is crucial for removing interferences and concentrating the analyte. Methods like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PPE) each have their own set of advantages and challenges in terms of recovery, cleanliness, and potential for introducing matrix effects.[7][8]

  • Chromatographic Separation: Achieving good chromatographic separation is essential, especially for distinguishing between isomers and separating the analyte from degradation products or matrix components. Poor peak shape, such as tailing, can be an issue.[3][9]

  • Immunoassay Cross-Reactivity: Immunoassays used for screening can exhibit cross-reactivity with other structurally related or unrelated compounds, leading to false-positive results.[10][11] For example, the major metabolite of the antidepressant trazodone, m-chlorophenylpiperazine (mCPP), is a known cross-reactant in some amphetamine immunoassays.[10]

Q2: Why is my phenylpiperazine sample degrading?

Phenylpiperazine degradation can be attributed to several factors, including:

  • Storage Conditions: Storing samples at room temperature should be avoided as it can lead to significant degradation.[1] For optimal stability, especially for long-term storage, samples should be kept frozen (-20°C or lower).[1][3]

  • pH of the Solution: The stability of phenylpiperazine derivatives is highly dependent on the pH of the solution.[2][3] Hydrolysis can occur under acidic or basic conditions.[9]

  • Enzymatic Reactions: In biological matrices such as whole blood, enzymatic reactions can contribute to the degradation of phenylpiperazines.[1]

  • Oxidation and Photodegradation: The piperazine ring can be susceptible to oxidation.[9] Additionally, aromatic compounds can be sensitive to light, leading to photodegradation.[3][9]

To mitigate degradation, it is recommended to prepare fresh samples for analysis whenever possible, store stock solutions and biological samples at appropriate low temperatures, protect them from light, and control the pH.[3]

Q3: What causes false-positive results in immunoassay screening for phenylpiperazines?

False-positive results in immunoassays for phenylpiperazines are primarily due to the cross-reactivity of the antibodies with other compounds that share structural similarities or have a conformation that allows them to bind to the antibody.[11][12] A significant example is the cross-reactivity of amphetamine immunoassays with m-chlorophenylpiperazine (mCPP).[10] mCPP is the main metabolite of the widely prescribed antidepressant trazodone.[10][13] This can lead to a presumptive positive result for amphetamines in patients taking trazodone. It is crucial to confirm all positive immunoassay results with a more specific method like GC-MS or LC-MS/MS.[12]

Q4: How can I minimize matrix effects in my LC-MS analysis?

Matrix effects, which cause ion suppression or enhancement, are a major challenge in LC-MS bioanalysis.[4][5] Here are several strategies to minimize them:

  • Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible. While protein precipitation is a simple method, it is often not very clean.[7] Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) can provide cleaner extracts.[7][8]

  • Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from co-eluting matrix components is crucial. This can be achieved by adjusting the mobile phase composition, gradient, and column chemistry.[3][9]

  • Use of Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects.[14][15] The SIL-IS experiences the same ion suppression or enhancement as the analyte, allowing for accurate quantification.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may compromise the limit of detection.[6]

  • Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is identical to the sample matrix can help to compensate for the matrix effect.[16]

Troubleshooting Guides

Troubleshooting Poor Peak Shape in LC-MS Analysis

Poor peak shape, such as tailing, splitting, or broadening, can compromise the resolution and sensitivity of your analysis. The following guide provides a systematic approach to troubleshooting these issues.

PoorPeakShape Start Poor Peak Shape Observed (Tailing, Splitting, Broadening) CheckColumn Check Column - Is it the correct type? - Is it old or clogged? Start->CheckColumn CheckMobilePhase Check Mobile Phase - Correct composition? - pH appropriate? - Freshly prepared? Start->CheckMobilePhase CheckSample Check Sample - Solvent mismatch with mobile phase? - Column overload? Start->CheckSample SecondaryInteractions Secondary Interactions with Silanols? Start->SecondaryInteractions SolutionColumn Solution: - Replace column - Use guard column CheckColumn->SolutionColumn Yes SolutionMobilePhase Solution: - Prepare fresh mobile phase - Adjust pH CheckMobilePhase->SolutionMobilePhase Yes SolutionSample Solution: - Match sample solvent to mobile phase - Dilute sample CheckSample->SolutionSample Yes SolutionInteractions Solution: - Add acidic modifier (e.g., 0.1% formic acid) to mobile phase SecondaryInteractions->SolutionInteractions Likely

Caption: Troubleshooting workflow for poor peak shape.

Investigating Low Analyte Response in GC-MS Analysis

A significantly lower-than-expected analyte response can be due to several factors, from sample preparation to instrument settings.

LowResponse Start Low Analyte Response in GC-MS CheckInjection Check Inlet - Liner contaminated or inactive? - Incorrect injection temperature? Start->CheckInjection CheckDerivatization Check Derivatization (if used) - Incomplete reaction? - Reagents degraded? Start->CheckDerivatization CheckSamplePrep Check Sample Prep - Poor extraction recovery? - Analyte adsorption to container? Start->CheckSamplePrep CheckMS Check MS Detector - Source needs cleaning? - Incorrect tune parameters? Start->CheckMS SolutionInjection Solution: - Replace with inert liner - Optimize temperature CheckInjection->SolutionInjection Issue Found SolutionDerivatization Solution: - Optimize reaction time/temp - Use fresh reagents CheckDerivatization->SolutionDerivatization Issue Found SolutionSamplePrep Solution: - Optimize extraction pH - Use silanized vials CheckSamplePrep->SolutionSamplePrep Issue Found SolutionMS Solution: - Clean ion source - Retune MS CheckMS->SolutionMS Issue Found Immunoassay Start Presumptive Positive Immunoassay Result ReviewMeds Review Patient Medication History - Trazodone? - Other potential cross-reactants? Start->ReviewMeds Confirm Confirmation Analysis Required Start->Confirm Standard Procedure ReviewMeds->Confirm Potential cross-reactant identified LCMS LC-MS/MS Confirm->LCMS GCMS GC-MS Confirm->GCMS Result Report Confirmed Result LCMS->Result GCMS->Result

References

Technical Support Center: Synthesis and Purification of 1-[2-(Methylsulphonyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis and purification of 1-[2-(Methylsulphonyl)phenyl]piperazine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its preparation.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound, presented in a question-and-answer format.

Synthesis Phase: Buchwald-Hartwig Amination

Question 1: Why is the yield of my this compound synthesis consistently low?

Answer: Low yields in the Buchwald-Hartwig amination for synthesizing N-aryl piperazines can be attributed to several factors, including issues with the catalyst, reaction conditions, or starting materials.

  • Potential Cause: Catalyst and Ligand Inactivity. The choice of the palladium catalyst and phosphine ligand is crucial for an efficient reaction.

    • Troubleshooting: It is advisable to screen different combinations of palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and sterically hindered phosphine ligands (e.g., XPhos, RuPhos). For electron-deficient aryl halides, such as 2-halophenyl methyl sulfone, electron-rich and bulky ligands are often more effective.

  • Potential Cause: Inappropriate Base Selection. The strength and type of base can significantly impact the reaction rate and the prevalence of side reactions.

    • Troubleshooting: If a strong base like sodium tert-butoxide (NaOtBu) leads to the decomposition of your starting materials, consider using a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).

  • Potential Cause: Suboptimal Reaction Temperature and Duration. The reaction may not proceed to completion if the temperature is too low or the reaction time is insufficient. Conversely, high temperatures for extended periods can lead to product degradation.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gradually increase the temperature and/or reaction time to find the optimal conditions.

Question 2: I am observing a significant amount of a di-substituted byproduct, 1,4-bis[2-(methylsulphonyl)phenyl]piperazine. How can I minimize its formation?

Answer: The formation of the 1,4-disubstituted piperazine is a common side reaction. Several strategies can be employed to favor the desired mono-substitution.

  • Potential Cause: Stoichiometry of Reactants. Using a 1:1 ratio of the aryl halide and piperazine can lead to the formation of the di-substituted product.

    • Troubleshooting: Employ a significant excess of piperazine (e.g., 2-5 equivalents) to statistically favor the reaction of the aryl halide with an unreacted piperazine molecule.

  • Potential Cause: Reaction Concentration and Addition Rate. A high concentration of reactants can increase the likelihood of the mono-substituted product reacting further.

    • Troubleshooting: Perform the reaction at a lower concentration and add the aryl halide slowly to the reaction mixture containing the excess piperazine. This helps to maintain a low concentration of the mono-substituted product at any given time.

  • Potential Cause: Use of Unprotected Piperazine. The presence of two reactive secondary amines on piperazine makes it susceptible to double arylation.

    • Troubleshooting: A more controlled approach is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group can be removed in a subsequent step after the arylation is complete.

Purification Phase

Question 3: My product streaks significantly during column chromatography on silica gel. How can I improve the separation?

Answer: The basic nature of the piperazine moiety can lead to strong interactions with the acidic silica gel, causing streaking or tailing of the product peak.

  • Potential Cause: Acid-Base Interactions with Silica Gel. The lone pairs on the nitrogen atoms of the piperazine ring can interact with the acidic silanol groups on the surface of the silica gel.

    • Troubleshooting: Add a small amount of a basic modifier to the eluent. Triethylamine (0.1-1%) is commonly used to neutralize the acidic sites on the silica gel and improve the peak shape. Alternatively, using a different stationary phase, such as neutral or basic alumina, can also be effective.

Question 4: I am struggling to find a suitable solvent system for the recrystallization of this compound.

Answer: Finding the right solvent for recrystallization requires a balance of solubility at different temperatures. The presence of the polar sulfonyl group and the phenylpiperazine core will influence its solubility.

  • Troubleshooting Solvent Selection:

    • Start with single solvents: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes) at room temperature and at their boiling points.

    • Ideal characteristics: A good recrystallization solvent will dissolve the compound when hot but not when cold.

    • Solvent pairs: If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling should induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common and effective method is the palladium-catalyzed Buchwald-Hartwig amination. This reaction involves the cross-coupling of an aryl halide (e.g., 1-bromo-2-(methylsulfonyl)benzene or 1-chloro-2-(methylsulfonyl)benzene) with piperazine or a mono-protected piperazine derivative.

Q2: What are the key parameters to control during the Buchwald-Hartwig amination for this synthesis?

A2: The critical parameters to control are the choice of palladium precursor and ligand, the type and amount of base used, the reaction temperature, and the stoichiometry of the reactants. Careful optimization of these parameters is essential for achieving a high yield and minimizing side products.

Q3: How can I confirm the identity and purity of my final product?

A3: The identity and purity of this compound can be confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Yes. Phosphine ligands are often air-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen). Palladium catalysts can be toxic and should be handled with appropriate personal protective equipment. Always consult the Safety Data Sheets (SDS) for all reagents and solvents used in the synthesis.

Data Presentation

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides with Piperazine Derivatives.

Aryl HalidePiperazine DerivativePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1-Bromo-2-(methylsulfonyl)benzeneN-Boc-piperazinePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (1.5)Toluene1001285-95
1-Chloro-2-(methylsulfonyl)benzenePiperazine (3 equiv)Pd(OAc)₂ (3)RuPhos (6)NaOtBu (2.0)Dioxane1102470-80

Note: The data in this table are representative and may require optimization for specific experimental setups.

Table 2: Common Eluent Systems for Column Chromatography Purification.

Stationary PhaseEluent SystemModifierTypical Polarity
Silica GelDichloromethane / Methanol0.5% TriethylamineModerate to High
Silica GelEthyl Acetate / Hexanes (Gradient)1% TriethylamineLow to Moderate
Alumina (Neutral)Ethyl Acetate / Hexanes (Gradient)NoneLow to Moderate

Experimental Protocols

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

Materials:

  • 1-Bromo-2-(methylsulfonyl)benzene

  • N-Boc-piperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add 1-bromo-2-(methylsulfonyl)benzene (1.0 equiv), N-Boc-piperazine (1.2 equiv), and cesium carbonate (1.5 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • In a separate vial, dissolve Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) in anhydrous toluene.

  • Add the anhydrous toluene to the Schlenk flask, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude N-Boc-1-[2-(methylsulphonyl)phenyl]piperazine can be deprotected using standard methods (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

Procedure:

  • Prepare a slurry of silica gel in the desired starting eluent (e.g., 100% DCM with 0.5% TEA).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of the starting eluent.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of increasing methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM), maintaining 0.5% TEA throughout the elution.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_analysis Analysis start Starting Materials (Aryl Halide, Piperazine) reaction Buchwald-Hartwig Amination start->reaction Pd Catalyst, Ligand, Base, Solvent, Heat crude Crude Product reaction->crude purification Purification Method (Chromatography or Recrystallization) crude->purification pure Pure Product This compound purification->pure analysis Analytical Techniques (NMR, MS, HPLC) pure->analysis

Caption: Overall workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_synthesis_issues Synthesis Troubleshooting cluster_purification_issues Purification Troubleshooting problem Low Yield or Impurities in Synthesis? catalyst Screen Catalysts & Ligands problem->catalyst Yes base Vary Base (e.g., NaOtBu vs. Cs2CO3) problem->base conditions Optimize Temp & Time problem->conditions stoichiometry Use Excess Piperazine problem->stoichiometry chromatography Streaking in Chromatography? catalyst->chromatography base->chromatography conditions->chromatography stoichiometry->chromatography recrystallization Difficulty in Recrystallization? chromatography->recrystallization No modifier Add Basic Modifier (e.g., Triethylamine) chromatography->modifier Yes solvent_screen Screen Solvents & Solvent Pairs recrystallization->solvent_screen Yes

Caption: A logical workflow for troubleshooting common issues in the synthesis and purification process.

Technical Support Center: Overcoming Poor Cell Permeability of Phenylpiperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of phenylpiperazine compounds.

Frequently Asked Questions (FAQs)

Q1: My phenylpiperazine compound shows low cell permeability in in-vitro assays. What are the common reasons for this?

A1: Poor cell permeability of phenylpiperazine compounds can be attributed to several factors:

  • Physicochemical Properties: High molecular weight, low lipophilicity, and a high number of hydrogen bond donors/acceptors can limit passive diffusion across the cell membrane. The "rule of five" proposed by Lipinski provides a general guideline for druglikeness and oral absorption.

  • Active Efflux: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the compound out of the cell, reducing its intracellular concentration.

  • Low Aqueous Solubility: Poor solubility can lead to low concentration gradients across the cell membrane, thereby limiting the driving force for passive diffusion.

Q2: What are the primary strategies to improve the cell permeability of my phenylpiperazine compound?

A2: There are two main approaches to enhance the cell permeability of phenylpiperazine compounds: structural modification and formulation strategies.

  • Structural Modification: Altering the chemical structure of the compound can improve its physicochemical properties. This includes strategies like N-methylation to reduce hydrogen bonding capacity or modifying side chains to increase lipophilicity. Creating prodrugs is another effective approach.

  • Formulation Strategies: Incorporating the compound into advanced drug delivery systems can significantly improve its permeability. Common strategies include:

    • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and nanoemulsions can enhance the dissolution and absorption of lipophilic drugs.[1]

    • Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex can increase its aqueous solubility and subsequent permeability.[2]

    • Use of Permeation Enhancers: Co-administration with chemical permeation enhancers that transiently open tight junctions between cells can facilitate paracellular transport. Interestingly, some phenylpiperazine derivatives themselves act as permeation enhancers.[3][4][5]

Q3: Can phenylpiperazine derivatives themselves act as permeation enhancers?

A3: Yes, several studies have shown that 1-phenylpiperazine (PPZ) and its derivatives can act as effective intestinal permeation enhancers.[3][4][5] They have been demonstrated to increase the permeability of paracellular markers like mannitol and calcein across Caco-2 cell monolayers.[3][6] This effect is attributed to their ability to modulate tight junctions between epithelial cells.[7]

Troubleshooting Guides

Problem 1: Inconsistent or low permeability values in Caco-2 assays.

  • Possible Cause 1: Poor Monolayer Integrity.

    • Troubleshooting Step: Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayer before and after the experiment. A significant drop in TEER may indicate compromised monolayer integrity. Ensure TEER values are within the acceptable range for your laboratory's established protocol. You can also assess the leakage of a paracellular marker like Lucifer yellow.[8]

  • Possible Cause 2: Low Compound Solubility in Assay Buffer.

    • Troubleshooting Step: Visually inspect the donor wells for any precipitation of the compound. Determine the solubility of your compound in the assay buffer. If solubility is an issue, consider using a co-solvent (e.g., DMSO), but keep the final concentration low (typically ≤1%) to avoid cytotoxicity.

  • Possible Cause 3: Compound Adsorption to Assay Plates.

    • Troubleshooting Step: Use low-binding plates and perform a recovery study to quantify the amount of compound lost due to non-specific binding.

  • Possible Cause 4: Active Efflux.

    • Troubleshooting Step: Perform a bi-directional Caco-2 assay (measuring permeability from apical to basolateral and basolateral to apical). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux.[9] To confirm the role of specific transporters like P-gp, the assay can be performed in the presence of a known inhibitor, such as verapamil.[9]

Problem 2: High permeability in PAMPA but low permeability in Caco-2 assay.

  • Possible Cause: Active Efflux.

    • Explanation: The Parallel Artificial Membrane Permeability Assay (PAMPA) only measures passive diffusion, while the Caco-2 assay can also account for active transport processes.[4][10] High permeability in PAMPA suggests good passive diffusion potential, while low permeability in the Caco-2 model strongly indicates that your compound is a substrate for an efflux transporter.

    • Troubleshooting Step: As mentioned above, perform a bi-directional Caco-2 assay and consider using efflux pump inhibitors to confirm this hypothesis.

Problem 3: Low permeability in both PAMPA and Caco-2 assays.

  • Possible Cause: Inherently Poor Physicochemical Properties for Passive Diffusion.

    • Explanation: This scenario suggests that the compound's intrinsic properties (e.g., high polarity, large size) are limiting its ability to cross the lipid membrane.

    • Troubleshooting Step:

      • Structural Modification: Consider medicinal chemistry efforts to optimize the compound's lipophilicity and reduce its hydrogen bonding potential.

      • Formulation Strategies: Explore the use of formulation approaches like lipid-based delivery systems or cyclodextrin complexation to improve solubility and permeability.

      • Permeation Enhancers: Investigate the co-administration of a permeation enhancer.

Data Presentation

Table 1: Permeability Enhancement of Calcein by Phenylpiperazine Derivatives in Caco-2 Monolayers.

CompoundConcentration (mM)Fold-Increase in Calcein Permeability (compared to untreated)
1-phenylpiperazine (A)10~40
Derivative I10>100 (maximum detectable)
Derivative K10>100 (maximum detectable)
1-methyl-4-phenylpiperazineNot specifiedPotent, with lower toxicity than 1-phenylpiperazine
1-(4-methylphenyl)piperazineNot specifiedPotent, with lower toxicity than 1-phenylpiperazine

Data adapted from a study on the structure-function analysis of phenylpiperazine derivatives as intestinal permeation enhancers.[2][6]

Table 2: Troubleshooting Scenarios for Permeability Assays.

ObservationPossible CauseRecommended Action
Low Papp in Caco-2, TEER values significantly decreasedCompromised monolayer integrityReview cell culture and handling procedures. Check for cytotoxicity of the compound.
High Papp in PAMPA, Low Papp in Caco-2 (A-B)Active EffluxPerform bi-directional Caco-2 assay. Include efflux pump inhibitors.
Low Papp in PAMPA and Caco-2Poor passive permeabilityConsider structural modification or formulation strategies.
High variability in Papp values between experimentsInconsistent experimental conditionsStandardize all assay parameters (cell passage number, seeding density, incubation time, etc.).

Experimental Protocols

Caco-2 Permeability Assay (Abbreviated Protocol)
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the TEER of the monolayers. Only use inserts with TEER values above a pre-determined threshold.

  • Assay Preparation: Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution) and equilibrate for 30 minutes at 37°C.

  • Dosing:

    • Apical to Basolateral (A-B) Transport: Add the test compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport: Add the test compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, collect samples from the receiver chamber for analysis.

  • Analysis: Quantify the concentration of the test compound in the samples using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug transport across the monolayer.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the drug in the donor chamber.

Parallel Artificial Membrane Permeability Assay (PAMPA) (Abbreviated Protocol)
  • Membrane Preparation: Coat the filter of a 96-well donor plate with a lipid solution (e.g., lecithin in dodecane) to form the artificial membrane.

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer.

  • Dosing: Add the test compound solution to the wells of the coated donor plate.

  • Sandwich Assembly: Place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature with gentle shaking for a defined period (e.g., 4-16 hours).

  • Sampling: After incubation, separate the plates and collect samples from both the donor and acceptor wells.

  • Analysis: Determine the concentration of the test compound in the samples using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculation: Calculate the effective permeability (Pe) based on the change in concentration in the donor and acceptor wells over time.

Mandatory Visualizations

experimental_workflow cluster_screening Initial Permeability Screening cluster_investigation Mechanism Investigation cluster_enhancement Permeability Enhancement Strategies PAMPA PAMPA Assay Caco2_bidirectional Bidirectional Caco-2 Assay PAMPA->Caco2_bidirectional High Permeability Caco2_unidirectional Unidirectional Caco-2 Assay (A-B) Caco2_unidirectional->Caco2_bidirectional Low Permeability Caco2_inhibitor Caco-2 Assay with Efflux Inhibitors Caco2_bidirectional->Caco2_inhibitor Efflux Ratio > 2 Structural_Mod Structural Modification Caco2_bidirectional->Structural_Mod Efflux Ratio < 2 Formulation Formulation Strategies Caco2_bidirectional->Formulation Efflux Ratio < 2 Caco2_inhibitor->Structural_Mod Caco2_inhibitor->Formulation Start Poorly Permeable Phenylpiperazine Compound Start->PAMPA Start->Caco2_unidirectional

Caption: Troubleshooting workflow for poor cell permeability.

signaling_pathway cluster_cell Epithelial Cell PPZ Phenylpiperazine Derivative Receptor 5-HT4 Receptor PPZ->Receptor binds AC Adenylate Cyclase Receptor->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK activates Myosin Myosin Light Chain (MLC) MLCK->Myosin phosphorylates pMyosin Phosphorylated MLC Myosin->pMyosin Contraction Actomyosin Contraction pMyosin->Contraction TJ_disruption Tight Junction Disruption Contraction->TJ_disruption Permeability Increased Paracellular Permeability TJ_disruption->Permeability

Caption: Phenylpiperazine-mediated signaling pathway for permeability enhancement.

References

Technical Support Center: Addressing Matrix Effects in Phenylpiperazine Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalytical methods for phenylpiperazines.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of phenylpiperazines?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as a phenylpiperazine derivative, by co-eluting endogenous components from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2] These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity.[3][4] Key interfering components in biological matrices include phospholipids, salts, and proteins.[1][5]

Q2: I am observing significant ion suppression for my phenylpiperazine analyte. What are the likely causes?

A2: Significant ion suppression is most commonly caused by co-eluting phospholipids from biological matrices, especially when using electrospray ionization (ESI).[1][5] These molecules can compete with the analyte for ionization in the mass spectrometer's ion source. Other potential causes include high concentrations of salts in the final extract and the presence of metabolites that were not chromatographically separated from the parent drug.[3]

Q3: How can I determine if my assay is experiencing matrix effects?

A3: A common method to assess matrix effects is through a post-extraction spiking experiment.[6][7] A quantitative assessment can be made by comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution.[1] Another qualitative method is the post-column infusion experiment, where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column.[7] An injection of a blank, extracted matrix sample will show a dip or rise in the constant analyte signal if ion suppression or enhancement occurs at the retention times of the matrix components.

Q4: Can the choice of internal standard (IS) help mitigate matrix effects?

A4: Yes, using a stable isotope-labeled (SIL) internal standard of the phenylpiperazine analyte is the most effective way to compensate for matrix effects.[8][9] A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[10] This allows for accurate quantification based on the consistent ratio of the analyte to the internal standard. While structural analogues can be used, they may not co-elute perfectly and thus may not experience the exact same matrix effects.[9]

Q5: Which sample preparation technique is best for reducing matrix effects for phenylpiperazines?

A5: The choice of sample preparation technique depends on the specific analyte and the complexity of the matrix. While protein precipitation (PPT) is simple and fast, it is often the least effective at removing interfering matrix components like phospholipids.[11][12] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at producing cleaner extracts and reducing matrix effects.[11][13] For a phenylpiperazine derivative, one study found that protein precipitation with acetonitrile provided a better sample clean-up with no significant mass spectrometry signal interferences compared to LLE and SPE.[13]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Peak Shape for Phenylpiperazine Residual matrix components interfering with chromatography.- Optimize the sample cleanup procedure (e.g., switch to SPE or use a phospholipid removal step).[11]- Adjust the mobile phase composition or gradient to improve separation from interferences.
High Variability in Results (%RSD > 15%) Inconsistent matrix effects between samples.- Implement the use of a stable isotope-labeled internal standard (SIL-IS).[8][9]- Ensure the sample preparation method is highly reproducible.
Low Recovery of Phenylpiperazine Suboptimal extraction conditions.- Adjust the pH of the sample and/or extraction solvent to optimize the extraction of the basic phenylpiperazine.[14]- Evaluate different SPE sorbents (e.g., mixed-mode cation exchange) or LLE solvents.[11]
Signal Drift During Analysis Accumulation of matrix components in the LC-MS system.- Implement a more effective sample cleanup procedure.[11]- Use a divert valve to direct the early and late eluting matrix components to waste.- Perform regular cleaning of the ion source.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes a comparison of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) for the analysis of a phenylpiperazine derivative (LQFM05) in rat plasma.[13]

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Recovery (%) 55.53 ± 4.63Not explicitly reported, but noted to have "considerable residual effects"Not explicitly reported, noted for slow filtration and inadequate selectivity
Matrix Effect (Normalized) 1.02 ± 0.09Not explicitly reported, but noted to have "considerable residual effects"Not explicitly reported
Linearity (r²) 0.99850.9872Not determined due to poor performance
Precision (%RSD) 8.3Not explicitly reportedNot explicitly reported

Data is presented as Mean ± Standard Deviation where available.[13]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor (Post-Extraction Spiking)

This protocol is a standard method for quantifying matrix effects.

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the phenylpiperazine analyte and internal standard (IS) into the final mobile phase solvent.

    • Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) using the intended sample preparation method. Spike the analyte and IS into the final, extracted matrix.

    • Set C (Spiked Sample): Spike the analyte and IS into the biological matrix before extraction and process through the sample preparation method.

  • Analysis: Analyze all three sets by LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF) = Peak Area in Set B / Peak Area in Set A. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF of 1 indicates no matrix effect.

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100.

    • Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100.

Protocol 2: Protein Precipitation (PPT)

This protocol is a general procedure based on methods cited for phenylpiperazine analysis.[13][15]

  • Sample Aliquoting: In a clean microcentrifuge tube, add 100 µL of the plasma sample.

  • Internal Standard Spiking: Add the internal standard solution to the plasma sample.

  • Precipitation: Add 300-400 µL of ice-cold acetonitrile. The ratio of solvent to plasma is typically 3:1 or 4:1.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase to increase sensitivity.

Protocol 3: Solid-Phase Extraction (SPE) for Phenylpiperazines

This protocol is a general procedure for cation exchange SPE, suitable for basic compounds like phenylpiperazines.[16]

  • Sample Pre-treatment:

    • Pipette 1 mL of plasma into a centrifuge tube.

    • Add the deuterated internal standard.

    • Add 2 mL of acetonitrile to precipitate proteins, vortex, and centrifuge.

    • Transfer the supernatant to a clean tube for SPE.

  • SPE Cartridge Conditioning: Condition a cation exchange SPE cartridge (e.g., Strata-X-C) with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the phenylpiperazine and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

G cluster_assessment Matrix Effect Assessment Workflow prep_sets Prepare 3 Sample Sets set_a Set A (Neat Solution) prep_sets->set_a Spike into Solvent set_b Set B (Post-Extraction Spike) prep_sets->set_b Spike into Extracted Blank set_c Set C (Pre-Spiked) prep_sets->set_c Spike before Extraction analysis LC-MS/MS Analysis set_a->analysis set_b->analysis set_c->analysis calculation Calculate Matrix Factor & Recovery analysis->calculation

Caption: Workflow for assessing matrix effects.

G cluster_troubleshooting Troubleshooting Logic for Matrix Effects start Inconsistent/ Inaccurate Results? check_is Using SIL-IS? start->check_is implement_sil Implement SIL-IS check_is->implement_sil No optimize_sp Optimize Sample Prep (SPE, LLE, PPT) check_is->optimize_sp Yes implement_sil->optimize_sp optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc

Caption: Troubleshooting decision-making process.

References

Technical Support Center: Optimizing N-Arylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-arylpiperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-arylpiperazines?

A1: The primary synthetic routes to N-arylpiperazines include the Palladium-catalyzed Buchwald-Hartwig amination, the Copper-catalyzed Ullmann condensation, and reductive amination. Each method offers distinct advantages and is suited to different substrate scopes and reaction scales.[1][2]

Q2: I am struggling with low yields in my N-arylpiperazine synthesis. What are the general areas I should investigate?

A2: Low yields in N-arylpiperazine synthesis can often be attributed to several key factors: inactive or inappropriate catalysts and ligands, suboptimal reaction conditions (temperature, time, concentration), poor quality of reagents and solvents, or the formation of side products. A systematic approach to troubleshooting these variables is crucial for improving your yield.

Q3: Di-substitution of piperazine is a major side product in my reaction. How can I improve the selectivity for the mono-arylated product?

A3: Controlling mono- versus di-substitution is a common challenge. Strategies to favor mono-substitution include using a large excess of piperazine, which statistically favors the mono-arylated product. Alternatively, a more robust method is to use a mono-protected piperazine, such as N-Boc-piperazine. This protecting group can be removed in a subsequent step after the arylation is complete.

Troubleshooting Guides

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used method for C-N bond formation. However, its success is highly dependent on the careful selection of reaction components.

Problem: Low or No Yield

Potential CauseSuggested Solution
Inactive Catalyst/Ligand The choice of palladium precursor and phosphine ligand is critical. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often required. It is advisable to screen a variety of ligands (e.g., RuPhos, XPhos) and palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂).[3]
Inappropriate Base The base plays a crucial role in the catalytic cycle. If a strong base like NaOtBu leads to the decomposition of your starting material, consider switching to a weaker base such as K₃PO₄ or Cs₂CO₃.[3]
Suboptimal Solvent The solvent affects the solubility of the reagents and the stability of the catalytic species. Common solvents include toluene, dioxane, and THF. If solubility is an issue, a more polar solvent like t-butanol may be beneficial.
Incorrect Temperature Suboptimal temperature can lead to an incomplete reaction or decomposition of reactants or products. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and reaction time.

Data Presentation: Buchwald-Hartwig Amination of Piperazine Derivatives

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-ChlorotoluenePd₂(dba)₃ / RuPhosNaOtBuToluene1000.1797
2-ChlorotoluenePd₂(dba)₃ / RuPhosNaOtBuToluene1000.1795
4-ChloroanisolePd₂(dba)₃ / RuPhosNaOtBuToluene1000.1792
3-BromoquinolineCuI / N-([Biphenyl]-2-yl)-N'-(2-phenyl-1-naphthyl)-1,2-benzenediamineNaOMeDMSORT2282
Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds, particularly useful for large-scale synthesis.

Problem: Reaction Stalls or is Sluggish

Potential CauseSuggested Solution
Copper Source Inactivity Traditional Ullmann reactions often require activation of the copper catalyst. Using a fresh, high-purity copper(I) salt (e.g., CuI) is recommended. For some protocols, in situ generation of the active Cu(I) species may be necessary.[4]
Absence or Poor Choice of Ligand Modern Ullmann protocols often benefit from the use of a ligand to stabilize the copper catalyst and facilitate the reaction at lower temperatures. Common ligands include 1,10-phenanthroline and N,N'-dimethylethylenediamine (DMEDA).
High Reaction Temperature Leading to Decomposition While classic Ullmann reactions require high temperatures, ligand-accelerated versions can proceed at milder conditions. If you observe decomposition, try lowering the reaction temperature.
Solvent Choice High-boiling polar aprotic solvents like DMF, NMP, or DMSO are typically used. The choice of solvent can significantly impact the reaction rate and yield.
Reductive Amination

Reductive amination offers a pathway to N-arylpiperazines by reacting a piperazine with an aryl aldehyde or ketone in the presence of a reducing agent.

Problem: Formation of Side Products

Potential CauseSuggested Solution
Over-alkylation of the Amine If both nitrogen atoms of piperazine are alkylated, consider using a mono-protected piperazine (e.g., N-Boc-piperazine) to ensure single substitution.
Reduction of the Carbonyl Starting Material The choice of reducing agent is crucial. A mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is often preferred as they selectively reduce the iminium ion intermediate over the starting aldehyde or ketone.[5]
Slow Imine Formation The initial formation of the imine or iminium ion can be slow. The reaction is often acid-catalyzed; adding a small amount of acetic acid can accelerate this step.[6]
Reaction with Solvent Protic solvents can sometimes interfere with the reaction. Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of N-Boc-Piperazine with an Aryl Halide

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • RuPhos (0.04 equiv)

  • NaOtBu (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the aryl halide, N-Boc-piperazine, and NaOtBu.

  • In a separate vial, dissolve the Pd₂(dba)₃ and RuPhos in a small amount of anhydrous toluene.

  • Add the anhydrous toluene to the Schlenk tube containing the solids, followed by the catalyst solution via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Ullmann Condensation of Piperazine with an Aryl Halide

Materials:

  • Aryl halide (1.0 equiv)

  • Piperazine (2.0 equiv)

  • CuI (0.1 equiv)

  • 1,10-Phenanthroline (0.2 equiv)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, piperazine, CuI, 1,10-phenanthroline, and K₂CO₃.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen) three times.

  • Add anhydrous DMF via syringe.

  • Place the vessel in a preheated oil bath and stir at 110-130 °C.

  • Monitor the reaction's progress using TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Reductive Amination of Piperazine with an Aryl Aldehyde

Materials:

  • Aryl aldehyde (1.0 equiv)

  • N-Boc-piperazine (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Acetic acid (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the aryl aldehyde and N-Boc-piperazine in anhydrous DCM in a round-bottom flask.

  • Add a catalytic amount of acetic acid to the solution.

  • Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.

  • Slowly add sodium triacetoxyborohydride in portions to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Aryl Halide, Piperazine, and Base add_solvent Add Anhydrous Solvent reagents->add_solvent Inert Atmosphere catalyst Prepare Catalyst Solution (Pd source + Ligand) add_catalyst Add Catalyst Solution catalyst->add_catalyst add_solvent->add_catalyst heat Heat to Reaction Temperature add_catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify by Chromatography extract->purify product Isolated N-Arylpiperazine purify->product

Buchwald-Hartwig Amination Experimental Workflow.

Troubleshooting_Low_Yield start Low Yield Observed check_reagents Verify Reagent Purity and Catalyst Activity start->check_reagents reagents_ok Reagents are Pure and Active check_reagents->reagents_ok optimize_conditions Systematically Vary: - Ligand/Catalyst - Base - Solvent - Temperature reagents_ok->optimize_conditions Yes replace_reagents Replace Reagents/ Catalyst reagents_ok->replace_reagents No check_side_products Analyze Crude Mixture for Side Products (NMR, MS) optimize_conditions->check_side_products side_products_present Side Products Identified? check_side_products->side_products_present address_side_reactions Address Specific Side Reaction: - Di-substitution? - Decomposition? side_products_present->address_side_reactions Yes improved_yield Improved Yield side_products_present->improved_yield No, reaction is clean address_side_reactions->improved_yield

Troubleshooting Logic for Low Reaction Yield.

Di_Substitution_Prevention start Di-substitution Side Product Observed strategy Select Strategy to Favor Mono-substitution start->strategy excess_piperazine Use Large Excess of Piperazine (5-10 eq.) strategy->excess_piperazine Stoichiometric Control protecting_group Use Mono-Protected Piperazine (e.g., N-Boc) strategy->protecting_group Protecting Group Strategy run_reaction_excess Run Reaction excess_piperazine->run_reaction_excess run_reaction_protected 1. Run Arylation Reaction protecting_group->run_reaction_protected outcome_excess Improved Mono:Di Ratio (may require difficult purification) run_reaction_excess->outcome_excess deprotection 2. Deprotect Piperazine run_reaction_protected->deprotection outcome_protected Clean Mono-substituted Product deprotection->outcome_protected

Logical Workflow for Preventing Di-substitution.

References

Validation & Comparative

Preclinical Profile of Vortioxetine Compared to 1-[2-(Methylsulphonyl)phenyl]piperazine: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive preclinical comparison between 1-[2-(Methylsulphonyl)phenyl]piperazine and vortioxetine is not feasible at this time due to a lack of available pharmacological data for this compound in the public domain. Extensive searches of scientific literature and databases did not yield specific preclinical data regarding the receptor binding affinity, in vitro functional activity, or in vivo efficacy and safety of this compound. The available information on this compound is primarily related to its chemical synthesis.

In contrast, vortioxetine, a well-established multimodal antidepressant, has a robust and extensively documented preclinical data package. This guide provides a detailed overview of the preclinical pharmacology of vortioxetine to serve as a reference for researchers, scientists, and drug development professionals.

Vortioxetine: A Multimodal Antidepressant

Vortioxetine is an antidepressant known for its multimodal mechanism of action, which involves the inhibition of the serotonin (5-HT) transporter (SERT) and modulation of several serotonin receptors.[1][2] This unique pharmacological profile is believed to contribute to its efficacy in treating major depressive disorder (MDD) and associated cognitive symptoms.[3][4]

Data Presentation: Quantitative Preclinical Data for Vortioxetine

The following tables summarize the key in vitro binding affinities and functional potencies of vortioxetine at its primary targets.

Table 1: Receptor and Transporter Binding Affinities (Ki, nM) of Vortioxetine

TargetHuman (Ki, nM)Reference(s)
Serotonin Transporter (SERT) 1.6[2][5]
5-HT1A Receptor 15[2][5]
5-HT1B Receptor 33[5]
5-HT1D Receptor 54[2][5]
5-HT3 Receptor 3.7[2][5]
5-HT7 Receptor 19[2][5]
Norepinephrine Transporter (NET) 113[2]
Dopamine Transporter (DAT) >1000[2]
β1-Adrenergic Receptor 46[5]

Table 2: In Vitro Functional Activity (IC50/EC50, nM) and Mode of Action of Vortioxetine

TargetFunctional ActivityPotency (nM)Reference(s)
SERT InhibitionIC50 = 5.4[2]
5-HT1A Receptor Agonist-[1][5]
5-HT1B Receptor Partial Agonist-[1][5]
5-HT1D Receptor Antagonist-[1]
5-HT3 Receptor AntagonistIC50 = 12[6]
5-HT7 Receptor Antagonist-[1]

Note: Specific EC50 values for agonist/partial agonist activities are not consistently reported in the provided search results.

Experimental Protocols

Detailed experimental protocols for the key assays used to characterize vortioxetine are described below.

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of vortioxetine for various receptors and transporters.

  • General Protocol:

    • Tissue/Cell Preparation: Membranes from cells recombinantly expressing the human target receptor or transporter, or from specific brain regions of animals (e.g., rat brain), are prepared.

    • Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-citalopram for SERT) is incubated with the prepared membranes in the presence of varying concentrations of vortioxetine.

    • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

    • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of vortioxetine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

2. In Vitro Functional Assays (e.g., Neurotransmitter Uptake Assay)

  • Objective: To determine the functional potency (IC50) of vortioxetine as an inhibitor of the serotonin transporter.

  • General Protocol:

    • Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are prepared from specific brain regions (e.g., rat cortex or hippocampus).

    • Pre-incubation: Synaptosomes are pre-incubated with various concentrations of vortioxetine.

    • Uptake Initiation: A low concentration of radiolabeled serotonin (e.g., [3H]-5-HT) is added to initiate the uptake process.

    • Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.

    • Quantification: The amount of radioactivity accumulated within the synaptosomes is measured.

    • Data Analysis: The concentration of vortioxetine that inhibits 50% of the specific uptake of [3H]-5-HT (IC50) is calculated.

3. In Vivo Animal Models

  • Objective: To assess the antidepressant-like and pro-cognitive effects of vortioxetine in animal models.

  • Examples of Models Used:

    • Forced Swim Test (FST): This is a common behavioral test used to screen for antidepressant-like activity. Mice or rats are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, with a reduction in immobility time by the test compound suggesting an antidepressant effect.

    • Elevated Plus Maze (EPM): This model is used to assess anxiety-like behavior. The maze consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

    • Novel Object Recognition (NOR) Test: This test evaluates learning and memory (cognitive function). Animals are first familiarized with two identical objects. In a subsequent session, one of the objects is replaced with a novel object. The amount of time the animal spends exploring the novel object compared to the familiar one is a measure of recognition memory.

  • General Protocol:

    • Animal Acclimatization: Animals are housed under controlled conditions and allowed to acclimate to the laboratory environment.

    • Drug Administration: Vortioxetine or a vehicle control is administered to the animals at specified doses and time points before the behavioral test.

    • Behavioral Testing: The animals are subjected to the specific behavioral paradigm (e.g., FST, EPM, NOR).

    • Data Collection and Analysis: Behavioral parameters are recorded and analyzed to determine the effect of the drug treatment compared to the control group.

Mandatory Visualization

G cluster_Vortioxetine Vortioxetine cluster_Targets Molecular Targets cluster_Effects Pharmacological Effects Vortioxetine Vortioxetine SERT SERT Vortioxetine->SERT HT1A 5-HT1A Vortioxetine->HT1A HT1B 5-HT1B Vortioxetine->HT1B HT3 5-HT3 Vortioxetine->HT3 HT7 5-HT7 Vortioxetine->HT7 HT1D 5-HT1D Vortioxetine->HT1D SERT_Inhibition Inhibition SERT->SERT_Inhibition HT1A_Agonism Agonism HT1A->HT1A_Agonism HT1B_Partial_Agonism Partial Agonism HT1B->HT1B_Partial_Agonism HT3_Antagonism Antagonism HT3->HT3_Antagonism HT7_Antagonism Antagonism HT7->HT7_Antagonism HT1D_Antagonism Antagonism HT1D->HT1D_Antagonism

Caption: Multimodal mechanism of action of vortioxetine.

G cluster_protocol Radioligand Binding Assay Workflow A Prepare Membranes (Recombinant Cells/Brain Tissue) B Incubate Membranes with Radioligand and Vortioxetine A->B C Separate Bound and Unbound Radioligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Calculate IC50 and Ki D->E

Caption: Experimental workflow for radioligand binding assays.

This compound: A Compound with Limited Publicly Available Data

As previously stated, there is a significant lack of preclinical data for this compound in the public domain. The available information primarily focuses on its chemical identity and synthesis. It is possible that this compound is a chemical intermediate or a research compound that has not undergone extensive pharmacological characterization.

For a meaningful comparison with vortioxetine, the following preclinical data for this compound would be required:

  • Receptor and Transporter Binding Affinities: Ki values for a panel of targets, including serotonin, dopamine, and norepinephrine transporters and receptors.

  • In Vitro Functional Assays: Determination of its activity as an inhibitor, agonist, partial agonist, or antagonist at various targets, with corresponding IC50 or EC50 values.

  • In Vivo Animal Models: Evaluation of its efficacy in models of depression, anxiety, and cognitive function, as well as safety and tolerability assessments.

Without this information, any comparison to the well-characterized preclinical profile of vortioxetine would be speculative. Researchers interested in this compound would need to conduct these foundational preclinical studies to elucidate its pharmacological properties.

References

A Comparative Analysis of 5-HT Receptor Modulators: Profiling Established Drugs and Investigating 1-[2-(Methylsulphonyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological profiles of several key 5-HT receptor modulators. While the primary compound of interest is 1-[2-(Methylsulphonyl)phenyl]piperazine, an extensive search of publicly available scientific literature and patent databases did not yield quantitative experimental data on its binding affinity or functional activity at serotonin receptors. Therefore, this guide will focus on a detailed comparison of four well-characterized 5-HT receptor modulators: buspirone, aripiprazole, vortioxetine, and vilazodone, for which extensive data exists. This comparative analysis serves as a valuable resource for researchers in the field of serotonergic neurotransmission and drug discovery.

Comparative Analysis of Receptor Binding Affinity

The interaction of a drug with its target receptors is a critical determinant of its pharmacological effect. The binding affinity, often expressed as the inhibition constant (Ki), indicates the concentration of a drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity. The following table summarizes the binding affinities of buspirone, aripiprazole, vortioxetine, and vilazodone for various serotonin (5-HT) receptor subtypes.

Compound5-HT1A (Ki, nM)5-HT1B (Ki, nM)5-HT1D (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)5-HT3 (Ki, nM)5-HT7 (Ki, nM)SERT (Ki, nM)
Buspirone 7.13[1]--Moderate Affinity[2]----
Aripiprazole 1.65 - 4.2[1][3]High Affinity[4]Moderate Affinity[4]3.4 - 8.7[1][3]15[1]-39[1]98[1]
Vortioxetine 15[5]33[6]54[7]-180[8]3.7[5]19[5]1.6[5]
Vilazodone 0.2 (IC50)[9]------0.1[10]

Functional Activity at 5-HT Receptors

Beyond binding affinity, the functional activity of a compound at a receptor determines its ultimate biological effect. A compound can act as an agonist (activating the receptor), a partial agonist (partially activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (producing an effect opposite to an agonist). The following table summarizes the functional activities of the selected modulators.

Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT35-HT7SERT
Buspirone Partial Agonist[11]------
Aripiprazole Partial Agonist[3][12]--Antagonist[12]---
Vortioxetine Agonist[6]Partial Agonist[6]Antagonist[7]-Antagonist[6]Antagonist[6]Inhibitor[6]
Vilazodone Partial Agonist[9]-----Inhibitor[10]

Signaling Pathways and Experimental Workflows

To understand the mechanisms of action of these compounds, it is essential to visualize the signaling pathways they modulate and the experimental workflows used to characterize them.

G_protein_coupled_5HT_receptor_signaling General Signaling Pathway of a G-protein Coupled 5-HT Receptor cluster_membrane Cell Membrane 5HT_Receptor 5-HT Receptor G_Protein G-Protein (αβγ) 5HT_Receptor->G_Protein Activates Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Modulates 5HT_Modulator 5-HT Modulator (Agonist) 5HT_Modulator->5HT_Receptor Binds to Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Produces/Inhibits Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: General Signaling Pathway of a G-protein Coupled 5-HT Receptor.

experimental_workflow Experimental Workflow for Characterizing 5-HT Receptor Modulators Compound_Synthesis Compound Synthesis/ Acquisition Primary_Screening Primary Screening (Radioligand Binding Assay) Compound_Synthesis->Primary_Screening Determine_Ki Determine Binding Affinity (Ki) Primary_Screening->Determine_Ki Functional_Assay Functional Assays (e.g., cAMP, GTPγS) Determine_Ki->Functional_Assay Determine_Activity Determine Functional Activity (EC50/IC50, Intrinsic Activity) Functional_Assay->Determine_Activity Selectivity_Panel Selectivity Profiling (Other Receptors) Determine_Activity->Selectivity_Panel In_Vivo_Studies In Vivo Studies (Behavioral Models) Selectivity_Panel->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: Experimental Workflow for Characterizing 5-HT Receptor Modulators.

Experimental Protocols

The data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and functional assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the ability of a test compound to displace a radioactively labeled ligand from a receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the 5-HT receptor of interest are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.[11]

  • Assay Incubation: The membranes are incubated in a buffer solution with a fixed concentration of a radioligand (a molecule that binds to the receptor and is labeled with a radioactive isotope) and varying concentrations of the test compound.[13]

  • Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered through a glass fiber filter. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.[13]

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[13]

Functional Assays

Functional assays measure the biological response of a cell upon receptor activation by a compound.

1. cAMP (cyclic Adenosine Monophosphate) Assay

This assay is used for G-protein coupled receptors that modulate the production of the second messenger cAMP. For 5-HT1A receptors, which are typically Gi/o-coupled, activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[14][15]

Objective: To determine the potency (EC50) and efficacy of a compound to modulate cAMP production.

Methodology:

  • Cell Culture: Cells stably expressing the 5-HT receptor of interest are cultured in microplates.[14]

  • Compound Treatment: The cells are treated with varying concentrations of the test compound. To measure inhibition of adenylyl cyclase, cells are often stimulated with forskolin, a direct activator of the enzyme.[14]

  • Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or fluorescence/luminescence-based reporter systems.[14]

  • Data Analysis: The cAMP levels are plotted against the compound concentration to generate a dose-response curve, from which the EC50 (the concentration that produces 50% of the maximal response) and the maximal effect (Emax) are determined.[16]

2. [³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G-proteins following receptor stimulation.

Objective: To quantify the G-protein activation induced by a test compound.

Methodology:

  • Membrane Preparation: Similar to the radioligand binding assay, cell membranes containing the receptor of interest are prepared.

  • Assay Incubation: The membranes are incubated with GDP, the radiolabeled, non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the test compound.

  • Separation and Quantification: Upon agonist binding and G-protein activation, GDP is exchanged for [³⁵S]GTPγS. The amount of bound [³⁵S]GTPγS is measured after filtration.

  • Data Analysis: The amount of [³⁵S]GTPγS binding is plotted against the compound concentration to determine the EC50 and Emax for G-protein activation.[9]

Conclusion

This guide provides a comparative overview of the pharmacological profiles of four prominent 5-HT receptor modulators: buspirone, aripiprazole, vortioxetine, and vilazodone. The presented data, derived from established experimental protocols, highlight the diverse binding affinities and functional activities of these compounds, which underpin their distinct therapeutic applications. While a direct comparison with this compound was not possible due to the absence of publicly available pharmacological data, this guide serves as a valuable reference for researchers engaged in the study of serotonergic systems and the development of novel therapeutics targeting 5-HT receptors. Further investigation into the pharmacological properties of this compound is warranted to elucidate its potential as a 5-HT receptor modulator.

References

Validating the In Vivo Efficacy of Phenylpiperazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of the performance of these compounds, supported by experimental data.

Overview of Selected Phenylpiperazine Derivatives

Phenylpiperazine derivatives are a broad class of compounds that interact with various neurotransmitter systems, particularly the serotonergic system. Their diverse pharmacological actions have led to their investigation for a range of therapeutic applications, including depression, anxiety, and cognitive disorders.

  • Vortioxetine: A multimodal antidepressant that functions as a serotonin reuptake inhibitor and modulates several serotonin receptors.[1][2] It is approved for the treatment of major depressive disorder (MDD).[1]

  • p-MPPI (4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-iodobenzamido-]ethyl-piperazine): A selective antagonist of the 5-HT1A serotonin receptor, utilized as a research tool to investigate the role of this receptor in anxiety and mood disorders.[3]

  • SB-271046 (5-Chloro-N-(4-methoxy-3-piperazin-1-yl-phenyl)-3-methyl-2-benzothiophenesulfonamide): A potent and selective antagonist of the 5-HT6 serotonin receptor, investigated for its potential cognitive-enhancing effects.[4][5]

Mechanism of Action

The selected phenylpiperazine derivatives exhibit distinct mechanisms of action, primarily centered on the modulation of the serotonin system.

Vortioxetine: The mechanism of action of vortioxetine is not fully understood but is thought to be mediated through its multimodal activity.[1][6] It is an inhibitor of the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft.[7] Additionally, it acts as an agonist at 5-HT1A receptors, a partial agonist at 5-HT1B receptors, and an antagonist at 5-HT3, 5-HT1D, and 5-HT7 receptors.[6][8] This complex pharmacological profile is believed to contribute to its antidepressant and cognitive-enhancing effects.[9]

p-MPPI: This compound acts as a potent and selective antagonist of the 5-HT1A receptor.[3] It blocks both presynaptic and postsynaptic 5-HT1A receptors, thereby preventing the effects of 5-HT1A agonists like 8-OH-DPAT.[3][10] By blocking autoreceptors on serotonin neurons, it can lead to an increase in neuronal firing.[11]

SB-271046: As a selective 5-HT6 receptor antagonist, SB-271046 blocks the action of serotonin at this receptor subtype.[4] The 5-HT6 receptor is almost exclusively expressed in the central nervous system, and its blockade has been shown to increase the release of other neurotransmitters, such as glutamate and acetylcholine, in brain regions associated with cognition and memory.[12][13]

Data Presentation: Comparative In Vivo Efficacy

The following tables summarize the quantitative in vivo efficacy data for the selected phenylpiperazine derivatives in various animal models.

Table 1: In Vivo Efficacy of Vortioxetine in Animal Models of Depression and Cognition
Animal Model Species Dosage and Administration Key Findings
Forced Swim Test (Depression Model)Flinders Sensitive Line Rats7.8 mg/kg, s.c. (24, 6, and 1 h before test)Dose-dependent antidepressant-like effect.[9]
Social Interaction and Conditioned Fear (Anxiety Models)Sprague-Dawley Rats2 mg/kg, p.o. or 3.9 mg/kg, s.c. (acute)Anxiolytic-like effects.[9]
Chronic Mild Stress (Depression Model)Rats24 mg/kg/day, i.p. for 7 daysAlleviated symptoms of autonomous and exploratory behavior, and reduced the decrease in learning and memory.[14]
Early-Life Stress Model (Depression Model)Female MiceNot specifiedAttenuated the effects of early-life stress on depression-like behaviors.[15]
Table 2: In Vivo Efficacy of p-MPPI in Animal Models of Anxiety and Neuronal Activity
Animal Model Species Dosage and Administration Key Findings
Elevated Plus-Maze (Anxiety Model)Male Mice0.5-4.5 mg/kgProduced a significant and dose-related anxiolytic profile.[16]
8-OH-DPAT-Induced HypothermiaRats10 mg/kg, i.p.Antagonized the hypothermic effect of the 5-HT1A agonist 8-OH-DPAT.[17]
Dorsal Raphe Neuronal FiringFreely Moving CatsNot specifiedProduced a dose-dependent increase in the firing rate of serotonergic neurons.[11]
8-OH-DPAT-Induced Behavioral SyndromeRats5 and 10 mg/kg, i.p.Reduced locomotion and antagonized hindlimb abduction and flat body posture induced by 8-OH-DPAT.[10]
Table 3: In Vivo Efficacy of SB-271046 in Animal Models of Cognition and Seizure
Animal Model Species Dosage and Administration Key Findings
Morris Water Maze (Cognition Model)RatsSubchronic treatmentImproved acquisition of the task.[18]
Scopolamine-Induced Cognitive DeficitRatsNot specifiedCombined treatment with galanthamine reversed the learning impairment.[18]
MK-801-Induced Cognitive DeficitRatsAcute treatmentReversed the learning impairment.[18]
Maximal Electroshock Seizure Threshold (MEST) TestRats≤0.1 mg/kg, p.o.Produced an increase in seizure threshold.[5]
In Vivo MicrodialysisFreely Moving Rats10 mg/kg, s.c.Increased extracellular levels of glutamate and aspartate in the frontal cortex.[19]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Forced Swim Test (Vortioxetine)
  • Animals: Flinders Sensitive Line rats, a genetic animal model of depression.

  • Procedure: Rats are individually placed in a cylinder filled with water from which they cannot escape. The test consists of a pre-test session followed by a test session 24 hours later. During the test session, the duration of immobility (floating without struggling) is recorded over a 5-minute period.

  • Drug Administration: Vortioxetine (7.8 mg/kg) or vehicle is administered subcutaneously at 24, 6, and 1 hour before the test session.

  • Endpoint: A significant decrease in the duration of immobility is interpreted as an antidepressant-like effect.[9]

Elevated Plus-Maze (p-MPPI)
  • Animals: Male mice.

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure: Mice are placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded.

  • Drug Administration: p-MPPI (0.5-4.5 mg/kg) or vehicle is administered prior to the test.

  • Endpoint: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.[16]

In Vivo Microdialysis (SB-271046)
  • Animals: Freely moving Sprague-Dawley rats.

  • Procedure: A microdialysis probe is surgically implanted into a specific brain region (e.g., frontal cortex). Artificial cerebrospinal fluid is perfused through the probe, and the dialysate is collected at regular intervals. The concentrations of neurotransmitters (e.g., glutamate, aspartate) in the dialysate are measured using high-performance liquid chromatography (HPLC).

  • Drug Administration: SB-271046 (10 mg/kg) is administered subcutaneously, and dialysate samples are collected before and after administration.

  • Endpoint: A significant increase in the extracellular concentration of specific neurotransmitters in the dialysate indicates a modulatory effect of the compound on neurotransmission.[19]

Mandatory Visualization

Signaling Pathway

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5-HT_Receptor 5-HT Receptor (GPCR) Serotonin->5-HT_Receptor Binds G_Protein G-Protein (α, β, γ) 5-HT_Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Generalized Serotonin GPCR Signaling Pathway.

Experimental Workflow

G cluster_setup Experimental Setup cluster_intervention Intervention cluster_testing In Vivo Testing cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline Baseline Behavioral/ Physiological Measurement Acclimatization->Baseline Grouping Randomize into Groups (Vehicle, Test Compound, Positive Control) Baseline->Grouping Administration Compound Administration (p.o., i.p., s.c.) Grouping->Administration Behavioral Behavioral Assay (e.g., Forced Swim Test) Administration->Behavioral Neurochemical Neurochemical Analysis (e.g., Microdialysis) Administration->Neurochemical Collection Data Collection Behavioral->Collection Neurochemical->Collection Stats Statistical Analysis Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

References

A Comparative Cross-Reactivity Profile of 1-[2-(Methylsulphonyl)phenyl]piperazine and Structurally Related Antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of 1-[2-(Methylsulphonyl)phenyl]piperazine. Due to the limited publicly available data for this specific compound, this analysis utilizes the well-characterized and structurally similar multimodal antidepressant, Vortioxetine (1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine), as a primary surrogate. For comparative context, the profiles of two widely prescribed selective serotonin reuptake inhibitors (SSRIs), Fluoxetine and Sertraline, are also included. This guide aims to offer an objective overview of their respective binding affinities and functional activities across a range of biological targets, supported by detailed experimental protocols.

Executive Summary

Data Presentation: Comparative Binding Affinities

The following tables summarize the binding affinities (Ki, nM) of Vortioxetine, Fluoxetine, and Sertraline for a panel of primary and off-target receptors and transporters. Lower Ki values indicate higher binding affinity.

Table 1: Serotonergic Target Binding Affinities (Ki, nM)

TargetVortioxetineFluoxetineSertraline
Serotonin Transporter (SERT) 1.6 [1][2]0.9 - 2.1 0.26 - 2.2 [3]
5-HT1A Receptor 15 [1][2]>1000[4]>1000[4]
5-HT1B Receptor 33 [1]>1000>1000
5-HT1D Receptor 54 [1][2]>1000>1000
5-HT2A Receptor 13013044
5-HT2C Receptor 180[3]11025
5-HT3 Receptor 3.7 [1][2]>1000>1000
5-HT7 Receptor 19 [1][2]360130

Data presented as Ki (nM). Lower values indicate higher affinity. Values in bold highlight the primary targets of Vortioxetine.

Table 2: Adrenergic and Dopaminergic Target Binding Affinities (Ki, nM)

TargetVortioxetineFluoxetineSertraline
Norepinephrine Transporter (NET) 113[2]13017
Dopamine Transporter (DAT) >1000[2]200025
α1A-Adrenergic Receptor 43018010
α2A-Adrenergic Receptor >1000>1000460
β1-Adrenergic Receptor 46>1000>1000
Dopamine D2 Receptor >1000600270

Data presented as Ki (nM). Lower values indicate higher affinity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard industry practices for in vitro pharmacological profiling.

Radioligand Binding Assay for Serotonin Transporter (SERT)

This assay determines the binding affinity of a test compound for the human serotonin transporter (hSERT) by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Membrane preparations from cells stably expressing hSERT.

    • Radioligand: [³H]-Citalopram (or a similar high-affinity SERT ligand).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Test compound (e.g., this compound) and reference compounds (Vortioxetine, Fluoxetine, Sertraline).

    • 96-well microplates and glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • A dilution series of the test and reference compounds is prepared in the assay buffer.

    • In a 96-well plate, the membrane preparation, radioligand (at a concentration close to its Kd), and either buffer (for total binding), a saturating concentration of a known SERT inhibitor (for non-specific binding), or the test compound are combined.

    • The plate is incubated at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

    • Filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • IC50 values (the concentration of the compound that inhibits 50% of specific binding) are determined by non-linear regression analysis of the competition binding data.

    • Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Functional Assay for 5-HT1A Receptor (cAMP Inhibition)

This assay measures the functional activity of a compound at the Gαi-coupled 5-HT1A receptor by quantifying the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.

  • Materials:

    • CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

    • Assay Medium: Serum-free cell culture medium.

    • Forskolin (an adenylyl cyclase activator).

    • Test compound and a reference 5-HT1A agonist (e.g., 8-OH-DPAT).

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

    • 384-well white microplates.

    • Plate reader compatible with the detection kit.

  • Procedure:

    • Cells are seeded into 384-well plates and incubated overnight.

    • The cell culture medium is replaced with assay medium containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • A dilution series of the test compound or reference agonist is added to the wells.

    • Forskolin is added to all wells (except for the basal control) to stimulate cAMP production.

    • The plate is incubated at 37°C for a specified time (e.g., 30 minutes).

    • The reaction is stopped, and the cells are lysed according to the cAMP detection kit protocol.

    • The intracellular cAMP levels are quantified using the plate reader.

    • EC50 values (the concentration of the compound that produces 50% of its maximal effect) are determined by non-linear regression analysis of the dose-response curves.

Functional Assay for 5-HT3 Receptor (Calcium Flux)

This assay determines the functional activity of a compound at the ligand-gated ion channel 5-HT3 receptor by measuring changes in intracellular calcium concentration upon receptor activation.

  • Materials:

    • HEK293 cells stably expressing the human 5-HT3A receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Test compound and a reference 5-HT3 antagonist (e.g., Ondansetron).

    • A reference 5-HT3 agonist (e.g., Serotonin or m-CPBG).

    • 384-well black, clear-bottom microplates.

    • Fluorescent plate reader with kinetic reading capabilities.

  • Procedure:

    • Cells are seeded into 384-well plates and incubated overnight.

    • Cells are loaded with the calcium-sensitive dye according to the manufacturer's instructions.

    • For antagonist testing, a dilution series of the test compound or reference antagonist is added to the wells and pre-incubated.

    • The plate is placed in the fluorescent plate reader, and a baseline fluorescence reading is taken.

    • A specific concentration of the 5-HT3 agonist is added to the wells to stimulate the receptor and induce calcium influx.

    • The change in fluorescence intensity is monitored over time.

    • IC50 values for antagonists are determined by measuring the inhibition of the agonist-induced calcium response.

Visualizations

Multimodal Serotonergic Action of a Vortioxetine-like Compound

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin_Synapse Synaptic Serotonin 5HT1A_auto 5-HT1A (Autoreceptor) 5HT1B_auto 5-HT1B (Autoreceptor) 5HT1A_post 5-HT1A 5HT3 5-HT3 5HT7 5-HT7 Vortioxetine Vortioxetine Vortioxetine->SERT Inhibition Vortioxetine->5HT1A_auto Agonism Vortioxetine->5HT1B_auto Partial Agonism Vortioxetine->5HT1A_post Agonism Vortioxetine->5HT3 Antagonism Vortioxetine->5HT7 Antagonism Start Test Compound (e.g., this compound) Primary_Screen Primary Target Engagement (e.g., SERT Binding Assay) Start->Primary_Screen Secondary_Screen Secondary Target Profiling (e.g., 5-HT Receptor Panel) Primary_Screen->Secondary_Screen Broad_Panel Broad Cross-Reactivity Panel (>40 receptors, ion channels, transporters) Secondary_Screen->Broad_Panel Functional_Assays Functional Assays for Key Hits (e.g., cAMP, Calcium Flux) Broad_Panel->Functional_Assays Hits with significant affinity Data_Analysis Data Analysis (IC50/EC50/Ki Determination) Functional_Assays->Data_Analysis Selectivity_Profile Generation of Selectivity Profile Data_Analysis->Selectivity_Profile

References

Phenylpiperazine Analogs: A Head-to-Head Comparison of Receptor Binding Affinities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of various phenylpiperazine analogs based on their binding affinities to key central nervous system (CNS) receptors. The data presented herein has been compiled from a range of preclinical studies to facilitate the selection and development of compounds with desired pharmacological profiles.

Data Presentation: Receptor Binding Affinities (Ki, nM)

The following table summarizes the in vitro binding affinities (Ki values in nanomolar concentrations) of a selection of phenylpiperazine analogs for various serotonin (5-HT), dopamine (D), and adrenergic (α) receptors. Lower Ki values indicate higher binding affinity.

Compound5-HT1A5-HT2A5-HT2C5-HT7D1D2D3D4α1Aα1Bα1Dα2Aα2Bα2C
Series 1: Thiophene/Thiazole Phenylpiperazines
Compound 6a199--73.6>1500>15000.2>15009.8>10016.615.2>10027.1
Compound 7a14.3-------------
Series 2: Methoxyphenyl/Dichlorophenyl Phenylpiperazines
Compound 12bHigh Affinity----40-530.3-0.9-------
Compound 12cHigh Affinity----40-530.3-0.9-------
Compound 12eHigh Affinity----40-530.3-0.9-------
Compound 12gHigh Affinity----40-530.3-0.9-------
Series 3: Dihydrothiazole-Phenylpiperazines
Compound FG-18--17-----------
Compound FG-8--46-----------
Compound FG-14--72-----------
Series 4: Phenylpiperazine-Hydantoins
Compound 14--------11.9 (α-ARs)-----

Data compiled from multiple sources.[1][2][3][4][5][6][7][8][9][10] Note: "High Affinity" indicates that the source paper reported high affinity without providing a specific Ki value. A dash (-) indicates that data was not available in the cited sources.

Signaling Pathways

Phenylpiperazine analogs exert their effects by modulating the signaling pathways of their target receptors. The following diagrams illustrate the canonical signaling cascades for serotonin and dopamine receptors, which are primary targets for this class of compounds.

serotonin_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5-HT_Receptor 5-HT Receptor (GPCR) Serotonin->5-HT_Receptor Binds G_Protein G-Protein (α, βγ) 5-HT_Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular_Response Second_Messenger->Cellular_Response Initiates dopamine_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D_Receptor Dopamine Receptor (GPCR) Dopamine->D_Receptor Binds G_Protein G-Protein (Gs/Gi) D_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Stimulates/Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors Phosphorylates experimental_workflow cluster_preparation 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_detection 4. Detection & Analysis Membrane_Prep Receptor Membrane Preparation Incubate Incubate Membranes, Radioligand, & Test Compound Membrane_Prep->Incubate Reagent_Prep Radioligand & Test Compound Serial Dilutions Reagent_Prep->Incubate Filtration Rapid Filtration through Glass Fiber Filters Incubate->Filtration Washing Wash Filters to Remove Unbound Ligand Filtration->Washing Scintillation Scintillation Counting of Bound Radioactivity Washing->Scintillation Data_Analysis Calculate IC50 and Ki Values Scintillation->Data_Analysis

References

Unraveling the Probable Mechanism of Action of 1-[2-(Methylsulphonyl)phenyl]piperazine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Due to the limited publicly available data on the specific biological activities of 1-[2-(Methylsulphonyl)phenyl]piperazine, this guide will draw comparisons with the structurally analogous and extensively studied multimodal antidepressant, Vortioxetine. The core phenylpiperazine scaffold is a common feature in many centrally acting agents, suggesting that this compound may also target neurotransmitter systems.

Inferred Mechanism of Action of this compound

Based on the pharmacological profile of Vortioxetine, it is hypothesized that this compound functions as a multimodal serotonergic agent. The proposed mechanism involves the modulation of multiple serotonin (5-HT) receptors and inhibition of the serotonin transporter (SERT). This multifaceted interaction with the serotonergic system is believed to result in a synergistic antidepressant and anxiolytic effect.

The methylsulphonyl group on the phenyl ring of the target compound is a significant structural difference from the dimethylphenyl group in Vortioxetine. This substitution will likely influence the compound's electronic and steric properties, potentially altering its binding affinities for various receptors and transporters.

Comparative Analysis: this compound vs. Vortioxetine

Vortioxetine is an established multimodal antidepressant with a well-defined pharmacological profile.[1] It serves as a valuable benchmark for predicting the activity of structurally similar compounds.

Table 1: Comparative Pharmacological Profile
TargetThis compound (Inferred Activity)Vortioxetine (Experimental Data)[1]
Serotonin Transporter (SERT) Probable InhibitorPotent Inhibitor (Ki = 1.6 nM)
5-HT1A Receptor Probable AgonistAgonist (Ki = 15 nM)
5-HT1B Receptor Possible Partial AgonistPartial Agonist (Ki = 33 nM)
5-HT3A Receptor Possible AntagonistAntagonist (Ki = 3.7 nM)
5-HT7 Receptor Possible AntagonistAntagonist (Ki = 19 nM)
Noradrenergic β1 Receptor Possible ActivityModerate Affinity (Ki = 46 nM)

Note: The activity profile for this compound is inferred and requires experimental validation.

Experimental Protocols

To confirm the inferred mechanism of action of this compound, the following key experiments, based on methodologies used for characterizing Vortioxetine, are recommended.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for various neurotransmitter receptors and transporters.

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant target of interest (e.g., SERT, 5-HT1A, 5-HT3A receptors).

  • Assay Buffer: Utilize a buffer system appropriate for each target, typically containing a buffer salt (e.g., Tris-HCl), ions (e.g., MgCl2, NaCl), and protease inhibitors.

  • Radioligand: Select a suitable radioligand with high affinity and specificity for the target (e.g., [3H]Citalopram for SERT, [3H]8-OH-DPAT for 5-HT1A).

  • Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of the test compound (this compound) or a reference compound (e.g., Vortioxetine).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 values (concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation.

Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or partial agonist) of the test compound at specific receptors.

Example Protocol (5-HT1A Receptor Agonism - [35S]GTPγS Binding Assay):

  • Membrane Preparation: Use membranes from cells expressing the human 5-HT1A receptor.

  • Assay Buffer: Prepare an assay buffer containing HEPES, NaCl, MgCl2, GDP, and a non-hydrolyzable GTP analog, [35S]GTPγS.

  • Incubation: Incubate the membranes with varying concentrations of the test compound in the presence of [35S]GTPγS. A known agonist (e.g., 8-OH-DPAT) should be used as a positive control.

  • Separation and Detection: Separate bound [35S]GTPγS by filtration and quantify using a scintillation counter.

  • Data Analysis: Plot the concentration-response curve to determine the EC50 (concentration for 50% of maximal effect) and the maximal effect (Emax) relative to the full agonist.

Visualizing the Inferred Mechanism and Experimental Workflow

To further elucidate the proposed mechanism and the experimental approach, the following diagrams are provided.

Inferred Signaling Pathway of this compound Compound This compound SERT Serotonin Transporter (SERT) Compound->SERT Inhibition HT1A 5-HT1A Receptor Compound->HT1A Agonism HT1B 5-HT1B Receptor Compound->HT1B Partial Agonism HT3A 5-HT3A Receptor Compound->HT3A Antagonism HT7 5-HT7 Receptor Compound->HT7 Antagonism SynapticCleft Synaptic Cleft (Increased 5-HT) SynapticCleft->HT1A Activates SynapticCleft->HT1B Activates Neuron Postsynaptic Neuron SynapticCleft->Neuron Modulates Neuronal Activity

Caption: Inferred multimodal mechanism of this compound.

Experimental Workflow for Target Validation Start Synthesize & Purify This compound BindingAssay Radioligand Binding Assays (SERT, 5-HT Receptors) Start->BindingAssay FunctionalAssay Functional Assays (e.g., [35S]GTPγS) Start->FunctionalAssay DataAnalysis Data Analysis (Ki, EC50, Emax) BindingAssay->DataAnalysis FunctionalAssay->DataAnalysis Conclusion Confirm Mechanism of Action DataAnalysis->Conclusion

Caption: Workflow for experimental validation of the compound's mechanism.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, a comparative analysis with the structurally related multimodal antidepressant Vortioxetine provides a strong rationale for its potential activity as a modulator of the serotonergic system. The proposed mechanism, involving inhibition of the serotonin transporter and interaction with multiple serotonin receptor subtypes, offers a clear path for experimental validation. The provided experimental protocols and workflows serve as a guide for researchers to systematically investigate and confirm the pharmacological profile of this novel compound. Further in-vitro and in-vivo studies are essential to definitively establish its mechanism of action and therapeutic potential.

References

Comparative Selectivity Profile of 1-[2-(Methylsulphonyl)phenyl]piperazine Analogues Against Central Nervous System Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available receptor binding and selectivity data for 1-[2-(Methylsulphonyl)phenyl]piperazine is limited. This guide provides a comparative analysis of a closely related and well-characterized structural analogue, Vortioxetine (1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine) , a multimodal antidepressant. The data presented here for Vortioxetine can serve as a valuable reference point for researchers investigating the pharmacological profile of related phenylpiperazine derivatives.

Vortioxetine exhibits a unique multimodal mechanism of action, targeting several key serotonin (5-HT) receptors and the serotonin transporter (SERT). This profile distinguishes it from more selective serotonin reuptake inhibitors (SSRIs).

Quantitative Binding Affinity Data

The following table summarizes the binding affinities (Ki) of Vortioxetine for various CNS receptors and transporters, compiled from in vitro studies. A lower Ki value indicates a higher binding affinity.

TargetKi (nM)Functional ActivityReference
Serotonin Transporter (SERT) 1.6Inhibition[1][2][3]
5-HT3 Receptor 3.7Antagonist[1][2][3]
5-HT1A Receptor 15Agonist[1][2][3]
5-HT7 Receptor 19Antagonist[1][2][3]
5-HT1B Receptor 33Partial Agonist[1]
5-HT1D Receptor 54Antagonist[1][2]
Norepinephrine Transporter (NET) 113Inhibition[2]
Dopamine Transporter (DAT) >1000Inhibition[2]

Experimental Protocols

The binding affinities presented above are typically determined using competitive radioligand binding assays. Below is a representative protocol for determining the binding affinity of a test compound for the 5-HT1A receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the human 5-HT1A receptor.

Materials:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the recombinant human 5-HT1A receptor.[4]

  • Radioligand: [3H]8-hydroxy-DPAT (a 5-HT1A receptor agonist).[4]

  • Test Compound: Vortioxetine or other phenylpiperazine derivatives.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT1A ligand (e.g., 10 µM metergoline).[4]

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.[4]

  • Filtration System: 96-well harvester with glass fiber filters (e.g., Whatman GF/C).[5]

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Thawed cell membranes are resuspended in the assay buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).[5]

  • Assay Setup: In a 96-well plate, the following are added in order:

    • Receptor membranes (e.g., 10 µg of protein).[4]

    • A range of concentrations of the test compound.

    • A fixed concentration of the radioligand (e.g., 0.25 nM [3H]8-hydroxy-DPAT).[4]

    • For determining non-specific binding, the test compound is replaced with the non-specific binding control.

    • For determining total binding, the test compound is replaced with the assay buffer.

  • Incubation: The plate is incubated for 60 minutes at room temperature to allow the binding to reach equilibrium.[4][5]

  • Filtration: The incubation is terminated by rapid vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[5]

  • Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then measured using a scintillation counter.[5]

  • Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound. These values are then plotted against the logarithm of the test compound concentration to generate a dose-response curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]

Visualizations

The following diagrams illustrate the experimental workflow for a radioligand binding assay and the signaling pathways associated with key serotonin receptors targeted by Vortioxetine.

G Experimental Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes add_components Add Membranes, Test Compound, and Radioligand to Plate prep_membranes->add_components prep_ligands Prepare Radioligand and Test Compound Solutions prep_ligands->add_components incubate Incubate to Reach Equilibrium add_components->incubate filtrate Vacuum Filtration to Separate Bound and Free Ligand incubate->filtrate wash Wash Filters filtrate->wash count Quantify Radioactivity with Scintillation Counter wash->count plot Plot Dose-Response Curve count->plot calculate Calculate IC50 and Ki Values plot->calculate

Caption: Workflow of a competitive radioligand binding assay.

G Signaling Pathways of 5-HT1A and 5-HT3 Receptors cluster_5HT1A 5-HT1A Receptor (Agonist Action) cluster_5HT3 5-HT3 Receptor (Antagonist Action) Vortioxetine_1A Vortioxetine Receptor_1A 5-HT1A Receptor Vortioxetine_1A->Receptor_1A G_protein_i Gi/o Protein Receptor_1A->G_protein_i AC Adenylyl Cyclase G_protein_i->AC inhibits GIRK ↑ K+ Channel (GIRK) G_protein_i->GIRK cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization Serotonin_3 Serotonin Receptor_3 5-HT3 Receptor (Ligand-gated ion channel) Serotonin_3->Receptor_3 Vortioxetine_3 Vortioxetine Vortioxetine_3->Receptor_3 blocks Ion_flow Na+/K+ Influx Receptor_3->Ion_flow Depolarization Neuronal Depolarization Ion_flow->Depolarization

Caption: Simplified signaling pathways for 5-HT1A and 5-HT3 receptors.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Phenylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacokinetic profiles of several key phenylpiperazine derivatives used as antidepressants. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds.

Introduction to Phenylpiperazine Derivatives

Phenylpiperazine derivatives are a class of drugs that primarily act on the serotonergic system. Many compounds in this class function as Serotonin Antagonist and Reuptake Inhibitors (SARIs), a mechanism that involves the blockade of serotonin 5-HT2A receptors alongside the inhibition of the serotonin transporter (SERT).[1][2] This dual action is believed to contribute to their therapeutic effects in treating depression and other related disorders. Notable drugs in this class include Trazodone, Nefazodone, and Etoperidone. Vortioxetine, another phenylpiperazine derivative, exhibits a more complex, multimodal mechanism of action by targeting multiple serotonin receptors and the serotonin transporter.[3][4] Understanding the distinct pharmacokinetic profiles of these derivatives is crucial for optimizing dosing regimens and predicting potential drug-drug interactions.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for selected phenylpiperazine derivatives, providing a basis for direct comparison.

ParameterTrazodoneNefazodoneEtoperidoneVortioxetine
Oral Bioavailability (F) ~100% (absorption is complete)[5][6]~20% (variable)[7][8]Low (due to high first-pass metabolism)[9]75%[3][10]
Time to Peak (Tmax) 1-2 hours[5][11]~1-3 hours[8][12]1.4-4.8 hours[9]7-8 hours[13]
Elimination Half-life (t½) 5-9 hours (terminal phase)[6]2-4 hours[7]Not well-established~66 hours[3][10]
Plasma Protein Binding 89-95%[5]~99%[7]High[9]~98%
Primary Metabolic Enzymes CYP3A4[14]CYP3A4, CYP2D6[7]Not specified, but extensive[9]CYP2D6, CYP3A4/5, CYP2C9, CYP2C19, CYP2A6[10]
Major Active Metabolites m-chlorophenylpiperazine (mCPP)[14]Hydroxynefazodone, Triazoledione, mCPP[7]m-chlorophenylpiperazine (mCPP)[15]Minor active metabolite (does not readily cross BBB)[10]

Key Pharmacological Pathways and Processes

Visual diagrams are provided below to illustrate the mechanism of action, a typical experimental workflow for pharmacokinetic analysis, and the metabolic pathway of these compounds.

sari_mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron serotonin_vesicle Serotonin (5-HT) synaptic_serotonin Synaptic 5-HT serotonin_vesicle->synaptic_serotonin Release sert SERT receptor 5-HT2A Receptor downstream Downstream Signaling receptor->downstream Activates phenylpiperazine Phenylpiperazine Derivative (SARI) phenylpiperazine->sert Inhibits phenylpiperazine->receptor Antagonizes synaptic_serotonin->sert Reuptake synaptic_serotonin->receptor Binding

Caption: General mechanism of action for SARI-class phenylpiperazine derivatives.

pk_workflow start Drug Administration (Oral or IV) sampling Serial Blood Sampling (Defined Timepoints) start->sampling processing Plasma/Serum Separation (Centrifugation) sampling->processing analysis Drug Concentration Analysis (e.g., LC-MS/MS) processing->analysis data Generate Concentration-Time Data analysis->data calculation Pharmacokinetic Modeling & Parameter Calculation data->calculation results Determine: Cmax, Tmax, AUC, t½, Clearance calculation->results

Caption: Experimental workflow for a typical in-vivo pharmacokinetic study.

metabolism_pathway parent Parent Drug (Phenylpiperazine Derivative) enzymes CYP450 Enzymes (e.g., CYP3A4, CYP2D6) parent->enzymes active_met Active Metabolites (e.g., mCPP, Hydroxynefazodone) enzymes->active_met Metabolism inactive_met Inactive Metabolites enzymes->inactive_met Metabolism excretion Excretion (Renal/Fecal) active_met->excretion inactive_met->excretion

Caption: The central role of CYP450 enzymes in phenylpiperazine metabolism.

Experimental Protocols

Detailed methodologies are essential for the accurate determination of pharmacokinetic parameters. Below are summaries of standard protocols.

Determination of Bioavailability

Bioavailability (F) measures the rate and extent to which an active drug ingredient is absorbed and becomes available at the site of action.[16]

  • Objective: To determine the fraction of an orally administered dose that reaches systemic circulation.

  • Methodology: Plasma Concentration Measurement

    • Study Design: A randomized, crossover study is typically employed, where subjects receive both an intravenous (IV) dose (which has 100% bioavailability by definition) and an oral dose of the drug, with a washout period in between.

    • Drug Administration: The drug is administered to subjects (often healthy volunteers) after a period of fasting.[6]

    • Blood Sampling: Serial blood samples are collected at predefined time points after drug administration. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.[17]

    • Sample Analysis: Plasma is separated from the blood samples, and the concentration of the parent drug (and any active metabolites) is quantified using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: The plasma concentration-time data is plotted. The Area Under the Curve (AUC) is calculated for both the oral (AUC_oral) and IV (AUC_IV) administrations.[16]

    • Calculation: Absolute bioavailability is calculated using the formula: F = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral)

Determination of Elimination Half-Life (t½)

The elimination half-life is the time required for the plasma concentration of a drug to decrease by 50%.[18]

  • Objective: To quantify the rate at which a drug is removed from the body.

  • Methodology: Non-Compartmental Analysis

    • Data Collection: Plasma concentration-time data is obtained from an in-vivo pharmacokinetic study, as described above.

    • Data Transformation: The natural logarithm (ln) of the plasma concentrations is plotted against time.

    • Identify Elimination Phase: The terminal, linear portion of the ln(concentration) vs. time plot represents the elimination phase, where drug removal follows first-order kinetics.[19]

    • Calculate Elimination Rate Constant (kel): A linear regression is performed on the data points within the terminal elimination phase. The slope of this line is equal to -kel.[19]

    • Calculate Half-Life: The half-life is calculated from the elimination rate constant using the following equation:[20] t½ = 0.693 / kel

Determination of Renal Clearance

Renal clearance is the volume of plasma that is completely cleared of a drug by the kidneys per unit of time.[21]

  • Objective: To quantify the contribution of renal excretion to the total elimination of a drug.

  • Methodology: Graphical Method

    • Study Conduct: Following drug administration, both blood and urine samples are collected over a series of intervals.[22]

    • Sample Analysis: The concentration of the drug is measured in both the plasma and urine samples for each collection interval.

    • Calculate Excretion Rate: For each interval, the rate of drug excretion into the urine is calculated by multiplying the urine drug concentration by the urine flow rate.

    • Data Plotting: The rate of drug excretion is plotted on the y-axis against the plasma drug concentration at the midpoint of the corresponding collection interval on the x-axis.[22]

    • Determine Clearance: The slope of the resulting line from the plot represents the renal clearance of the drug.[22]

  • Interpretation: The calculated renal clearance can be compared to the Glomerular Filtration Rate (GFR). If the clearance is greater than the GFR (adjusted for protein binding), it indicates active tubular secretion is involved in the drug's elimination.[23]

References

A Comparative Guide to the Bioanalytical Method Validation for 1-[2-(Methylsulphonyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of a bioanalytical method for the quantitative determination of 1-[2-(Methylsulphonyl)phenyl]piperazine in a biological matrix, such as plasma. It is intended for researchers, scientists, and drug development professionals. The guide outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, compares it with alternative analytical approaches, and presents the validation parameters in accordance with regulatory guidelines.[1][2][3][4][5][6]

Experimental Protocols

A robust and reliable bioanalytical method is crucial for the accurate assessment of pharmacokinetic and toxicokinetic properties of drug candidates.[7] The following sections detail a standard protocol for the validation of an LC-MS/MS method for this compound.

1. Sample Preparation: Protein Precipitation

A common and straightforward method for extracting small molecules from plasma is protein precipitation.

  • Procedure: To 100 µL of plasma sample, add 300 µL of a precipitating agent (e.g., acetonitrile containing an internal standard).

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution: The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the mobile phase to increase sensitivity.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is typically suitable for the separation of piperazine derivatives.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is commonly employed.

    • Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is standard.

    • Injection Volume: A small injection volume (e.g., 5-10 µL) is used.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is generally effective for piperazine compounds.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.

Data Presentation: Validation Parameters

The validation of a bioanalytical method ensures its suitability for its intended purpose.[4] The following table summarizes the key validation parameters and their typical acceptance criteria based on regulatory guidelines from agencies like the FDA and EMA.[1][2][3][5]

Parameter Typical Acceptance Criteria Example Performance Data for a Piperazine Derivative
Linearity (r²) ≥ 0.990.9985
Range Demonstrates acceptable accuracy and precision1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; accuracy and precision within ±20%1 ng/mL[8]
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)2.5% - 8.1%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)4.2% - 9.5%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.3% to 6.8%
Recovery (%) Consistent, precise, and reproducible85% - 95%
Matrix Effect Internal standard normalized matrix factor within acceptable limits0.95 - 1.08
Stability Analyte concentration within ±15% of nominal concentrationStable for 24 hours at room temperature, 3 freeze-thaw cycles, and 30 days at -80°C

Comparison with Alternative Methods

While LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity and selectivity, other methods can be considered.[9][10]

Method Advantages Disadvantages
LC-MS/MS High sensitivity, high selectivity, wide dynamic range, suitable for complex matrices.[8][11]Higher cost of instrumentation and maintenance.
LC-DAD (Diode Array Detection) Lower cost, readily available instrumentation.[9]Lower sensitivity and selectivity compared to MS/MS, potential for interference from matrix components.[9]
GC-MS (Gas Chromatography-Mass Spectrometry) Good for volatile and thermally stable compounds.May require derivatization for polar compounds like piperazines, which adds complexity to the sample preparation.[12]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the validation parameters.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma_Sample Add_IS_and_Precipitant Add_IS_and_Precipitant Plasma_Sample->Add_IS_and_Precipitant Vortex Vortex Add_IS_and_Precipitant->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Supernatant_Transfer Centrifuge->Supernatant_Transfer Evaporate_and_Reconstitute Evaporate_and_Reconstitute Supernatant_Transfer->Evaporate_and_Reconstitute LC_Separation LC_Separation Evaporate_and_Reconstitute->LC_Separation ESI_Ionization ESI_Ionization LC_Separation->ESI_Ionization MS_Detection_MRM MS_Detection_MRM ESI_Ionization->MS_Detection_MRM Data_Acquisition Data_Acquisition MS_Detection_MRM->Data_Acquisition Integration Integration Data_Acquisition->Integration Calibration_Curve Calibration_Curve Integration->Calibration_Curve Concentration_Calculation Concentration_Calculation Calibration_Curve->Concentration_Calculation Final_Report Final_Report Concentration_Calculation->Final_Report G cluster_core_parameters Core Performance Characteristics cluster_sample_handling Sample Integrity Method_Validation Method_Validation Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Selectivity Selectivity Method_Validation->Selectivity Sensitivity Sensitivity Method_Validation->Sensitivity Linearity_and_Range Linearity_and_Range Method_Validation->Linearity_and_Range Stability Stability Method_Validation->Stability Recovery Recovery Method_Validation->Recovery Matrix_Effect Matrix_Effect Method_Validation->Matrix_Effect

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutics requires a thorough understanding of a compound's interaction with biological targets beyond its intended primary target. Off-target binding can lead to unforeseen side effects or provide opportunities for drug repositioning. This guide provides a comparative assessment of the potential off-target profile of 1-[2-(Methylsulphonyl)phenyl]piperazine by examining the experimentally determined off-target binding of structurally related phenylpiperazine compounds. Due to the limited publicly available data on this compound, this analysis relies on data from close structural analogs to infer a likely off-target profile.

Phenylpiperazine derivatives are known to interact with a variety of G-protein coupled receptors (GPCRs), particularly those for neurotransmitters such as serotonin, dopamine, and adrenaline.[1] Therefore, this guide focuses on the binding affinities of related compounds at these key receptor families.

Comparative Off-Target Binding Profile

The following table summarizes the binding affinities (Ki in nM) of ortho-substituted phenylpiperazine derivatives at a panel of receptors commonly associated with off-target effects. Lower Ki values indicate higher binding affinity. This data is compiled from various sources to provide a comparative landscape.

Receptor SubtypeThis compound1-(2-Methoxyphenyl)piperazine1-(2-Fluorophenyl)piperazine Derivative (Compound 6a)1-(2-Fluorophenyl)piperazine Derivative (Compound 7a)
Serotonin Receptors
5-HT1AData Not Available67.8 nM[2][3]199 nM[3]14.3 nM[3]
5-HT2AData Not AvailableNo Affinity[4]--
5-HT2CData Not AvailableAgonist Activity--
5-HT7Data Not Available1412 nM--
Dopamine Receptors
D2Data Not AvailableHigh Affinity693 nM[2]125 nM[2]
D3Data Not AvailableModerate Affinity1.4 nM[2]2.5 nM[2]
Adrenergic Receptors
Alpha-1AData Not Available---
Alpha-1BData Not Available323.594 nM[5]--
Alpha-2AData Not Available---
Alpha-2BData Not Available---
Alpha-2CData Not Available---

Data for 1-(2-Methoxyphenyl)piperazine and the 1-(2-Fluorophenyl)piperazine derivatives (Compounds 6a and 7a) are included as representative examples of ortho-substituted phenylpiperazines. The specific structures of compounds 6a and 7a can be found in the cited literature.[2][3]

Experimental Protocols

The data presented in this guide are typically generated using the following standard experimental methodologies.

Radioligand Binding Assays for GPCRs

Objective: To determine the binding affinity (Ki) of a test compound for a specific G-protein coupled receptor (GPCR).

Principle: This assay measures the ability of a non-radioactive test compound to compete with a known radioactive ligand (radioligand) for binding to a receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

Methodology:

  • Membrane Preparation: Cell lines recombinantly expressing the target human GPCR are cultured and harvested. The cells are lysed, and the cell membranes containing the receptor are isolated by centrifugation. The protein concentration of the membrane preparation is determined.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:

    • A fixed concentration of the cell membrane preparation.

    • A fixed concentration of a specific radioligand (e.g., [³H]-prazosin for alpha-1 receptors, [³H]-8-OH-DPAT for 5-HT1A receptors).

    • A range of concentrations of the test compound (e.g., this compound or its analogs).

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value. The Ki is then calculated using the formula: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Enzyme Inhibition Assays

Objective: To determine the ability of a test compound to inhibit the activity of a specific enzyme and to calculate its IC50 or Ki value.

Principle: This assay measures the rate of an enzyme-catalyzed reaction in the presence and absence of a test compound. A decrease in the reaction rate in the presence of the compound indicates inhibition.

Methodology:

  • Reagent Preparation: All reagents, including the purified enzyme, the specific substrate for the enzyme, the test compound, and the assay buffer, are prepared.

  • Assay Setup: The assay is performed in a suitable format, such as a 96-well plate. Each well contains:

    • A fixed concentration of the enzyme.

    • A range of concentrations of the test compound.

    • The assay buffer.

  • Pre-incubation: The enzyme and the test compound are often pre-incubated together for a short period to allow for binding.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.

  • Monitoring the Reaction: The progress of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate. This is often done using a spectrophotometer or a fluorometer.

  • Data Analysis: The initial reaction rates are calculated for each concentration of the test compound. These rates are then plotted against the compound concentration, and the data are fitted to a suitable model to determine the IC50 value.

Visualizations

G-Protein Coupled Receptor (GPCR) Signaling Pathway

The following diagram illustrates a generalized signaling pathway for a G-protein coupled receptor (GPCR), a common target and off-target for phenylpiperazine derivatives.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (α, β, γ subunits) GPCR->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Ligand (e.g., Phenylpiperazine) Ligand->GPCR Binding Extracellular Extracellular cluster_membrane cluster_membrane Intracellular Intracellular Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates Off_Target_Workflow cluster_screening Initial Screening cluster_confirmation Hit Confirmation & Potency cluster_functional Functional Assessment cluster_analysis Data Analysis & Interpretation Primary_Screen Broad Panel Radioligand Binding Screen (e.g., 40-100 targets at a single high concentration) Dose_Response IC50/Ki Determination for 'Hits' (Radioligand Binding or Enzyme Inhibition Assays) Primary_Screen->Dose_Response Identified 'Hits' Functional_Assay Cell-Based Functional Assays (e.g., cAMP, Ca2+ flux, reporter gene) Dose_Response->Functional_Assay Confirmed Off-Targets Analysis Selectivity Profiling & Risk Assessment Functional_Assay->Analysis Test_Compound Test Compound (this compound) Test_Compound->Primary_Screen

References

Benchmarking the Synthesis of 1-[2-(Methylsulphonyl)phenyl]piperazine: A Comparative Guide to Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is a critical factor in the timeline and cost of bringing new therapeutics to market. This guide provides a comparative analysis of the synthesis efficiency of 1-[2-(Methylsulphonyl)phenyl]piperazine, a key building block in various pharmacologically active compounds, against alternative synthetic methodologies.

This report details two primary synthetic routes for this compound: the classical Nucleophilic Aromatic Substitution (SNA₁) reaction and the more modern Palladium-catalyzed Buchwald-Hartwig amination. Through a presentation of experimental data and detailed protocols, this guide aims to provide an objective comparison to inform methodological choices in the laboratory and at scale.

At a Glance: Synthesis Efficiency Comparison

The following table summarizes the key quantitative data for the two primary methods of synthesizing this compound.

ParameterNucleophilic Aromatic Substitution (SNA₁)Buchwald-Hartwig Amination
Starting Materials 1-fluoro-2-(methylsulfonyl)benzene, Piperazine1-bromo-2-(methylsulfonyl)benzene, Piperazine
Catalyst NonePalladium-based catalyst (e.g., Pd₂(dba)₃) with a phosphine ligand (e.g., XPhos)
Base Strong base (e.g., Cs₂CO₃)Strong, non-nucleophilic base (e.g., NaOtBu)
Solvent High-boiling polar aprotic solvent (e.g., DMSO, DMF)Anhydrous, non-polar aprotic solvent (e.g., Toluene, Dioxane)
Temperature Elevated temperatures (typically >100 °C)Moderate to elevated temperatures (typically 80-110 °C)
Reaction Time Potentially > 14 days[1][2]10 minutes - 24 hours[3]
Reported Yield Moderate to high (specific data for the target molecule is limited)Generally high, often >90%[3]
Purity Variable, may require extensive purificationGenerally high, often with cleaner reaction profiles

Visualizing the Synthetic Pathways

To better illustrate the two synthetic approaches, the following diagrams outline the core reaction schemes.

Synthetic_Pathways Figure 1: Comparison of Synthetic Routes cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) cluster_BH Buchwald-Hartwig Amination SNAr_start 1-fluoro-2-(methylsulfonyl)benzene + Piperazine SNAr_conditions Strong Base (e.g., Cs₂CO₃) High Temperature Long Reaction Time SNAr_start->SNAr_conditions Reactants SNAr_product This compound SNAr_conditions->SNAr_product Yields BH_start 1-bromo-2-(methylsulfonyl)benzene + Piperazine BH_conditions Pd Catalyst + Ligand Base (e.g., NaOtBu) Moderate Temperature Shorter Reaction Time BH_start->BH_conditions Reactants BH_product This compound BH_conditions->BH_product Yields

Caption: A flowchart comparing the key stages of SNAr and Buchwald-Hartwig synthesis.

Experimental Protocols

Below are detailed experimental protocols for the two key synthetic methods discussed. These protocols are based on established literature procedures for analogous compounds and represent a practical guide for laboratory synthesis.

Method 1: Nucleophilic Aromatic Substitution (SNA₁)

This method relies on the activation of an aryl halide by a strong electron-withdrawing group, in this case, the methylsulfonyl group, to facilitate nucleophilic attack by piperazine.

Materials:

  • 1-fluoro-2-(methylsulfonyl)benzene

  • Piperazine

  • Cesium Carbonate (Cs₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a sealed vial, add 1-fluoro-2-(methylsulfonyl)benzene (1.0 mmol), piperazine (1.2 mmol), and cesium carbonate (2.0 mmol).

  • Add anhydrous DMSO (5 mL) to the vial.

  • Heat the reaction mixture at 120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Note: Based on literature for similar compounds, this reaction may require an extended period, potentially exceeding 14 days, to achieve a significant conversion[1][2].

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Method 2: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction offers a more efficient and versatile alternative for the formation of the C-N bond.

Materials:

  • 1-bromo-2-(methylsulfonyl)benzene

  • Piperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To an oven-dried Schlenk tube, add 1-bromo-2-(methylsulfonyl)benzene (1.0 mmol), piperazine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture at 100 °C with stirring for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Logical Workflow for Method Selection

The choice between these two synthetic methods often depends on available resources, desired scale, and time constraints. The following diagram illustrates a logical workflow for this decision-making process.

Method_Selection_Workflow Figure 2: Decision Workflow for Synthesis Method Selection start Start: Need to synthesize This compound time_constraint Is rapid synthesis critical? start->time_constraint catalyst_availability Are Palladium catalyst and ligand available? time_constraint->catalyst_availability No buchwald_hartwig Select Buchwald-Hartwig Amination time_constraint->buchwald_hartwig Yes catalyst_availability->buchwald_hartwig Yes snar Select Nucleophilic Aromatic Substitution (SNAr) catalyst_availability->snar No end_process Proceed with Synthesis buchwald_hartwig->end_process snar->end_process

Caption: A decision tree to guide the selection of the optimal synthesis method.

Conclusion

In benchmarking the synthesis of this compound, the Buchwald-Hartwig amination emerges as a significantly more efficient method compared to traditional Nucleophilic Aromatic Substitution. The primary advantages of the Buchwald-Hartwig approach are the substantially shorter reaction times and generally higher yields. While SNAr offers a catalyst-free alternative, its lengthy reaction duration makes it less practical for rapid compound synthesis and high-throughput applications. For researchers and drug development professionals, the adoption of modern catalytic methods like the Buchwald-Hartwig amination can lead to considerable improvements in efficiency, ultimately accelerating the drug discovery and development pipeline.

References

Safety Operating Guide

Proper Disposal of 1-[2-(Methylsulphonyl)phenyl]piperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical compounds is paramount to ensuring the safety of laboratory personnel and protecting the environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 1-[2-(Methylsulphonyl)phenyl]piperazine, a compound that, like other piperazine derivatives, requires handling as hazardous waste. The following protocols are based on established safety data for structurally similar chemicals and are designed to provide clear, actionable guidance.

Immediate Safety and Handling Precautions

Due to the potential hazards associated with piperazine compounds, strict adherence to safety protocols is essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1] In settings where dust or aerosols may be generated, a certified respirator is necessary.[1]

  • Ventilation: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other potential ignition sources.[2]

Hazard Summary for Piperazine Derivatives
Hazard ClassificationDescriptionCitations
Skin Corrosion/Irritation Causes skin irritation and, in some cases, severe burns.[3][4][5][3][4][5]
Serious Eye Damage/Irritation Can cause serious eye irritation or damage.[3][4][5][3][4][5]
Respiratory/Skin Sensitization May cause allergic skin reactions or asthma-like symptoms if inhaled.[3][5][3][5]
Acute Toxicity May be harmful or toxic if swallowed.[3][3]
Environmental Hazard Harmful to aquatic life; release into the environment must be avoided.[2][2]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes pure compound, solutions, and contaminated materials such as pipette tips, gloves, and weighing papers.

  • Segregate this waste from incompatible materials. Piperazine derivatives can react violently with strong oxidizing agents.[6] Do not mix with other chemical wastes unless compatibility has been confirmed.

2. Containerization and Labeling:

  • Use a dedicated, leak-proof, and sealable container for all this compound waste.[2]

  • The container must be clearly labeled as "Hazardous Waste."[2]

  • The label should also include:

    • The full chemical name: "this compound"

    • Associated hazard symbols (e.g., Corrosive, Irritant, Environmental Hazard)

    • The accumulation start date.[2]

3. Spill Management:

  • In the event of a spill, immediately evacuate the area and ensure adequate ventilation.[1]

  • Contain the spill using an inert, absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1]

  • Carefully collect the absorbed material and place it into the designated hazardous waste container.[1]

  • Decontaminate the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

4. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.[1]

  • The storage area should be cool and dry.[1]

5. Final Disposal:

  • Crucially, do not dispose of this compound down the drain or in the regular trash. [2]

  • Arrange for the collection and disposal of the hazardous waste through a licensed and certified chemical waste disposal company.[2][7] These facilities are equipped to handle and treat hazardous materials in compliance with all local, state, and federal regulations.[2][7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generated (Pure compound, solutions, contaminated items) consult_sds Consult Specific SDS (If available) & General Piperazine Derivative Data start->consult_sds identify_hazards Identify Hazards (Corrosive, Irritant, Environmental Hazard) consult_sds->identify_hazards ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) identify_hazards->ppe segregate Segregate from Incompatible Materials ppe->segregate containerize Containerize in a Labeled, Sealed Waste Container segregate->containerize store Store in Designated Hazardous Waste Area containerize->store disposal_method Engage Licensed Hazardous Waste Disposal Service store->disposal_method incineration Controlled Incineration (or other approved method) disposal_method->incineration Final Disposal end Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-[2-(Methylsulphonyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for handling 1-[2-(Methylsulphonyl)phenyl]piperazine in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds and are intended for researchers, scientists, and drug development professionals.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The information provided is based on SDSs for structurally similar compounds, including 1-[4-Fluoro-2-(methylsulphonyl)phenyl]piperazine and 1-(Methylsulfonyl)piperazine. It is crucial to handle this compound with care and to perform a full risk assessment before commencing any work.

Hazard Summary and Personal Protective Equipment (PPE)

Based on data for analogous compounds, this compound is anticipated to cause skin and eye irritation and may cause respiratory irritation.[1] Therefore, strict adherence to PPE protocols is mandatory.

PPE Category Specific Requirements Rationale
Eye and Face Protection Safety glasses with side shields are the minimum requirement.[2] For tasks with a higher risk of splashing, chemical safety goggles and a face shield should be worn.[3][4]To protect against chemical splashes, dust, and flying debris that can cause serious eye irritation or damage.[1][3]
Hand Protection Disposable nitrile gloves are recommended for incidental contact.[2][5] For prolonged handling, consider double-gloving or using thicker, chemical-resistant gloves.[2] Gloves should be inspected before use and changed immediately if contaminated.To prevent skin contact, which may cause irritation.[1]
Body Protection A standard laboratory coat must be worn and kept buttoned.[2][4] For procedures with a high risk of contamination, consider a chemical-resistant apron or coveralls.To protect clothing and skin from spills and contamination.[3]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.[1] If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator may be necessary.[3]To prevent respiratory tract irritation.[1]
Footwear Closed-toe shoes are mandatory in the laboratory at all times.[2][5]To protect feet from spills and falling objects.

Operational Plan for Safe Handling

Adherence to a strict operational workflow is critical to ensure safety.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate and Prepare Work Area in Fume Hood gather_ppe Gather and Inspect All Required PPE prep_area->gather_ppe gather_materials Collect Chemical and Necessary Equipment gather_ppe->gather_materials don_ppe Don Appropriate PPE (Gloves, Lab Coat, Eyewear) gather_materials->don_ppe weigh_transfer Carefully Weigh and Transfer Chemical in Fume Hood don_ppe->weigh_transfer dissolve Dissolve or Use in Reaction Mixture weigh_transfer->dissolve decontaminate Decontaminate Glassware and Work Surfaces dissolve->decontaminate dispose_waste Dispose of Contaminated Waste in Labeled Container decontaminate->dispose_waste doff_ppe Doff PPE in Correct Order dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands start Chemical Waste Generated solid_waste Contaminated Solids (Gloves, Weigh Boats) start->solid_waste liquid_waste Unused Solutions start->liquid_waste collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store_waste Store Waste in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste professional_disposal Arrange for Pickup by Licensed Waste Disposal Service store_waste->professional_disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.